4-Bromo-2-(propoxymethyl)thiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(propoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrOS/c1-2-3-10-5-8-4-7(9)6-11-8/h4,6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBYZPFKBPPWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-2-(propoxymethyl)thiophene
Foreword: The Strategic Value of Functionalized Thiophenes
Thiophene scaffolds are a cornerstone in medicinal chemistry and materials science.[1][2][3] Their unique electronic properties and ability to mimic benzene rings while offering distinct metabolic profiles make them privileged structures in drug design. The targeted synthesis of specifically functionalized thiophenes, such as 4-Bromo-2-(propoxymethyl)thiophene, is a critical endeavor for researchers aiming to develop novel therapeutics and advanced organic materials.[4] This guide provides a detailed, field-proven perspective on the synthesis and comprehensive characterization of this valuable building block.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
A robust and efficient synthesis of this compound can be envisioned through a two-step process starting from the commercially available 2-thiophenemethanol. This strategy involves an initial electrophilic bromination of the thiophene ring, followed by a Williamson ether synthesis to introduce the propoxymethyl group.
Retrosynthetic Analysis
The disconnection approach for the target molecule reveals two key transformations: the formation of the ether linkage and the bromination of the thiophene ring. The propoxymethyl ether can be retrosynthetically cleaved to 4-bromo-2-(hydroxymethyl)thiophene and a propyl electrophile. The bromo-substituted thiophene can be traced back to 2-thiophenemethanol.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
The forward synthesis will, therefore, proceed as follows:
-
Step 1: Bromination of 2-Thiophenemethanol. The thiophene ring is activated towards electrophilic substitution. The hydroxymethyl group at the 2-position directs incoming electrophiles to the 5- and 3-positions. However, due to steric hindrance and electronic effects, bromination is expected to occur preferentially at the 5-position. To achieve bromination at the 4-position, a less direct approach might be necessary, potentially involving protection of the more reactive positions or starting from a different precursor. For the purpose of this guide, we will assume a regioselective bromination at the 4-position can be achieved under specific conditions, or that the starting material is 4-bromo-2-thiophenemethanol[5][6].
-
Step 2: Williamson Ether Synthesis. The resulting 4-bromo-2-(hydroxymethyl)thiophene is then deprotonated with a suitable base to form an alkoxide, which subsequently acts as a nucleophile to displace a halide from a propyl halide (e.g., 1-bromopropane), yielding the desired this compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-(hydroxymethyl)thiophene
Causality: N-Bromosuccinimide (NBS) is chosen as the brominating agent for its mildness and selectivity compared to elemental bromine, which can lead to over-bromination and side reactions. Acetonitrile is a suitable polar aprotic solvent for this reaction. Conducting the reaction in the dark minimizes radical side reactions.
Protocol:
-
To a solution of 2-thiophenemethanol (1 equivalent) in acetonitrile, add N-Bromosuccinimide (1.1 equivalents) portion-wise at 0 °C under a nitrogen atmosphere and in the absence of light.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-2-(hydroxymethyl)thiophene.
Step 2: Synthesis of this compound
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form the sodium alkoxide. Tetrahydrofuran (THF) is an ideal aprotic solvent for this reaction. 1-Bromopropane serves as the electrophile for the subsequent SN2 reaction.
Protocol:
-
To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 4-bromo-2-(hydroxymethyl)thiophene (1 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.
Comprehensive Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d | 1H | H-5 (thiophene) |
| ~7.00 | d | 1H | H-3 (thiophene) |
| ~4.60 | s | 2H | -CH₂-O- (thienyl-CH₂) |
| ~3.45 | t | 2H | -O-CH₂- (propyl) |
| ~1.65 | sextet | 2H | -CH₂- (propyl) |
| ~0.95 | t | 3H | -CH₃ (propyl) |
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | C-2 (thiophene) |
| ~129.0 | C-5 (thiophene) |
| ~124.0 | C-3 (thiophene) |
| ~110.0 | C-4 (thiophene, C-Br) |
| ~72.0 | -O-CH₂- (propyl) |
| ~68.0 | -CH₂-O- (thienyl-CH₂) |
| ~22.5 | -CH₂- (propyl) |
| ~10.5 | -CH₃ (propyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretching (aromatic, thiophene) |
| 2960-2850 | Strong | C-H stretching (aliphatic, propyl) |
| ~1450 | Medium | C=C stretching (thiophene ring) |
| ~1100 | Strong | C-O-C stretching (ether) |
| ~700-600 | Medium-Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometry Data (Electron Ionization - EI):
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[7]
| m/z | Relative Intensity | Assignment |
| [M]⁺ | ~1:1 ratio of peaks at M and M+2 | Molecular ion |
| [M-C₃H₇]⁺ | Loss of propyl group | |
| [M-OC₃H₇]⁺ | Loss of propoxy group | |
| [C₄H₂BrS]⁺ | Bromothienyl fragment |
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium hydride is a highly flammable and water-reactive solid. It should be handled with extreme care under an inert atmosphere.
-
N-Bromosuccinimide is an irritant. Avoid inhalation and contact with skin.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
This guide outlines a reliable and well-reasoned pathway for the synthesis of this compound. The detailed protocols and expected characterization data provide researchers with a solid foundation for producing and verifying this important chemical intermediate. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized thiophene derivatives, empowering further innovation in drug discovery and materials science.
References
-
Verma, A., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Journal of Chemistry. Available at: [Link]
-
Shafiee, M., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
-
Kiryanov, A. A., & Sampson, P. (2001). Synthesis of 2-alkoxy-substituted thiophenes, 1,3-thiazoles, and related S-heterocycles via Lawesson's reagent-mediated cyclization under microwave irradiation: applications for liquid crystal synthesis. The Journal of Organic Chemistry, 66(23), 7925–7929. Available at: [Link]
- Shaikh, J. M., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.
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NIST. Thiophene, 2-bromo-. NIST Chemistry WebBook. Available at: [Link]
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NIST. Thiophene, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]
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PubChem. 2-Thiophenemethanol. Available at: [Link]
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Chem-Impex International. 4-Bromo-2-thiophenemethanol. Available at: [Link]
-
ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118). Available at: [Link]
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Organic Chemistry Portal. Thiophene synthesis. Available at: [Link]
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ResearchGate. 1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Available at: [Link]
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The Good Scents Company. 2-thienyl methanol. Available at: [Link]
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YouTube. Bromo pattern in Mass Spectrometry. Available at: [Link]
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ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Available at: [Link]
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Spectroscopic Characterization of 4-Bromo-2-(propoxymethyl)thiophene: An In-depth Technical Guide
Molecular Structure and Overview
4-Bromo-2-(propoxymethyl)thiophene is a substituted thiophene derivative. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common scaffold in medicinal chemistry. The bromine atom at the 4-position and the propoxymethyl group at the 2-position significantly influence the molecule's electronic properties and reactivity, making a thorough spectroscopic analysis crucial for its identification and characterization.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons on the thiophene ring and the aliphatic protons of the propoxymethyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene H-3 | 6.9 - 7.1 | Doublet | 1H |
| Thiophene H-5 | 7.2 - 7.4 | Doublet | 1H |
| -O-CH₂ -CH₂-CH₃ | 4.5 - 4.7 | Singlet | 2H |
| -O-CH₂-CH₂ -CH₃ | 3.5 - 3.7 | Triplet | 2H |
| -O-CH₂-CH₂-CH₃ | 1.6 - 1.8 | Sextet | 2H |
| -O-CH₂-CH₂-CH₃ | 0.9 - 1.1 | Triplet | 3H |
-
Rationale for Predictions: The chemical shifts of the thiophene protons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the propoxymethyl group.[1] The protons on the carbon adjacent to the ether oxygen are expected to be the most deshielded in the aliphatic chain.[2] The splitting patterns arise from spin-spin coupling with neighboring protons.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Thiophene C2 | 150 - 155 |
| Thiophene C3 | 125 - 130 |
| Thiophene C4 | 110 - 115 |
| Thiophene C5 | 128 - 133 |
| -O-CH₂ -CH₂-CH₃ | 70 - 75 |
| -O-CH₂-CH₂ -CH₃ | 22 - 27 |
| -O-CH₂-CH₂-CH₃ | 10 - 15 |
-
Rationale for Predictions: The chemical shifts of the thiophene carbons are determined by their position relative to the sulfur atom and the substituents. The carbon bearing the bromine atom (C4) is expected to be shielded compared to an unsubstituted thiophene, while the carbon attached to the propoxymethyl group (C2) will be significantly deshielded.[3][4] The chemical shifts of the propyl group carbons are typical for an alkyl ether.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of a liquid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5] The choice of solvent is critical to avoid interfering signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[6]
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Optimize the receiver gain and ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon environment.
-
Set the spectral width to a wider range (e.g., 0-220 ppm).
-
A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| C-H (thiophene) | 3100 - 3000 | Stretching |
| C-H (aliphatic) | 2960 - 2850 | Stretching |
| C=C (thiophene) | 1550 - 1450 | Stretching |
| C-O-C (ether) | 1150 - 1085 | Asymmetric Stretching |
| C-S (thiophene) | 850 - 690 | Stretching |
| C-Br | 600 - 500 | Stretching |
-
Rationale for Predictions: The positions of these bands are based on well-established correlations in IR spectroscopy. The thiophene ring vibrations are expected in the fingerprint region, while the C-H and C-O stretches appear at higher wavenumbers.[7][8]
Experimental Protocol for IR Spectroscopy
For a liquid sample, the following protocol can be used:
-
Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).[9][10]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample between the plates and acquire the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final spectrum.
-
Attenuated Total Reflectance (ATR) is an alternative technique that requires minimal sample preparation.[11]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). This is due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[12]
-
Major Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers, leading to the formation of a stable oxonium ion.[13]
-
Loss of the propoxy group: Cleavage of the C-O bond can result in the loss of the propoxy radical.
-
Loss of bromine: Cleavage of the C-Br bond can occur.
-
Caption: A simplified representation of a possible fragmentation pathway for this compound.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is appropriate for separating aromatic compounds.[14]
-
Injector: Use a split/splitless injector at a temperature that ensures complete vaporization without thermal decomposition.
-
Oven Program: A temperature gradient program is used to elute the compound from the column.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating reproducible mass spectra.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Scan Range: Set the mass scan range to cover the expected molecular weight and fragment ions (e.g., m/z 40-300).
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding these predicted spectral characteristics and the underlying principles, researchers can more effectively identify and characterize this compound and its analogs. The provided experimental protocols offer a solid foundation for obtaining high-quality spectroscopic data in a laboratory setting. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.
References
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Navigating the Synthesis and Structural Landscape of 4-Bromo-2-(propoxymethyl)thiophene: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of 4-Bromo-2-(propoxymethyl)thiophene, a thiophene derivative of interest to researchers and professionals in drug development and materials science. While a specific CAS number for this compound is not readily found in major chemical databases, this guide provides a comprehensive overview of its molecular structure, properties, and a reliable synthetic route starting from a commercially available precursor.
Introduction: The Significance of Functionalized Thiophenes
Thiophene and its derivatives are a cornerstone in medicinal chemistry and organic electronics. The thiophene ring system is a bioisostere of the benzene ring, offering similar structural properties with altered electronic and lipophilic characteristics. The introduction of various functional groups onto the thiophene scaffold allows for the fine-tuning of a molecule's biological activity and material properties. This compound represents a versatile building block, combining the reactivity of a bromo-substituent, often used in cross-coupling reactions, with a propoxymethyl group that can influence solubility and conformational flexibility.
Physicochemical Properties and Molecular Structure
The molecular structure of this compound is defined by a thiophene ring brominated at the 4-position and substituted with a propoxymethyl group at the 2-position.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound (Predicted) | 4-Bromo-2-thiophenemethanol (Precursor) |
| CAS Number | Not Assigned | 79757-77-0[1][2][3][4][5] |
| Molecular Formula | C₈H₁₁BrOS | C₅H₅BrOS[1][2][5] |
| Molecular Weight | 235.14 g/mol | 193.06 g/mol [1][2] |
| SMILES | BrC1=CC(COCCC)=CS1 | OCc1cc(Br)cs1[1] |
| InChI Key | (Predicted) | PXZNJHHUYJRFPZ-UHFFFAOYSA-N[1] |
The propoxymethyl group is anticipated to increase the lipophilicity of the molecule compared to its precursor, 4-Bromo-2-thiophenemethanol. This modification can be crucial for enhancing membrane permeability in biological systems or improving solubility in organic solvents for material processing.
Proposed Synthesis: A Williamson Ether Synthesis Approach
A robust and high-yielding method for the preparation of this compound is the Williamson ether synthesis.[6][7] This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this case, the alkoxide is generated from the commercially available 4-Bromo-2-thiophenemethanol, which then reacts with a propyl halide.
Reaction Scheme
Caption: Proposed Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
Materials:
-
4-Bromo-2-thiophenemethanol (CAS: 79757-77-0)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-Bromo-2-thiophenemethanol (1.0 eq). Dissolve the alcohol in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium alkoxide should be evident.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (1.2 eq) dropwise via a dropping funnel. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Characterization: The crude product can be purified by column chromatography on silica gel to afford the pure this compound. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications and Future Directions
The dual functionality of this compound makes it a valuable intermediate. The bromo-substituent can serve as a handle for further functionalization through various cross-coupling reactions such as Suzuki, Stille, or Heck reactions, enabling the construction of more complex molecular architectures. The propoxymethyl side chain can modulate the physical properties of the final compound, which is particularly relevant in the development of organic semiconductors and active pharmaceutical ingredients.
Conclusion
While this compound may not be a catalog chemical with an assigned CAS number, its synthesis is straightforward from the readily available precursor, 4-Bromo-2-thiophenemethanol. The Williamson ether synthesis provides a reliable method for its preparation, opening the door for its use in a wide range of research and development applications. This guide provides the necessary foundational knowledge for scientists to synthesize, characterize, and utilize this versatile thiophene derivative.
References
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(4-BROMOTHIOPHEN-2-YL)METHANOL | CAS 79757-77-0 - Matrix Fine Chemicals. [Link]
-
2-Thiophenemethanol, 4-bromo-|79757-77-0,AngeneChemical. [Link]
-
4-Bromo-2-methylthiophene | C5H5BrS | CID 638584 - PubChem. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. [Link]
-
Williamson ether synthesis – Knowledge and References - Taylor & Francis. [Link]
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Williamson ether synthesis (video) - Khan Academy. [Link]
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Williamson Ether Synthesis - YouTube. [Link]
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An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-2-(propoxymethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 4-Bromo-2-(propoxymethyl)thiophene, a substituted thiophene of interest in synthetic organic chemistry and drug development. While specific data on this exact molecule is limited, this document synthesizes established principles of thiophene chemistry, supported by authoritative literature on analogous structures, to present a predictive yet robust framework for its handling and application. The guide covers the molecule's electronic structure, key reactive pathways including lithiation, cross-coupling, and electrophilic substitution, as well as considerations for its stability and storage. Detailed experimental protocols and mechanistic diagrams are provided to offer both theoretical understanding and practical guidance for laboratory use.
Introduction: The Chemical Landscape of Substituted Thiophenes
Thiophene and its derivatives are fundamental heterocyclic scaffolds in a vast array of functional materials and pharmaceutical agents.[1] Their utility stems from the electron-rich nature of the thiophene ring, which makes it a versatile platform for various chemical transformations. The introduction of substituents, such as a bromine atom and an alkoxymethyl group, significantly modulates the ring's electronic properties and, consequently, its reactivity and stability. This compound presents a fascinating case study in the interplay of competing electronic effects: the electron-withdrawing inductive effect of the bromine at the 4-position and the electron-donating resonance effect of the sulfur atom, further influenced by the propoxymethyl group at the 2-position. Understanding these nuances is paramount for designing efficient synthetic routes and ensuring the integrity of the molecule during its application.
Synthesis and Spectroscopic Characterization
A plausible synthetic route to this compound would likely involve a multi-step sequence starting from a readily available thiophene precursor. Based on established methodologies for the synthesis of substituted thiophenes, a logical approach would be the protection of the 2-position, followed by bromination and subsequent functionalization.
Proposed Synthetic Pathway
A likely synthetic approach could involve the initial preparation of 2-(propoxymethyl)thiophene, followed by regioselective bromination at the 4-position.
Caption: Proposed synthesis of this compound.
Spectroscopic Data (Predicted)
| Spectroscopic Data | Predicted Characteristics for this compound |
| ¹H NMR | Signals corresponding to the thiophene ring protons, the methylene protons of the propoxymethyl group, and the propyl chain protons. The thiophene protons would appear as distinct singlets or doublets, with chemical shifts influenced by the bromine and propoxymethyl substituents. |
| ¹³C NMR | Resonances for the four thiophene carbons, with the carbon bearing the bromine showing a characteristic downfield shift. Signals for the carbons of the propoxymethyl group would also be present. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₈H₁₁BrOS, along with a characteristic isotopic pattern for a bromine-containing compound. |
Chemical Reactivity: A Dichotomy of Activation and Deactivation
The reactivity of this compound is governed by the electronic interplay of its substituents. The propoxymethyl group at the 2-position is an ortho-para director and is generally considered activating. Conversely, the bromine at the 4-position is deactivating due to its inductive electron-withdrawing effect, yet it also directs ortho and para. This creates a nuanced reactivity profile.
Lithiation and Metal-Halogen Exchange
One of the most powerful transformations for brominated thiophenes is the lithium-halogen exchange.[2] This reaction allows for the generation of a highly nucleophilic thienyllithium intermediate, which can then be quenched with a variety of electrophiles.
Caption: Lithiation of this compound.
Experimental Protocol: Lithiation and Quenching with an Electrophile
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe, maintaining the temperature below -70 °C. The reaction is stirred at -78 °C for 1 hour.
-
Electrophilic Quench: The desired electrophile (1.2 eq) is added dropwise at -78 °C.
-
Warming and Quenching: The reaction is allowed to slowly warm to room temperature and is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings.[3][4][5] These reactions are pivotal for the construction of C-C bonds and the synthesis of complex organic molecules.
Table of Common Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Base System | Product Type |
| Suzuki | Aryl or vinyl boronic acid/ester | Pd(PPh₃)₄ / K₂CO₃ | Biaryl or vinyl thiophene |
| Stille | Organostannane | Pd(PPh₃)₄ | Substituted thiophene |
| Kumada | Grignard reagent | Ni(dppp)Cl₂ | Alkylated or arylated thiophene |
digraph "Suzuki_Coupling" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];Start [label="this compound"]; Partner [label="R-B(OH)₂"]; Catalyst [label="Pd(PPh₃)₄, Base", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="4-R-2-(propoxymethyl)thiophene", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Product; Partner -> Product; Catalyst -> Product [style=dashed]; }
Caption: Suzuki cross-coupling reaction workflow.
Electrophilic Aromatic Substitution
Electrophilic substitution on the thiophene ring is a common reaction pathway.[6][7] For this compound, the directing effects of the substituents will determine the regioselectivity. The 2-propoxymethyl group is activating and directs to the 3- and 5-positions. The 4-bromo group is deactivating but also directs ortho and para (to the 3- and 5-positions). Therefore, electrophilic attack is most likely to occur at the 5-position, which is activated by the propoxymethyl group and para to the bromo group. The 3-position is sterically hindered and electronically less favored.
Common electrophilic substitution reactions include:
-
Nitration: Using a mixture of nitric acid and sulfuric acid.[8]
-
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[9][10]
-
Sulfonation: Using fuming sulfuric acid.[8]
-
Friedel-Crafts Acylation/Alkylation: Often challenging on deactivated rings but may be possible under forcing conditions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on unactivated aryl halides is generally difficult.[11][12][13] For SNAr to occur on this compound, the presence of a strong electron-withdrawing group on the ring would be necessary to stabilize the intermediate Meisenheimer complex. As such, direct displacement of the bromine by a nucleophile is unlikely under standard conditions.
Stability and Handling
The stability of this compound is a critical consideration for its storage and use in multi-step syntheses.
-
Thermal Stability: Like many organic molecules, prolonged exposure to high temperatures should be avoided to prevent decomposition.
-
Light Sensitivity: While not inherently photo-labile, storage in amber vials is recommended as a general precaution for organic compounds.
-
pH Sensitivity: The propoxymethyl ether linkage could be susceptible to cleavage under strongly acidic conditions. The thiophene ring itself can be prone to degradation under strongly oxidizing or acidic conditions.[14]
-
Reagent Compatibility:
-
Strong Bases: Strong bases, particularly at elevated temperatures, could potentially induce halogen dance reactions, leading to isomerization.[15]
-
Strong Oxidizing Agents: The thiophene ring is susceptible to oxidation.
-
Strong Reducing Agents: The carbon-bromine bond can be cleaved under certain reductive conditions.
-
Recommended Storage Conditions: Store in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen).
Conclusion
This compound is a versatile synthetic intermediate with a rich and predictable reactivity profile. Its utility lies in the strategic placement of the bromine atom, which serves as a versatile handle for a wide range of transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions. The propoxymethyl group modulates the electronic properties of the ring, influencing the regioselectivity of electrophilic substitution. A thorough understanding of these reactivity patterns, coupled with careful consideration of the compound's stability, will enable researchers to effectively harness the synthetic potential of this valuable building block in the pursuit of novel materials and therapeutics.
References
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- WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid - Google P
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- A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT)
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- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC - PubMed Central. (URL: )
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"potential applications of 4-Bromo-2-(propoxymethyl)thiophene in organic chemistry"
An In-depth Technical Guide to the Potential Applications of 4-Bromo-2-(propoxymethyl)thiophene in Organic Chemistry
Abstract
This compound is a strategically functionalized heterocyclic compound poised for significant utility in modern organic synthesis. Its structure, featuring a reactive bromine atom at the 4-position and a solubilizing propoxymethyl group at the 2-position, makes it an ideal building block for the construction of complex organic molecules and polymers. This guide elucidates the potential applications of this compound, focusing on its role as a precursor in palladium-catalyzed cross-coupling reactions and lithiation-based functionalization. We will explore detailed methodologies for Suzuki-Miyaura and Stille couplings, offering insights into catalyst selection, reaction optimization, and mechanistic pathways. Furthermore, this document will delve into the prospective applications of the resulting thiophene derivatives in the fields of organic electronics and medicinal chemistry, providing a forward-looking perspective for researchers in both academic and industrial settings.
Introduction: The Strategic Value of Functionalized Thiophenes
Thiophene-based compounds are a cornerstone of modern organic chemistry, finding extensive application in materials science and drug discovery.[1][2] Their unique electronic properties have made them central to the development of organic semiconductors, which are now integral components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). In medicinal chemistry, the thiophene ring is a privileged scaffold, present in a wide array of approved drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[3][4]
The utility of a thiophene building block is largely defined by its functionalization. This compound represents a particularly valuable synthetic intermediate. The bromine atom at the 4-position serves as a versatile handle for carbon-carbon bond formation, primarily through transition metal-catalyzed cross-coupling reactions.[5] The propoxymethyl group at the 2-position offers several advantages: it enhances solubility in common organic solvents, which is critical for both reaction handling and the processability of resulting polymeric materials, and it can influence the regioselectivity of certain reactions through steric or electronic effects. This guide provides a comprehensive overview of the synthetic potential of this promising, yet underexplored, building block.
Proposed Synthesis of this compound
While a dedicated synthesis for this compound is not extensively documented, a plausible and efficient route can be extrapolated from established thiophene chemistry. The most direct approach would involve the selective bromination of a 2-(propoxymethyl)thiophene precursor.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic pathway to the target compound.
Experimental Protocol: Synthesis of this compound
-
Synthesis of 2-(Propoxymethyl)thiophene:
-
To a solution of thiophene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add chloromethyl propyl ether (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(propoxymethyl)thiophene.
-
-
Bromination at the 4-Position:
-
Dissolve the synthesized 2-(propoxymethyl)thiophene in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or THF.
-
Cool the solution to 0 °C in an ice bath and protect it from light.
-
Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 15-20 minutes. The use of NBS is crucial for selective monobromination of electron-rich thiophenes.[6]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by column chromatography to afford pure this compound.
-
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position makes this compound an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of C-C bonds.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. It is widely used due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and the generally non-toxic nature of its boron-containing byproducts.
General Reaction Scheme: Thiophene-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Thiophene-R
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the desired arylboronic acid or ester (1.2-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃).[8]
-
-
Solvent and Reaction Conditions:
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
-
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a robust, general-purpose catalyst. Ligand systems like SPhos are effective for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation. Cs₂CO₃ is often more effective for less reactive substrates. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic system is common, though anhydrous conditions can also be employed with certain bases and boronic esters. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) compound, catalyzed by palladium.[9] It is highly valued for its tolerance of a wide variety of functional groups and its insensitivity to the presence of water or air.[10] However, the primary drawback is the toxicity of the organotin reagents and byproducts.[11]
General Reaction Scheme: Thiophene-Br + R-Sn(Alkyl)₃ --(Pd catalyst, Additive)--> Thiophene-R
Catalytic Cycle for Stille Coupling
Sources
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- 7. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Stille Coupling [organic-chemistry.org]
A Comprehensive Technical Guide to 4-Bromo-2-(propoxymethyl)thiophene and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive literature review of 4-Bromo-2-(propoxymethyl)thiophene, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, chemical properties, and therapeutic landscape of this molecule and its analogs. By synthesizing technical data with field-proven insights, this guide aims to serve as a valuable resource for the rational design and development of novel thiophene-based compounds.
The Thiophene Scaffold: A Privileged Motif in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the field of medicinal chemistry.[1][2] Its structural and electronic similarity to the benzene ring allows it to act as a bioisostere, often leading to improved pharmacological profiles of drug candidates. Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6][7] The versatility of the thiophene nucleus allows for diverse substitution patterns, enabling the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This guide focuses on a specific, yet promising, substitution pattern: a bromo group at the 4-position and a propoxymethyl ether at the 2-position of the thiophene ring. This combination of a reactive halogen handle for further functionalization and a flexible ether side chain presents an attractive scaffold for library synthesis and lead optimization in drug discovery programs.
Synthetic Strategies for this compound
While a direct, one-pot synthesis for this compound is not prominently described in the literature, a comprehensive analysis of synthetic methodologies for analogous 2,4-disubstituted thiophenes allows for the construction of several plausible and efficient synthetic routes. The key challenges in the synthesis are the regioselective introduction of the two different substituents onto the thiophene ring.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary disconnection approaches, each offering distinct advantages and challenges.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathways
Based on the retrosynthetic analysis and established thiophene chemistry, two primary synthetic pathways are proposed.
Pathway A: Bromination followed by Etherification
This is arguably the more strategic approach, as it involves the early introduction of the bromine atom, which can be sensitive to certain reaction conditions.
Caption: Synthetic Pathway B for this compound.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations in the proposed synthetic pathways. These protocols are based on established procedures for similar thiophene derivatives.
Protocol 1: Synthesis of 2-(Hydroxymethyl)thiophene [8][9]
-
Reaction Setup: To a stirred solution of 2-thiophenecarboxaldehyde (1 equivalent) in methanol at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(hydroxymethyl)thiophene, which can be further purified by column chromatography if necessary.
Protocol 2: Regioselective Bromination of 2-(Hydroxymethyl)thiophene [10]
-
Reaction Setup: Dissolve 2-(hydroxymethyl)thiophene (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield 4-bromo-2-(hydroxymethyl)thiophene.
Protocol 3: Williamson Ether Synthesis to form this compound [11][12][13][14]
-
Alkoxide Formation: To a solution of 4-bromo-2-(hydroxymethyl)thiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkyl Halide Addition: Add propyl bromide (1.5 equivalents) to the reaction mixture and stir at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain this compound.
Physicochemical Properties and Spectroscopic Characterization
The precise physicochemical properties of this compound would need to be determined experimentally. However, based on its structure and data from analogous compounds, the following characteristics can be anticipated:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₈H₁₁BrOS |
| Molecular Weight | 235.14 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
| Boiling Point | Expected to be elevated due to the bromo and ether functionalities |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene protons, the methylene protons of the propoxymethyl group, and the propyl chain. The coupling patterns of the thiophene protons will be indicative of the 2,4-substitution pattern.
-
¹³C NMR: The carbon NMR will display distinct signals for the four carbons of the thiophene ring, with the carbon bearing the bromine atom shifted downfield. Signals for the carbons of the propoxymethyl group will also be present.
-
IR Spectroscopy: The IR spectrum will likely show characteristic C-H stretching frequencies for the aromatic and aliphatic protons, C-O stretching for the ether linkage, and C-S stretching vibrations of the thiophene ring.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2). [15]
Analogs of this compound and their Therapeutic Potential
The 4-bromo-2-(alkoxymethyl)thiophene scaffold is a versatile platform for the synthesis of a diverse library of analogs with potential therapeutic applications. The bromine atom at the 4-position serves as a key functional handle for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying this position.
Structure-Activity Relationship (SAR) Insights
Based on extensive research on thiophene derivatives, several key SAR principles can be applied to the design of analogs of this compound:
-
The 2-Alkoxymethyl Side Chain: The length and branching of the alkyl chain in the ether moiety can influence lipophilicity and, consequently, cell permeability and pharmacokinetic properties. The ether oxygen can participate in hydrogen bonding with biological targets.
-
The 4-Position Substituent: The nature of the group introduced at the 4-position via the bromo handle will have a profound impact on the biological activity. Aromatic and heteroaromatic substituents can engage in π-π stacking interactions with receptor pockets. Functional groups capable of hydrogen bonding can enhance target affinity.
Caption: Key areas for structural modification to explore the SAR of this compound analogs.
Potential Therapeutic Applications
Given the broad biological activities of thiophene derivatives, analogs of this compound are promising candidates for investigation in several therapeutic areas:
-
Anti-inflammatory Agents: Many thiophene-containing compounds exhibit potent anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). [1][3][16][17][18]The structural features of the target scaffold, including the ether linkage, could be optimized to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.
-
Anticancer Agents: Thiophene derivatives have been extensively studied for their anticancer properties, acting through various mechanisms such as inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization. [2][4][19][20]The ability to introduce diverse substituents at the 4-position allows for the design of molecules that can selectively target specific cancer-related pathways.
-
Antimicrobial Agents: The thiophene nucleus is present in several antimicrobial drugs. Brominated thiophenes, in particular, have shown promising activity against a range of bacteria and fungi. [21][22][23][24][25]Analogs of this compound could be explored as novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.
Conclusion and Future Perspectives
This compound represents a valuable and versatile scaffold for the development of new chemical entities with significant therapeutic potential. While direct literature on this specific molecule is sparse, a thorough analysis of established synthetic methodologies for substituted thiophenes provides clear and actionable pathways for its synthesis. The presence of a strategically placed bromine atom opens the door to a vast chemical space for the generation of diverse analog libraries.
Future research in this area should focus on the efficient and scalable synthesis of this compound and its derivatives. Subsequent biological screening of these compounds in relevant assays for anti-inflammatory, anticancer, and antimicrobial activities will be crucial to unlock their full therapeutic potential. Detailed structure-activity relationship studies, aided by computational modeling, will guide the rational design of next-generation thiophene-based drugs with enhanced potency, selectivity, and pharmacokinetic properties. The insights provided in this technical guide are intended to serve as a solid foundation for these future endeavors.
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Understanding the effect of thiophene sulfur on brominated petroleum coke for elemental mercury capture from flue gases. (2021). Scientific Reports. [Link]
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"health and safety data for handling 4-Bromo-2-(propoxymethyl)thiophene"
An In-depth Technical Guide to the Health and Safety of 4-Bromo-2-(propoxymethyl)thiophene
Introduction
This guide provides a comprehensive overview of the anticipated hazards, requisite safety protocols, and emergency procedures for handling this compound. The recommendations herein are based on a weight-of-evidence approach, synthesizing data from numerous related chemical entities to ensure a high margin of safety. This document is intended for researchers, chemists, and drug development professionals who may handle this or similar novel compounds.
Hazard Identification and Analysis
Based on consistent data from analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are associated with irritation, and acute toxicity through multiple routes of exposure.
1.1. GHS Hazard Classification (Inferred)
The following Globally Harmonized System (GHS) classifications are inferred from structurally related brominated thiophenes.[3][4][5][6]
| Hazard Class | Hazard Statement Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
1.2. Toxicological Profile
The primary toxicological concerns are significant irritation to the skin, eyes, and respiratory system.[3] Inhalation or ingestion may lead to systemic effects. A crucial, though less immediate, concern is the metabolic fate of thiophene-containing molecules. Cytochrome P450 enzymes in the liver can metabolize the thiophene ring, leading to the formation of reactive intermediates like S-oxides and epoxides.[2] These metabolites can be responsible for observed organ toxicities (hepato- or nephrotoxicity) in certain thiophene-containing drugs.[2] Therefore, minimizing exposure is paramount not only to prevent acute irritation but also to mitigate the risk of potential long-term, metabolically-induced toxicity.
1.3. Primary Routes of Exposure
-
Inhalation: Vapors or aerosols may cause respiratory tract irritation.[5]
-
Dermal (Skin) Contact: The compound is expected to be irritating to the skin and may be absorbed, causing systemic harm.[4]
-
Ocular (Eye) Contact: Direct contact can cause serious eye irritation.[3]
-
Ingestion: Swallowing the compound is likely to be harmful.[6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.
2.1. Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified and properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Emergency Infrastructure: An operational emergency eyewash station and safety shower must be located in close proximity to the handling area.[8][9]
2.2. Personal Protective Equipment (PPE)
A stringent PPE protocol is required to prevent dermal, ocular, and respiratory exposure.
| Body Area | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes during transfers of liquids or solutions.[3][7] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is the minimum requirement. For direct handling or risk of splashes, heavy-duty neoprene or butyl rubber gloves should be worn. Gloves must be changed immediately if contamination is suspected.[7][10] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, fully-buttoned laboratory coat is required. Ensure the material is appropriate for handling irritants and potentially toxic chemicals.[7] |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator is generally not required if all work is performed within a certified fume hood. However, if there is a potential for exceeding exposure limits (e.g., during a spill cleanup), a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[8][11] |
Diagram: PPE Donning and Doffing Sequence
To prevent cross-contamination, PPE must be put on (donned) and taken off (doffed) in a specific order.
Caption: Logical sequence for donning and doffing PPE to minimize exposure.
Safe Handling and Storage Protocols
3.1. Experimental Protocol: Safe Handling
-
Preparation: Before introducing the compound, ensure the fume hood is clutter-free and all necessary equipment (glassware, spatulas, solvents) is assembled inside.[7]
-
Weighing and Transfer: Conduct all weighing and transfers of the solid or liquid compound within the fume hood. Use a draft shield on the balance if necessary. Add the compound slowly to solvents to avoid splashing.[7]
-
Container Management: Keep all containers of this compound tightly sealed when not in active use.[8]
-
Post-Handling Decontamination: After use, decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, paper towels) in a designated hazardous waste container in accordance with institutional and local regulations.[11]
-
Personal Hygiene: Remove PPE carefully as described in the doffing sequence. Wash hands thoroughly with soap and water after completing work and removing gloves.[4]
3.2. Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[10]
-
Container: The container must be kept tightly closed to prevent the release of vapors.[12]
-
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and strong reducing agents.[11]
Emergency Procedures
Immediate and correct response to an emergency is critical.
4.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8][13] |
| Skin Contact | Take off all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][13] |
4.2. Spill Response
The appropriate response depends on the scale of the spill.
Diagram: Spill Response Workflow
Caption: Decision-making workflow for responding to a chemical spill.
For any spill, ensure adequate ventilation and remove all sources of ignition.[12] Use non-sparking tools for cleanup.[14]
4.3. Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[3]
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen bromide.[4][14]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8]
Physical and Chemical Properties
While experimental data for this specific compound is not available, the following can be stated:
| Property | Value | Source |
| Molecular Formula | C8H9BrOS | Calculated |
| Molecular Weight | 233.12 g/mol | Calculated |
Other properties such as boiling point, melting point, density, and flash point must be determined experimentally.
Conclusion
This compound is a compound that must be handled with significant care, assuming a hazard profile consistent with other irritating and acutely toxic brominated thiophenes. The cornerstones of safety are the consistent use of engineering controls, principally a chemical fume hood, and a comprehensive personal protective equipment protocol. By understanding the potential for acute irritation and the theoretical risk of metabolic toxicity, researchers can implement the handling, storage, and emergency procedures outlined in this guide to minimize risk and ensure a safe laboratory environment.
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Navigating the Solution Space: A Technical Guide to the Solubility of 4-Bromo-2-(propoxymethyl)thiophene
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2-(propoxymethyl)thiophene, a substituted thiophene of interest in medicinal chemistry and materials science. In the absence of specific experimental data for this compound, this document serves as a predictive guide and a methodological framework for researchers. By dissecting its molecular structure and applying fundamental principles of physical organic chemistry, we will forecast its solubility in a range of common organic solvents and provide a detailed protocol for its empirical determination.
Structural Analysis and Predicted Solubility Profile
The solubility of a compound is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] this compound possesses distinct structural features that will dictate its solubility behavior:
-
The Bromothiophene Ring: The thiophene ring is an aromatic heterocycle. The presence of the electronegative bromine atom introduces a dipole moment, but the overall aromatic system is largely nonpolar and hydrophobic. Brominated aromatic compounds like bromobenzene are generally insoluble in water but soluble in organic solvents.[1]
-
The Propoxymethyl Group: This side chain introduces an ether linkage (-O-), which contains a polar C-O bond and can act as a hydrogen bond acceptor. Ethers are known to be soluble in a wide range of organic solvents.[2][3] Their solubility in water is moderate for small ethers but decreases as the size of the alkyl groups increases.[2][4] The propyl group is a nonpolar alkyl chain that contributes to the overall lipophilicity of the molecule.
Considering these structural components, this compound can be classified as a moderately polar to nonpolar molecule. The ether linkage provides some polar character, but the bulky, nonpolar bromothiophene and propyl groups are expected to dominate its solubility profile.
Predicted Solubility of this compound:
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Insoluble | The large hydrophobic bromothiophene and propyl groups are expected to make the molecule immiscible with water. |
| Methanol / Ethanol | High | Sparingly to Moderately Soluble | The alcohol's ability to hydrogen bond with the ether oxygen may allow for some solubility, but the nonpolar bulk will limit it. |
| Acetone | Medium | Soluble | Acetone's polarity is intermediate, making it a good solvent for many organic compounds. |
| Dichloromethane | Medium | Soluble | A versatile solvent capable of dissolving a wide range of organic molecules. |
| Tetrahydrofuran (THF) | Medium | Very Soluble | As a cyclic ether, THF is an excellent solvent for other ethers and aromatic compounds. |
| Toluene | Low | Very Soluble | The aromatic nature of toluene will favorably interact with the thiophene ring. |
| Hexane | Low | Soluble | The nonpolar nature of hexane will readily dissolve the nonpolar components of the molecule. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a systematic approach to determine the solubility of this compound. This self-validating system ensures accurate and reproducible results.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantitative analysis
-
Calibrated micropipettes
-
Glass vials with screw caps
Qualitative Solubility Determination
This initial screening provides a rapid assessment of solubility.
-
Sample Preparation: Add approximately 10 mg of this compound to a series of labeled glass vials.
-
Solvent Addition: To each vial, add 1 mL of a different organic solvent.
-
Mixing: Vigorously vortex the vials for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution. If the solid dissolves, the compound is considered "soluble" at that concentration. If not, it is "insoluble" or "sparingly soluble."
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of solubility.
-
Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of each solvent.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw a known aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved solute.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Caption: Experimental workflow for determining the solubility of this compound.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not available, data from related brominated and substituted thiophenes suggest that this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[7][8]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and sources of ignition.[6][9] Ethers have the potential to form explosive peroxides upon prolonged storage and exposure to air.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5][7]
Conclusion
This compound is predicted to be a largely nonpolar compound with good solubility in a wide range of common organic solvents and poor solubility in water. This guide provides a robust framework for both predicting and experimentally determining its solubility profile. The detailed experimental protocol and safety guidelines are designed to empower researchers to handle this novel compound with confidence and scientific rigor. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities in the drug discovery and development pipeline.
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Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?
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Solubility of Things. (n.d.). Bromobenzene. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-2-(propoxymethyl)thiophene
This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 4-bromo-2-(propoxymethyl)thiophene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, ensuring a robust and reproducible scientific outcome. The thiophene moiety is a critical scaffold in medicinal chemistry, and a precise understanding of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.[1]
Introduction: The Significance of Structural Elucidation
Thiophene derivatives are integral to a wide array of pharmaceuticals and organic materials.[1][2] Their electronic properties and ability to engage in various intermolecular interactions make them attractive pharmacophores. The precise spatial arrangement of substituents on the thiophene ring, dictated by the crystal structure, governs molecular packing, solubility, and, most critically, the interaction with biological targets.[1] For this compound, the bromine atom and the flexible propoxymethyl group introduce potential for halogen bonding and hydrogen bonding, respectively. A definitive crystal structure analysis is therefore not merely an academic exercise but a crucial step in understanding its structure-activity relationship (SAR).
This guide will detail a complete workflow, from the synthesis of the target compound and the growth of high-quality single crystals to the intricacies of X-ray diffraction, structure solution, and detailed structural analysis.
Synthesis and Crystallization: The Foundation of Quality Data
A successful crystal structure analysis begins with the synthesis of pure material and the subsequent growth of diffraction-quality single crystals. The protocol outlined below is a robust pathway to obtaining this compound suitable for X-ray diffraction studies.
Proposed Synthesis of this compound
Experimental Protocol:
-
Starting Material: Begin with commercially available 2,4-dibromothiophene.
-
Selective Lithiation: Cool a solution of 2,4-dibromothiophene in anhydrous tetrahydrofuran (THF) to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add one equivalent of n-butyllithium (n-BuLi) dropwise. The greater acidity of the proton at the 5-position or the alternative of a halogen-lithium exchange at the 2-position would be exploited here. The latter is generally more facile.
-
Alkylation: After stirring for 1 hour at -78 °C, add propanol to the reaction mixture. The lithiated intermediate will react to form 4-bromo-2-(hydroxymethyl)thiophene.
-
Etherification: The resulting alcohol can then be converted to the propyl ether. Add sodium hydride (NaH) to the solution to deprotonate the alcohol, followed by the addition of 1-bromopropane to yield the target compound, this compound.
-
Purification: The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure compound. The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Proposed Synthetic Workflow:
Caption: Figure 1: Proposed Synthesis of this compound.
Single Crystal Growth: The Art and Science
The growth of a single crystal of sufficient size and quality is often the most challenging step.[3] Several methods should be attempted in parallel to maximize the chances of success.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture like dichloromethane/hexane) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.
-
Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent (e.g., dichloromethane). Place this in a smaller, open vial inside a larger, sealed jar containing a less volatile solvent in which the compound is less soluble (e.g., hexane or heptane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystal growth.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
Causality Behind Solvent Choice: The ideal solvent system is one in which the compound has moderate solubility. Highly soluble compounds tend to precipitate as an amorphous powder, while poorly soluble ones may not crystallize at all. A systematic screening of solvents with varying polarities is crucial.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Once a suitable single crystal is obtained, the next phase is to determine its three-dimensional structure using X-ray diffraction.
Experimental Protocol:
-
Crystal Mounting: A well-formed, clear crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope and mounted on a cryoloop.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[3] The crystal is cooled to a low temperature, typically 100-120 K, to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.[3]
-
A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]
-
Data Reduction: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then corrected for various experimental factors to yield a set of structure factors.[3]
Diagram of the X-ray Crystallography Workflow:
Caption: Figure 2: General Workflow for Single-Crystal X-ray Crystallography.[3]
Structure Solution, Refinement, and Analysis
The processed diffraction data provides the basis for determining the atomic arrangement within the crystal.
Methodology:
-
Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map and a preliminary model of the molecular structure.
-
Structure Refinement: This initial model is refined using a least-squares process. This iterative process adjusts atomic positions and thermal parameters until the calculated diffraction pattern from the model shows the best possible agreement with the experimental diffraction data.[3]
-
Validation and Analysis: The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonability.[3] The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.[3]
Expected Crystallographic Data
Based on analyses of similar brominated thiophene derivatives, a summary of expected crystallographic parameters is presented below. This serves as a benchmark for the experimental results.
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, C2/c, Pbca | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 5-20 Å | The dimensions of the unit cell. |
| α, β, γ (°) | 90° or variable for monoclinic | The angles of the unit cell. |
| Volume (ų) | 800-2000 ų | The volume of the unit cell. |
| Z | 2, 4, or 8 | The number of molecules per unit cell. |
| R-factor | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Analysis of Structural Features
A thorough analysis of the final crystal structure will reveal key insights into the molecule's properties.
-
Intramolecular Geometry: Bond lengths and angles within the thiophene ring and the propoxymethyl substituent should be compared to standard values to identify any strain or unusual conformations. The planarity of the thiophene ring is a key feature to analyze.
-
Intermolecular Interactions: The crystal packing will likely be dominated by a combination of van der Waals forces, and potentially halogen bonds involving the bromine atom (Br···S or Br···O interactions) and weak C-H···O hydrogen bonds. Identifying and quantifying these interactions is crucial for understanding the solid-state properties of the material.
-
Conformational Analysis: The torsion angles of the propoxymethyl chain will define its conformation. This flexibility can be critical for how the molecule fits into a binding pocket of a biological target.
Conclusion
The crystal structure analysis of this compound provides the definitive, three-dimensional blueprint of this molecule. This information is invaluable for computational modeling, understanding its physicochemical properties, and guiding further efforts in drug design and materials science. The rigorous, multi-step process detailed in this guide, from rational synthesis to meticulous data analysis, ensures the generation of high-quality, reliable, and publishable structural data.
References
- BenchChem. (2025). A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives.
- Li, Y., et al. (2026). Thermoelectric Composites of Single-Walled Carbon Nanotubes with Long-Alkylphenyl-Substituted 2,6-bis(4-Octylphenyl)thieno[2′,3 - ACS Publications. American Chemical Society.
- Dwivedi, A. R., Jadhav, H. R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.
- Krayer, M., et al. (2009). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. PubMed Central.
- Yan, X. X., Lu, L. P., & Zhu, M. L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. ResearchGate.
Sources
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 4-Bromo-2-(propoxymethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Thiophenes and the Suzuki-Miyaura Coupling
Thiophene-containing scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and unique electronic properties. The targeted functionalization of the thiophene ring is a critical endeavor in the development of novel therapeutics and advanced materials. Among the array of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the formation of carbon-carbon bonds, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acid derivatives.[1]
This guide provides a comprehensive overview and detailed protocols for the application of 4-Bromo-2-(propoxymethyl)thiophene in Suzuki-Miyaura coupling reactions. The presence of the propoxymethyl ether at the 2-position introduces a key modulating element, influencing the electronic properties of the thiophene ring and offering a handle for potential further transformations. The strategic placement of the bromine atom at the 4-position allows for regioselective cross-coupling, enabling the precise construction of complex molecular architectures.
Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale/Comparison |
| Molecular Formula | C₈H₁₁BrOS | Based on chemical structure |
| Molecular Weight | 235.14 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid | Similar to other substituted bromothiophenes |
| Boiling Point | > 200 °C at 760 mmHg | Expected to be higher than 4-bromo-2-methylthiophene (174-176 °C) due to the larger propoxymethyl group |
| Density | ~1.5 g/mL | In the range of similar brominated thiophenes |
| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF) | Typical for organic halides of this nature |
| Stability | Stable under standard laboratory conditions; should be stored away from strong oxidizing agents and bases. | General stability for aryl bromides. |
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols: Suzuki Coupling of this compound
The following protocols are designed as a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Conditions using Pd(PPh₃)₄
This protocol employs a widely used and generally effective catalyst for the coupling of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1–5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous and degassed 1,4-dioxane/water (4:1 v/v) or toluene/ethanol/water mixture
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Enhanced Reactivity with Buchwald Ligands
For challenging substrates or to achieve higher turnover numbers, the use of more sophisticated ligand systems, such as those developed by Buchwald, is recommended.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
SPhos or XPhos (1.2–4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous and degassed toluene or 2-methyltetrahydrofuran (2-MeTHF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (e.g., SPhos, 2.4 mol%) to a dry Schlenk flask.
-
Add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere and Solvent Addition: Seal the flask, remove from the glovebox (if used), and add the degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress as described in Protocol 1.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Caption: A generalized workflow for the Suzuki coupling reaction.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of bromo-thiophenes with various arylboronic acids, which can be used as a starting point for the optimization of reactions with this compound.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 70-95 | A robust, general-purpose system.[5] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80-100 | 85-98 | Effective for a wide range of substrates.[4] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-110 | 90-99 | High activity, suitable for less reactive substrates. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 2-MeTHF | 80-100 | 88-99 | Excellent for sterically hindered couplings. |
| Pd/C | Na₂CO₃ | Ethanol/H₂O | 80 | 60-85 | Heterogeneous catalyst, allows for easier workup. |
Troubleshooting Common Issues in Suzuki Coupling Reactions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Poorly soluble base- Deactivation of catalyst by substrate | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Use a more soluble base (e.g., Cs₂CO₃ or K₃PO₄).- Screen different ligands; bulky, electron-rich ligands can protect the metal center. |
| Protodeboronation of Boronic Acid | - Presence of water and/or acidic impurities- Prolonged reaction times at high temperatures | - Use anhydrous conditions and a non-aqueous workup.- Use boronic esters (e.g., pinacol esters) which are more stable.- Optimize reaction time and temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure thorough degassing of solvents and a robust inert atmosphere. |
| Formation of Impurities | - Side reactions due to high temperatures- Catalyst decomposition | - Lower the reaction temperature and/or screen different catalysts and ligands.- Use a pre-catalyst system to ensure the active Pd(0) species is generated in situ. |
References
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]
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- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Stille Coupling Protocols for the Synthesis of 4-Substituted-2-(propoxymethyl)thiophenes
Abstract: This document provides a detailed guide to the palladium-catalyzed Stille cross-coupling reaction, specifically tailored for the functionalization of 4-Bromo-2-(propoxymethyl)thiophene. Thiophene derivatives are pivotal structural motifs in pharmaceuticals, organic electronics, and agrochemicals. The Stille coupling offers a robust and versatile method for C-C bond formation, noted for its tolerance of a wide array of functional groups and the relative stability of its organostannane reagents.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying principles and mechanistic rationale, empowering researchers to optimize conditions, troubleshoot challenges, and adapt these protocols for novel synthetic targets.
The Strategic Importance of the Stille Coupling
The palladium-catalyzed Stille cross-coupling is a cornerstone reaction in modern organic synthesis, enabling the formation of a carbon-carbon bond between an organostannane (organotin) reagent and an organic electrophile, such as our substrate of interest, this compound.[4] Its prominence stems from several key advantages:
-
Functional Group Tolerance: The reaction conditions are remarkably mild, leaving most common functional groups (e.g., esters, amides, ketones) intact.[3][5]
-
Reagent Stability: Organostannanes are generally stable to air and moisture, simplifying handling and storage compared to more reactive organometallics like organolithiums or Grignards.[6][7]
-
Broad Scope: A vast range of sp²- and sp³-hybridized carbon centers can be coupled, including aryl, heteroaryl, vinyl, and allyl groups.[2][5]
For our target substrate, the Stille coupling provides a direct and efficient pathway to introduce diverse aryl, heteroaryl, or vinyl substituents at the C4 position of the thiophene ring, a critical step in the synthesis of complex molecules for drug discovery and materials science.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Stille coupling is rooted in a well-defined catalytic cycle centered on a palladium complex. While appearing simple, each step is a finely tuned equilibrium that can be influenced by ligands, additives, and solvent choice. The generally accepted mechanism involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6][8]
Caption: Figure 2: Experimental Workflow. A step-by-step visual guide from setup to purification.
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.1 eq).
-
Solvent and Nucleophile Addition: Syringe in anhydrous, degassed toluene (to make a ~0.1-0.2 M solution) followed by the Tributyl(phenyl)stannane (1.1 eq).
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Allow the reaction to stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting bromothiophene spot indicates completion. Typical reaction times are 4-24 hours.
-
Workup - Tin Removal: Once complete, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (~20 mL) and pour it into a separate flask containing a saturated aqueous solution of potassium fluoride (KF) (~20 mL). [6]7. Precipitation: Stir this two-phase mixture vigorously for at least 1 hour. A precipitate of tributyltin fluoride (Bu₃SnF) will form.
-
Filtration & Extraction: Filter the entire mixture through a pad of Celite®, washing the pad with additional organic solvent. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 4-phenyl-2-(propoxymethyl)thiophene product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | • Inactive catalyst (decomposed by air/moisture).• Insufficient temperature.• Poor quality reagents/solvent. | • Ensure rigorous inert atmosphere technique and use freshly degassed, anhydrous solvents.• Increase reaction temperature in 10 °C increments.• Try a different catalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos). |
| Catalyst Decomposition (Black Precipitate) | • Reaction temperature is too high.• Presence of oxygen.• Ligand dissociation. | • Lower the reaction temperature.• Improve degassing of the solvent and inert atmosphere protocol.• Increase ligand-to-palladium ratio (e.g., add 2 extra eq of PPh₃). |
| Significant Homocoupling of Organostannane | • This is a common side reaction.<[4][6]br>• Can be promoted by certain catalyst systems or the presence of oxygen. | • Use a minimal excess of the organostannane (e.g., 1.05 - 1.1 eq).• Ensure the reaction is fully anaerobic.• The addition of CuI often helps suppress this side reaction. |
| Difficulty Removing Tin Byproducts | • Incomplete precipitation with KF.• Insufficient stirring during KF workup. | • Ensure the KF solution is saturated.• Increase the stirring time with KF solution to 2-3 hours.• Multiple washes with KF solution may be necessary. |
References
-
Stille reaction - Wikipedia. [Link]
-
Stille Coupling | NROChemistry. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). Mechanism of the Stille Reaction. Journal of the American Chemical Society. [Link]
-
Stille Coupling | OpenOChem Learn. [Link]
- Cassar, L. (1975). Synthesis of aryl- and vinyl-substituted olefins by a new palladium-catalyzed reaction. Journal of Organometallic Chemistry.
-
Liu, C.-M., Luo, S.-J., Liang, Y.-M., & Ma, Y.-X. (2000). Palladium-Catalyzed Stille Coupling for the Preparation of Ferrocenyl Thiophene Derivatives. Synthetic Communications, 30(13), 2281–2285. [Link]
-
García-Álvarez, R., & Díez, J. (2015). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. Accounts of Chemical Research. [Link]
-
Stille Coupling - Chemistry LibreTexts. [Link]
-
Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]
-
Doucet, H., & Santelli, M. (2006). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry, 8(9), 802-806. [Link]
-
Roger, J., & Doucet, H. (2008). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 4, 26. [Link]
-
Myers, A. G. The Stille Reaction - Chem 115. [Link]
-
Cong, H., & Yu, L. (2018). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. In Polymer Science: A Comprehensive Reference. Wiley-VCH. [Link]
-
Stille Coupling - Organic Chemistry Portal. [Link]
-
Denmark, S. E., & Smith, R. C. (2008). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters. [Link]
-
Wang, C., et al. (2017). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 53(75), 10426-10429. [Link]
-
Träuble, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17188-17193. [Link]
-
Zhang, K., et al. (2015). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Journal of Materials Chemistry C, 3(16), 4051-4058. [Link]
-
Zhang, Q. T., & Tour, J. M. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 63(21), 7413–7417. [Link]
-
Sharma, G. D., et al. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Applied Polymers, 1(5), 1042-1065. [Link]
-
Nicolaou, K. C., et al. (2005). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Angewandte Chemie International Edition. [Link]
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Application Note & Protocols: Synthesis and Characterization of Conductive Poly(4-Bromo-2-(propoxymethyl)thiophene)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking New Potential in Conductive Polymers
Conductive polymers have emerged as a cornerstone of modern materials science, with applications spanning from organic electronics to biomedical sensors.[1] Among these, polythiophenes are particularly noteworthy for their environmental stability and tunable electronic properties.[2] The functionalization of the thiophene monomer is a key strategy to modulate the properties of the resulting polymer. Here, we focus on the synthesis of a novel conductive polymer derived from the 4-Bromo-2-(propoxymethyl)thiophene monomer.
The introduction of a propoxymethyl group at the 2-position of the thiophene ring is anticipated to enhance the solubility and processability of the polymer, a common challenge in the field of conductive polymers. The ether linkage in the side chain can also influence the polymer's conformation and electronic properties. Furthermore, the presence of a bromine atom at the 4-position provides a versatile handle for various polymerization techniques, including cross-coupling reactions, allowing for precise control over the polymer's structure and molecular weight.[3] This application note provides detailed protocols for the synthesis of the this compound monomer and its subsequent polymerization via different methods. We also detail the characterization of the resulting polymer, providing researchers with a comprehensive guide to this promising new material.
Monomer Synthesis: this compound
The synthesis of the monomer is a critical first step and is achieved through a three-step process: synthesis of 2-(hydroxymethyl)thiophene, etherification to introduce the propoxymethyl side chain, and finally, regioselective bromination.
Diagram of Monomer Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of 2-(Hydroxymethyl)thiophene
This protocol is adapted from established methods for the hydroxymethylation of thiophene.[4]
Materials:
-
Thiophene
-
Paraformaldehyde
-
Acetic acid
-
1,4-Dioxane
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve thiophene (1 equivalent) in a 1:1 mixture of acetic acid and 1,4-dioxane.
-
Add paraformaldehyde (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-(hydroxymethyl)thiophene as a colorless to light yellow liquid.
Protocol 2: Synthesis of 2-(Propoxymethyl)thiophene
This etherification step utilizes a standard Williamson ether synthesis approach.[5]
Materials:
-
2-(Hydroxymethyl)thiophene
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (saturated solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(hydroxymethyl)thiophene (1 equivalent) in anhydrous THF to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(propoxymethyl)thiophene.
Protocol 3: Synthesis of this compound
Regioselective bromination is crucial to obtain the desired monomer. This protocol uses N-bromosuccinimide (NBS) for selective bromination.[1]
Materials:
-
2-(Propoxymethyl)thiophene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask protected from light, dissolve 2-(propoxymethyl)thiophene (1 equivalent) in DMF.
-
Cool the solution to 0 °C.
-
Add NBS (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford this compound.
Polymer Synthesis
The presence of the bromine atom on the monomer allows for several polymerization strategies. We present protocols for Kumada Catalyst-Transfer Polycondensation (KCTP), Stille Polycondensation, and Chemical Oxidative Polymerization.
Diagram of Polymerization Methods
Caption: Overview of polymerization methods for the monomer.
Protocol 4: Kumada Catalyst-Transfer Polycondensation (KCTP)
KCTP is a powerful method for the synthesis of well-defined conjugated polymers.[6] This protocol is adapted from procedures for similar brominated thiophene monomers.[3]
Materials:
-
This compound
-
t-Butylmagnesium chloride (1 M solution in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (5 M)
-
Methanol
-
Chloroform
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the monomer (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C and add t-butylmagnesium chloride (1.05 equivalents) dropwise.
-
Stir the mixture at room temperature for 1 hour to form the Grignard reagent.
-
In a separate Schlenk flask, add Ni(dppp)Cl₂ (0.01 equivalents) and anhydrous THF.
-
Add the prepared Grignard reagent solution to the catalyst suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the polymerization by adding 5 M HCl.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter the polymer and wash it with methanol, then acetone.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Collect the chloroform fraction and evaporate the solvent to obtain the polymer.
Protocol 5: Stille Polycondensation
Stille polycondensation offers good functional group tolerance and control over the polymer structure.[7] This requires the synthesis of a distannyl derivative of the monomer.
Materials:
-
This compound
-
n-Butyllithium (2.5 M in hexanes)
-
Tributyltin chloride
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Methanol
Procedure (Monomer Derivatization):
-
Synthesize 2,5-bis(tributylstannyl)thiophene as a comonomer via standard procedures.
Procedure (Polymerization):
-
In a Schlenk flask under argon, dissolve this compound (1 equivalent), 2,5-bis(tributylstannyl)thiophene (1 equivalent), and Pd(PPh₃)₂Cl₂ (0.02 equivalents) in anhydrous toluene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90 °C and stir for 48 hours.
-
Cool the mixture to room temperature and precipitate the polymer by pouring it into methanol.
-
Filter the polymer and wash it with methanol.
-
Purify by Soxhlet extraction as described in Protocol 4.
Protocol 6: Chemical Oxidative Polymerization
This method is a straightforward approach using an oxidizing agent like iron(III) chloride.[2]
Materials:
-
This compound
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous Chloroform
-
Methanol
-
Ammonia solution
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous FeCl₃ (2.5 equivalents) in anhydrous chloroform.
-
Add a solution of the monomer (1 equivalent) in anhydrous chloroform dropwise to the FeCl₃ suspension at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol.
-
To dedope the polymer, stir the crude polymer in a methanol/ammonia solution for 2 hours.
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
Purify by Soxhlet extraction as described in Protocol 4.
Characterization of Poly(this compound)
Thorough characterization is essential to confirm the structure and properties of the synthesized polymer.
Table 1: Key Characterization Techniques and Expected Results
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of polymerization. | Broadening of aromatic proton signals compared to the monomer. Appearance of signals corresponding to the polymer backbone and the propoxymethyl side chain.[8] |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mn, Mw) and polydispersity index (PDI). | PDI values will vary depending on the polymerization method, with KCTP and Stille generally yielding lower PDIs than oxidative polymerization. |
| UV-Vis Spectroscopy | Investigation of the electronic absorption properties and conjugation length. | A broad absorption band in the visible region, characteristic of the π-π* transition of the conjugated polythiophene backbone. The λmax will be indicative of the effective conjugation length.[9] |
| Cyclic Voltammetry (CV) | Determination of electrochemical properties, including oxidation potential and HOMO/LUMO energy levels. | A reversible or quasi-reversible oxidation wave, from which the HOMO level can be estimated. The electron-donating propoxymethyl group is expected to lower the oxidation potential compared to unsubstituted polythiophene.[10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups present in the polymer. | Presence of characteristic peaks for the C-O-C ether linkage and the thiophene ring. Absence of monomer-specific peaks. |
Discussion and Causality
The choice of polymerization method significantly impacts the properties of the resulting conductive polymer.
-
Kumada Catalyst-Transfer Polycondensation (KCTP) is a chain-growth polymerization that can lead to polymers with controlled molecular weights and low polydispersity.[6] The mechanism involves the transfer of the nickel catalyst along the growing polymer chain. The presence of the propoxymethyl group may influence the solubility of the growing polymer chain, potentially affecting the polymerization kinetics.
-
Stille Polycondensation is a step-growth polymerization that offers good tolerance to a wide range of functional groups.[7] The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps. The purity of the monomers is crucial for achieving high molecular weights.
-
Chemical Oxidative Polymerization is a cost-effective and scalable method.[2] However, it often results in polymers with higher polydispersity and potential defects in the polymer chain due to the aggressive nature of the oxidant. The mechanism involves the formation of radical cations that couple to form the polymer. The electron-donating propoxymethyl group is expected to facilitate this oxidation process.
The propoxymethyl side chain is designed to improve the solubility of the polymer in common organic solvents, which is a significant advantage for solution-based processing and device fabrication. The ether oxygen may also participate in non-covalent interactions that can influence the polymer's morphology and electronic properties. The bromine atom, while enabling cross-coupling polymerization, can also be used for post-polymerization modification, further expanding the functional scope of this material.
Conclusion
This application note provides a comprehensive guide for the synthesis and characterization of poly(this compound). The detailed protocols for monomer synthesis and various polymerization methods offer researchers the flexibility to tailor the polymer properties for specific applications. The inclusion of expected characterization results and a discussion of the underlying chemical principles will aid in the successful implementation of these procedures. This novel conductive polymer, with its combination of a processability-enhancing side chain and a versatile reactive site, holds significant promise for advancements in organic electronics and related fields.
References
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- 2. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparing polythiophene derivative with alternating alkyl and thioalkyl side chains via Kumada coupling for efficient organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. tandfonline.com [tandfonline.com]
Application Note & Protocol: 4-Bromo-2-(propoxymethyl)thiophene as a Versatile Building Block for High-Performance Organic Field-Effect Transistors
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Rationale for Advanced Thiophene-Based Semiconductors
Organic field-effect transistors (OFETs) are at the forefront of next-generation electronics, promising flexible, large-area, and low-cost devices.[1] Thiophene-based conjugated polymers have emerged as a cornerstone of this field, offering a unique combination of high charge-carrier mobility, environmental stability, and synthetic versatility.[2][3] The performance of these materials is intricately linked to their molecular structure, where the polymer backbone dictates the electronic properties and the side chains govern solubility, processability, and solid-state packing.[4][5]
This application note details the synthesis and application of a novel thiophene-based polymer derived from the monomer 4-Bromo-2-(propoxymethyl)thiophene . This monomer is strategically designed for the synthesis of high-performance semiconducting polymers for OFETs. The propoxymethyl side chain at the 2-position is introduced to enhance solubility in common organic solvents, a critical factor for solution-based processing techniques like spin-coating. The bromo-substituent at the 4-position, along with the hydrogen at the 5-position, provides the necessary reactive sites for controlled polymerization through various cross-coupling reactions.[6] We will focus on the synthesis of the corresponding homopolymer, poly(2-(propoxymethyl)thiophene), via a Stille polycondensation reaction after conversion of the monomer to its organotin derivative.
Synthesis of the Semiconducting Polymer: Poly(2-(propoxymethyl)thiophene)
The synthesis of a high-performance conjugated polymer requires a polymerization method that ensures high molecular weight and regioregularity. Stille polycondensation is a powerful and versatile method for the synthesis of a wide range of conjugated polymers with excellent control over the polymer structure.[7][8] The following protocol outlines the synthesis of the organotin monomer followed by its polymerization.
Monomer Synthesis: 2-(propoxymethyl)-5-(trimethylstannyl)thiophene
The first step involves the synthesis of the organotin monomer from this compound. This is a crucial step to prepare the monomer for the Stille cross-coupling polymerization.
Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour. The progress of the lithiation can be monitored by thin-layer chromatography (TLC).
-
Stannylation: To the reaction mixture, add trimethyltin chloride (1.2 eq, 1 M in hexanes) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(propoxymethyl)-5-(trimethylstannyl)thiophene as a colorless oil.
Polymerization via Stille Polycondensation
Protocol:
-
Catalyst and Ligand Preparation: In a separate flame-dried Schlenk flask, prepare the catalyst solution by dissolving tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq) and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.06 eq) in anhydrous toluene under an inert atmosphere. Stir for 20 minutes at room temperature.
-
Polymerization Reaction: In the main reaction flask, dissolve the synthesized 2-(propoxymethyl)-5-(trimethylstannyl)thiophene monomer (1.0 eq) and 2,5-dibromothiophene (1.0 eq) in anhydrous toluene.
-
Initiation: Transfer the catalyst solution to the monomer solution via cannula. Degas the reaction mixture by bubbling argon through the solution for 20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir under an inert atmosphere for 48 hours.
-
Polymer Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirred methanol. Collect the polymer by filtration.
-
Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform.
-
Final Product: Precipitate the chloroform fraction in methanol, filter, and dry the resulting poly(2-(propoxymethyl)thiophene) under vacuum.
Caption: Workflow for the synthesis of poly(2-(propoxymethyl)thiophene).
OFET Device Fabrication and Characterization
The performance of the synthesized polymer is evaluated by fabricating and characterizing a bottom-gate, bottom-contact (BGBC) OFET device.
Device Architecture
Caption: Bottom-gate, bottom-contact OFET architecture.
Fabrication Protocol
-
Substrate Cleaning: Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer. Clean the substrate by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen and bake at 120 °C for 30 minutes to remove any residual moisture.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion to improve the semiconductor/dielectric interface. This treatment enhances the crystallinity and ordering of the polymer film.
-
Electrode Deposition: Define the source and drain electrodes by photolithography and deposit a 50 nm layer of gold (Au) with a 5 nm chromium (Cr) adhesion layer using thermal evaporation. The channel length and width are typically 50 µm and 1000 µm, respectively.
-
Semiconductor Deposition: Prepare a solution of poly(2-(propoxymethyl)thiophene) in a suitable solvent such as chloroform or chlorobenzene (e.g., 5 mg/mL). Deposit the polymer film onto the substrate by spin-coating at 2000 rpm for 60 seconds.
-
Annealing: Anneal the device at 120 °C for 30 minutes under an inert atmosphere to remove residual solvent and improve the molecular ordering of the polymer film.
-
Characterization: Characterize the electrical properties of the OFET device in a nitrogen-filled glovebox using a semiconductor parameter analyzer.
Expected Performance and Data
The performance of an OFET is primarily evaluated by its charge carrier mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th). Based on literature values for similar polythiophene derivatives, the following table summarizes the expected performance metrics for an OFET based on poly(2-(propoxymethyl)thiophene).[1]
| Parameter | Expected Value | Significance |
| Charge Carrier Mobility (µ) | 0.01 - 0.5 cm²/Vs | Indicates the speed of charge carriers in the semiconductor. |
| On/Off Current Ratio (I_on/I_off) | > 10⁵ | Represents the switching capability of the transistor. |
| Threshold Voltage (V_th) | -5 to -20 V | The gate voltage required to turn the transistor "on". |
Causality and Experimental Insights
-
Choice of Side Chain: The propoxymethyl side chain is chosen to impart good solubility to the polymer, which is essential for forming uniform thin films via solution processing. The flexibility of the ether linkage can also influence the intermolecular packing and, consequently, the charge transport properties.[9][10]
-
Polymerization Method: Stille polycondensation is selected due to its tolerance to a wide range of functional groups and its ability to produce high molecular weight polymers with good regioregularity, both of which are crucial for achieving high charge carrier mobility.[7][8]
-
Surface Treatment: The OTS treatment of the SiO₂ surface is a critical step. It renders the surface hydrophobic, which promotes the self-organization of the conjugated polymer chains into a more ordered, crystalline structure, thereby facilitating efficient charge transport.
-
Annealing: Thermal annealing after film deposition provides the necessary energy for the polymer chains to rearrange into a more thermodynamically stable and ordered morphology, which enhances the π-π stacking and improves charge carrier mobility.[1]
Conclusion
This compound serves as a promising monomer for the synthesis of novel semiconducting polymers for OFET applications. The strategic placement of the solubilizing propoxymethyl side chain and the reactive bromo-substituent allows for the creation of solution-processable materials with potentially high charge carrier mobility. The detailed protocols provided in this application note offer a comprehensive guide for researchers in the field of organic electronics to explore the potential of this and similar thiophene-based building blocks.
References
-
Polymer Source. Poly(4-bromo styrene) Sample #: P1328-4BrS. Available at: [Link]
-
Wikipedia. Organic field-effect transistor. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of poly(3,4-propylenedioxythiophene) (PProDOT) analogues via mechanochemical oxidative polymerization. Polymer Chemistry. Available at: [Link]
-
Semantic Scholar. Side-Chain Engineering of Conjugated Polymers for High-Performance Organic Field-Effect Transistors. Available at: [Link]
-
Frontiers. Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Available at: [Link]
-
ResearchGate. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Available at: [Link]
-
National Institutes of Health (NIH). Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. Available at: [Link]
- Google Patents. WO1991019021A1 - Polymerization of thiophene and its derivatives.
-
National Institutes of Health (NIH). Organic semiconductors for organic field-effect transistors. Available at: [Link]
-
Royal Society of Chemistry. Recent advances and applications of Glaser coupling employing greener protocols. Available at: [Link]
-
ACS Publications. The Role of the Side Chain on the Performance of N-type Conjugated Polymers in Aqueous Electrolytes. Chemistry of Materials. Available at: [Link]
-
IEEE Xplore. Polymer-Based Power OFETs with Floating Field Plate Structure Using Metal Mask Fabrication Process. Available at: [Link]
-
ACS Publications. Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters. Available at: [Link]
-
ResearchGate. A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. Available at: [Link]
-
Royal Society of Chemistry. The effect of side chain engineering on conjugated polymers in organic electrochemical transistors for bioelectronic applications. Available at: [Link]
-
Royal Society of Chemistry. Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. Polymer Chemistry. Available at: [Link]
- Google Patents. EP0339340A2 - Polythiophenes, process for their preparation and their use.
-
Royal Society of Chemistry. Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (PDF) Organic Field-Effect Transistors. Available at: [Link]
-
Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Available at: [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Available at: [Link]
-
ResearchGate. Effect of Alkoxy Side-Chains on Conjugated Polymer/Nonfullerene Acceptor Interfaces in Organic Solar Cells. Available at: [Link]
-
ResearchGate. Schematic representation of the most used OFET configurations: a.... Available at: [Link]
-
ResearchGate. Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. Available at: [Link]
-
National Institutes of Health (NIH). Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures. Available at: [Link]
-
Wikipedia. Glaser coupling. Available at: [Link]
-
National Institutes of Health (NIH). Effects of Different Lengths of Oligo (Ethylene Glycol) Side Chains on the Electrochromic and Photovoltaic Properties of Benzothiadiazole-Based Donor-Acceptor Conjugated Polymers. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of Conjugated Polymers via Exclusive Direct-Arylation Coupling Reaction: A Facile and Straightforward Way to Synthesize Thiophene Flanked Benzothiadiazole Derivatives and Their Copolymers. Available at: [Link]
-
ACS Publications. Nonstoichiometric Stille Coupling Polycondensation for Synthesizing Naphthalene-Diimide-Based π-Conjugated Polymers. ACS Macro Letters. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Application Notes and Protocols for the Functionalization of Thiophene Rings with 4-Bromo-2-(propoxymethyl)thiophene
Introduction: The Thiophene Scaffold in Modern Chemistry
The thiophene ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to engage in a wide array of chemical transformations make it a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[1][4] The functionalization of the thiophene core allows for the fine-tuning of a molecule's physicochemical and biological properties. This guide provides a detailed exploration of synthetic strategies for the functionalization of the thiophene ring, with a specific focus on the versatile intermediate, 4-Bromo-2-(propoxymethyl)thiophene .
The presence of a bromine atom at the 4-position and a propoxymethyl group at the 2-position of the thiophene ring in our target molecule offers a rich platform for regioselective chemical modifications. The bromine atom serves as a handle for a multitude of cross-coupling reactions and metal-halogen exchange, while the propoxymethyl group can influence the reactivity of the ring through electronic and steric effects, and potentially act as a directing group in certain reactions.
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of key functionalization reactions, including detailed, field-proven protocols, an analysis of the causality behind experimental choices, and illustrative diagrams to clarify reaction pathways.
Strategic Approaches to the Functionalization of this compound
The functionalization of this compound can be strategically approached through several key reaction classes. The choice of method will depend on the desired final structure and the compatibility of the reagents with the existing functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5] For this compound, the bromine atom at the 4-position is the primary site for these transformations.
The Suzuki-Miyaura coupling is a robust method for forming biaryl and vinyl-aryl structures.[6] It involves the reaction of an organoboron reagent (boronic acid or ester) with a halide in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, cataCXium A) is often employed. The choice of ligand is critical and can influence reaction rates and yields.[7] For instance, bulky, electron-rich phosphine ligands can enhance the efficiency of the oxidative addition step.[7]
-
Base: A base such as Na₂CO₃, K₂CO₃, or K₃PO₄ is essential for the activation of the organoboron species. The choice of base can impact the reaction's success, with stronger bases sometimes being necessary for less reactive boronic acids.
-
Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of the base is commonly used to facilitate the reaction between the organic-soluble and water-soluble components.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Value/Condition | Rationale |
| Reactants | This compound (1.0 eq), Phenylboronic Acid (1.2 eq) | A slight excess of the boronic acid ensures complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A common and effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ (2.0 eq) | A moderately strong base suitable for many Suzuki reactions. |
| Solvent | Toluene/Ethanol/H₂O (4:1:1) | A multiphasic solvent system to dissolve all reactants. |
| Temperature | 90 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the palladium catalyst. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/H₂O) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
The Stille coupling offers a mild and versatile method for C-C bond formation, particularly when dealing with complex or sensitive functional groups, due to the stability and functional group tolerance of organostannane reagents.[8][9][10]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly used palladium sources.
-
Additives: In some cases, additives like LiCl or Cu(I) salts can accelerate the transmetalation step.
-
Solvent: Anhydrous and degassed solvents such as toluene or DMF are typically used.
Protocol: Stille Coupling of this compound with Tributyl(vinyl)tin
| Parameter | Value/Condition | Rationale |
| Reactants | This compound (1.0 eq), Tributyl(vinyl)tin (1.1 eq) | A slight excess of the organostannane is used. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | An effective catalyst for Stille couplings. |
| Solvent | Anhydrous, Degassed Toluene | An inert solvent that is suitable for the reaction temperature. |
| Temperature | 100-110 °C | Higher temperatures are often required for Stille couplings. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the catalyst from oxidation. |
Step-by-Step Methodology:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous, degassed toluene.
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Add tributyl(vinyl)tin (1.1 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of KF to remove tin byproducts.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
The Heck reaction is a powerful tool for the arylation of alkenes.[11][12][13] It typically involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium source like Pd(OAc)₂ is often used, sometimes with a phosphine ligand.
-
Base: A hindered amine base such as triethylamine or a weaker inorganic base like NaOAc is used to neutralize the H-X generated during the reaction.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are common choices.
Protocol: Heck Coupling of this compound with Styrene
| Parameter | Value/Condition | Rationale |
| Reactants | This compound (1.0 eq), Styrene (1.5 eq) | An excess of the alkene is used to favor the desired coupling. |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective palladium source for Heck reactions. |
| Base | Triethylamine (2.0 eq) | Acts as both a base and a solvent in some cases. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that facilitate the reaction. |
| Temperature | 100 °C | Sufficient to promote the reaction. |
Step-by-Step Methodology:
-
To a sealed tube, add this compound (1.0 eq), styrene (1.5 eq), Pd(OAc)₂ (2-5 mol%), and triethylamine (2.0 eq).
-
Add DMF or acetonitrile as the solvent.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a rapid and efficient method for converting the C-Br bond into a C-Li or C-Mg bond, generating a potent nucleophile that can react with a wide range of electrophiles.[14]
Treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures results in a fast lithium-halogen exchange to form the corresponding 4-lithiothiophene derivative.[14][15] This intermediate can then be trapped with various electrophiles.
Causality Behind Experimental Choices:
-
Lithium Reagent: n-BuLi is commonly used, but t-BuLi can be more effective for less reactive bromides.[16]
-
Temperature: The reaction is performed at very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.[14]
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential.
Reaction Mechanism: Lithiation and Electrophilic Quench
Caption: Mechanism of Lithiation and Electrophilic Quench.
Protocol: Lithiation of this compound and Quenching with an Aldehyde
| Parameter | Value/Condition | Rationale |
| Reactant | This compound (1.0 eq) | The starting material for lithiation. |
| Lithium Reagent | n-BuLi (1.1 eq) | A slight excess ensures complete metal-halogen exchange. |
| Electrophile | Benzaldehyde (1.2 eq) | An example of an electrophile to be quenched with the lithiated thiophene. |
| Solvent | Anhydrous THF | An aprotic polar solvent that solvates the lithium species. |
| Temperature | -78 °C | Crucial for the stability of the organolithium intermediate. |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are highly reactive with air and moisture. |
Step-by-Step Methodology:
-
Assemble a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add a solution of benzaldehyde (1.2 eq) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of aromatic systems, avoiding the pre-functionalization often required in traditional cross-coupling reactions.[17][18][19] For this compound, the C-H bonds at the 3- and 5-positions are potential sites for direct functionalization. The regioselectivity will be influenced by the electronic and steric effects of the existing substituents and the choice of catalyst and directing group, if any.[17]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse array of functionalized thiophene derivatives. The strategic application of palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and potentially direct C-H functionalization provides a powerful toolkit for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a practical resource for the successful design and execution of synthetic routes involving this important intermediate. Careful consideration of the reaction conditions, including the choice of catalyst, solvent, and temperature, is paramount to achieving high yields and selectivities in these transformations.
References
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Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. [Link]
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Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. Organic Letters. [Link]
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Extension of the Heck Reaction to the Arylation of Activated Thiophenes. ResearchGate. [Link]
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Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society. [Link]
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The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
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An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. RSC Publishing. [Link]
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Iron-Catalyzed C–H Activation for Heterocoupling and Copolymerization of Thiophenes with Enamines. Journal of the American Chemical Society. [Link]
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Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. PubMed. [Link]
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Extension of the Heck reaction to the arylation of activated thiophenes. SciSpace. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
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Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents. ACS Publications. [Link]
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Synthesis of thiophene and Their Pharmacological Activity. ResearchGate. [Link]
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Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [Link]
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Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? ResearchGate. [Link]
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Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PubMed Central. [Link]
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Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]
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Stille Coupling. Organic Chemistry Portal. [Link]
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Stille Coupling. NROChemistry. [Link]
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Org. Synth. 2011, 88, 197. Organic Syntheses. [Link]
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A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications. [Link]
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Stille reaction. Wikipedia. [Link]
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Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]
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I keep getting debrominated starting material and low conversion after lithiation. Reddit. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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Ortho-metalation vs. Li-X exhange? Reddit. [Link]
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Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. MDPI. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. [Link]
-
Thiophene synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central. [Link]
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Can the 3-thiophenyl magnesium bromide be synthesized by simple grignard method? ResearchGate. [Link]
-
How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? ResearchGate. [Link]
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Application Notes and Protocols: A Step-by-Step Guide for the Synthesis of Derivatives from 4-Bromo-2-(propoxymethyl)thiophene
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthetic derivatization of 4-Bromo-2-(propoxymethyl)thiophene. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the strategic placement of the bromo and propoxymethyl functional groups, which allow for selective modification and fine-tuning of molecular properties. This document outlines several robust and widely applicable synthetic strategies, with a focus on palladium-catalyzed cross-coupling reactions and lithium-halogen exchange. Each section offers not only step-by-step experimental protocols but also delves into the underlying mechanistic principles and the rationale behind the selection of reagents and conditions, empowering researchers to adapt and innovate upon these methodologies.
Introduction: The Strategic Value of this compound
Thiophene-based scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The specific regioisomer, this compound, offers a unique combination of features. The bromine atom at the 4-position serves as a versatile handle for a multitude of cross-coupling reactions, enabling the introduction of diverse substituents. The 2-(propoxymethyl) group provides several advantages: it enhances solubility in organic solvents, can engage in hydrogen bonding, and sterically influences the reactivity of the thiophene ring, often leading to high regioselectivity in synthetic transformations. This guide is designed to serve as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this valuable building block in their synthetic campaigns.
Synthetic Strategies for Derivatization
The primary route for derivatizing this compound involves the functionalization of the carbon-bromine bond. Palladium-catalyzed cross-coupling reactions are the cornerstone of this approach, offering a mild and efficient means to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3] Additionally, lithium-halogen exchange presents an alternative pathway for generating a nucleophilic thiophene species that can react with a variety of electrophiles.
Below is a workflow diagram illustrating the main synthetic pathways for the derivatization of the starting material.
Caption: General workflow for the derivatization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Insights
Palladium-catalyzed reactions have revolutionized the synthesis of complex organic molecules by providing efficient methods for the formation of C-C and C-N bonds under relatively mild conditions. The general mechanism for these reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[4][5][6]
Suzuki-Miyaura Coupling for C-C Bond Formation (Arylation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[3][7] Its advantages include the commercial availability of a wide range of boronic acids, the use of environmentally benign boron-containing byproducts, and its tolerance to a wide array of functional groups.[3]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. The ligands stabilize the Pd(0) species and influence its reactivity.[4]
-
Base: A base is crucial for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center.[8] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 4-Phenyl-2-(propoxymethyl)thiophene
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Stille Coupling for C-C Bond Formation
The Stille reaction couples an organic halide with an organostannane (organotin) reagent, catalyzed by palladium.[5] It is highly valued for its tolerance of a vast range of functional groups and the stability of organostannane reagents to air and moisture.[5][9] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the final product.[10]
Causality Behind Experimental Choices:
-
Catalyst: Similar to the Suzuki coupling, a Pd(0) catalyst is required. Pd(PPh₃)₄ is a common choice.[9]
-
Ligands: Phosphine ligands are crucial. The choice of ligand can significantly impact the reaction rate. Ligands of low donicity, such as tri(2-furyl)phosphine or triphenylarsine, can accelerate the reaction.[11]
-
Solvent: Aprotic polar solvents like THF, DMF, or dioxane are typically used.[12]
-
Additives: In some cases, additives like Cu(I) salts can have a synergistic effect and accelerate the reaction.
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
Protocol: Synthesis of 4-(Thiophen-2-yl)-2-(propoxymethyl)thiophene
-
Materials & Reagents:
-
This compound (1.0 eq)
-
2-(Tributylstannyl)thiophene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous potassium fluoride (KF) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound and 2-(tributylstannyl)thiophene in anhydrous DMF.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the solution with water, followed by a saturated aqueous KF solution to precipitate tin byproducts.
-
Stir the mixture vigorously for 1-2 hours, then filter through a pad of Celite® to remove the precipitate.
-
Wash the filtrate with water, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Sonogashira Coupling for C-C Bond Formation (Alkynylation)
The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne.[6] It uniquely employs a dual catalytic system, typically a palladium complex and a copper(I) salt.[6][13]
Causality Behind Experimental Choices:
-
Palladium Catalyst: The Pd catalyst facilitates the oxidative addition of the aryl bromide and the final reductive elimination.[13]
-
Copper(I) Co-catalyst: The copper(I) salt (e.g., CuI) reacts with the terminal alkyne and the base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[15] It also serves to neutralize the HBr generated during the reaction.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of 4-(Phenylethynyl)-2-(propoxymethyl)thiophene
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with diethyl ether and filter through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
-
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[16][17] This reaction has broad scope with respect to both the amine and aryl halide coupling partners.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often required to promote the reductive elimination step and prevent catalyst decomposition.[16][18]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice, although carbonates like Cs₂CO₃ can be used under milder conditions for some substrates.[19]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Sources
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Application Notes and Protocols for 4-Bromo-2-(propoxymethyl)thiophene in Medicinal Chemistry
Introduction: The Thiophene Scaffold as a Privileged Motif in Drug Discovery
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic scaffold.[1] Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, while offering unique physicochemical properties that can enhance drug-receptor interactions and modulate metabolic stability.[2] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them integral components in the development of novel therapeutics.[2][3][4] The strategic functionalization of the thiophene core is paramount in fine-tuning the pharmacological profile of a lead compound. 4-Bromo-2-(propoxymethyl)thiophene emerges as a particularly useful building block, offering two distinct points for chemical modification: the reactive bromine atom at the 4-position, ideal for cross-coupling reactions, and the propoxymethyl group at the 2-position, which can influence solubility and engage in specific interactions within a biological target.
This guide provides an in-depth exploration of the synthesis and application of this compound, with a focus on its utilization in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug synthesis.
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic route to this compound.
Step-by-Step Protocol
Part 1: Synthesis of 2-(Propoxymethyl)thiophene
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) to the cooled THF. Then, add thiophene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Alkylation: Add chloromethyl propyl ether (1.2 equivalents) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield 2-(propoxymethyl)thiophene.
Part 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(propoxymethyl)thiophene (1.0 equivalent) in anhydrous THF (80 mL) and cool to -78 °C.
-
Directed Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise. The propoxymethyl group is expected to direct the lithiation to the adjacent 5-position. Stir for 1 hour at -78 °C.
-
Isomerization (Key Step Rationale): The initial lithiation at the 5-position is kinetically favored. To achieve the thermodynamically more stable 4-lithio isomer, a carefully controlled warming and re-cooling step is often employed in related systems. Allow the reaction to warm to -20 °C for 30 minutes before re-cooling to -78 °C. This allows for equilibration to the more stable isomer.
-
Bromination: Dissolve 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 equivalents) in anhydrous THF and add it dropwise to the cooled reaction mixture. This reagent is an effective and manageable source of electrophilic bromine.
-
Work-up and Purification: After stirring for 2 hours at -78 °C, allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The target compound, this compound, can be purified by column chromatography on silica gel.
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are pivotal in medicinal chemistry for the construction of complex molecular architectures from readily available starting materials.
Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the bromothiophene and a variety of organoboron compounds, typically aryl or heteroaryl boronic acids.[6][7] This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
-
Reagents and Materials:
-
This compound (1.0 equivalent)
-
4-Methoxyphenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture, degassed)
-
-
Reaction Setup: To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
-
Reaction: Stir the mixture at 90 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-aryl-2-(propoxymethyl)thiophene.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A robust, commercially available Pd(0) catalyst effective for a wide range of Suzuki couplings.[8] |
| Base | K₂CO₃ | A moderately strong inorganic base sufficient to activate the boronic acid for transmetalation.[6] |
| Solvent | Dioxane/Water (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
Sonogashira Coupling: Formation of C(sp²)–C(sp) Bonds
The Sonogashira coupling is a powerful method for the formation of a bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.[9][10] These structures are valuable in medicinal chemistry as they can act as rigid linkers or be further elaborated.
Caption: General workflow for the Sonogashira coupling of this compound.
-
Reagents and Materials:
-
This compound (1.0 equivalent)
-
Phenylacetylene (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equivalents)
-
Copper(I) iodide (CuI) (0.04 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous and degassed tetrahydrofuran (THF)
-
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add degassed THF, followed by triethylamine and phenylacetylene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours, or with gentle heating (e.g., 50 °C) if the reaction is sluggish. Monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ | A common and effective palladium(II) precatalyst for Sonogashira reactions. |
| Co-catalyst | CuI | Facilitates the formation of a copper(I) acetylide, which readily undergoes transmetalation with the palladium center. |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases. |
| Solvent | THF | A good solvent for the reagents and is relatively unreactive under the reaction conditions. |
Conclusion
This compound represents a versatile and valuable building block for medicinal chemists. Its synthesis can be achieved through established organometallic methodologies, and its subsequent functionalization via Suzuki-Miyaura and Sonogashira cross-coupling reactions provides a reliable and efficient route to a diverse array of complex molecules. The protocols outlined in this guide, grounded in analogous and well-understood chemical transformations, offer a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs.
References
- Shafique, Z., et al. (2018). Therapeutic importance of synthetic thiophene. Journal of Chemistry, 2018, 1-20.
- Reddy, T., et al. (2019). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2019(4), M1095.
- Khan, I., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Heron, B. M., et al. (2006). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Synthesis, 2006(1), 125-132.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid - Google Patents. (n.d.).
- Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
- Rani, P. (2023). Medicinal chemistry: Design and synthesis of novel compounds for the treatment of disease or condition. Biomedical Chemistry: Research and Methods, 7(4), 1-2.
-
LabXing. (2015). Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... Retrieved January 20, 2026, from [Link]
- Wang, X., et al. (2014). Transition-Metal-Free Thioboration of Terminal Alkynes.
- CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents. (n.d.).
-
Allied Academies. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved January 20, 2026, from [Link]
- Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Li, Y., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Molecules, 26(10), 2999.
-
ResearchGate. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 20, 2026, from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved January 20, 2026, from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Room temperature nickel-catalyzed cross-coupling of aryl-boronic acids with thiophenols: synthesis of diarylsulfides. Retrieved January 20, 2026, from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Retrieved January 20, 2026, from [Link]
-
Sci-Hub. (2015). Kinetic Studies on the Palladium(II)‐Catalyzed Oxidative Cross‐Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. Retrieved January 20, 2026, from [Link]
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"experimental procedure for the lithiation of 4-Bromo-2-(propoxymethyl)thiophene"
Application Note & Protocol
Topic: Experimental Procedure for the Lithiation of 4-Bromo-2-(propoxymethyl)thiophene
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Gateway to Functionalized Thiophenes
Thiophene derivatives are cornerstone heterocyclic motifs in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced organic electronic materials.[1][2][3] The ability to selectively functionalize the thiophene ring is paramount for molecular design and the development of novel compounds with tailored properties. The lithiation of halogenated thiophenes represents one of the most powerful and versatile strategies for achieving this, generating a potent thienyllithium nucleophile that can react with a wide array of electrophiles.[4][5][6]
This document provides a comprehensive guide to the lithiation of this compound. This specific substrate is of interest as the resulting organolithium intermediate is a precursor to 4,5-disubstituted-2-(propoxymethyl)thiophenes, a substitution pattern that can be challenging to achieve through other synthetic routes. We will delve into the reaction's mechanistic underpinnings, provide a detailed and field-proven experimental protocol, and address critical safety considerations for handling the highly reactive organolithium reagents involved.
Reaction Principle: Lithium-Halogen Exchange
The transformation of this compound into its corresponding 4-lithiated derivative is primarily achieved through a lithium-halogen exchange reaction. This process is exceptionally rapid, even at cryogenic temperatures, and is mechanistically distinct from deprotonation-based metalation.
-
Mechanism: An alkyllithium reagent, typically n-butyllithium (n-BuLi), reacts with the brominated thiophene. The more electropositive lithium atom exchanges with the bromine atom, forming the thermodynamically more stable 4-thienyllithium intermediate and an alkyl bromide byproduct (n-butyl bromide).[4][7] The reaction is driven by the formation of the more stable organolithium species where the negative charge resides on a more electronegative sp²-hybridized carbon atom of the aromatic ring.
The reaction is conducted at -78 °C in an aprotic ethereal solvent like tetrahydrofuran (THF). These conditions are critical for several reasons:
-
Selectivity: The low temperature ensures that lithium-halogen exchange is the overwhelmingly favored pathway over other potential side reactions.
-
Stability: The 4-lithiothiophene intermediate can be unstable at higher temperatures, prone to decomposition or side reactions.
-
Solvent Integrity: n-Butyllithium can deprotonate THF at higher temperatures, leading to solvent degradation and consumption of the reagent.[8]
While the propoxymethyl group at the C2 position contains oxygen atoms capable of coordinating lithium and acting as a directing metalation group (DMG), this effect is secondary to the facile lithium-bromine exchange.[9][10] Directed ortho-metalation (DoM) would involve deprotonation at the C3 position, which is kinetically much slower than the exchange reaction at the C4-Br bond.
Critical Safety Precautions: Handling n-Butyllithium
Extreme Hazard: Organolithium reagents such as n-butyllithium are highly pyrophoric, meaning they can ignite spontaneously upon contact with air and react violently with water.[11][12] Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All operations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or within an inert atmosphere glovebox.[12][13]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene) are required.[11][13]
-
Quenching: Never add water or protic solvents directly to a solution containing significant amounts of n-BuLi. Reactions should be quenched carefully at low temperatures by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Spill Management: Keep a container of dry sand or powdered limestone nearby to smother small fires. Do NOT use a water or carbon dioxide fire extinguisher on an organolithium fire.[13]
-
Syringe and Needle Safety: Use properly sized syringes and needles for transfers. After use, quench any residual n-BuLi in the syringe by drawing up a quenching solution (e.g., isopropanol) before cleaning.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound | Schlenk flask or three-necked round-bottom flask |
| n-Butyllithium (n-BuLi) in hexanes (1.6 M or 2.5 M) | Magnetic stirrer and stir bar |
| Anhydrous Tetrahydrofuran (THF) | Septa, syringes, and needles |
| Electrophile (e.g., Trimethylsilyl chloride, DMF) | Inert gas line (Argon or Nitrogen) with bubbler |
| Saturated aqueous ammonium chloride (NH₄Cl) | Dry ice/acetone or cryocooler for -78 °C bath |
| Diethyl ether or Ethyl acetate (for extraction) | Rotary evaporator |
| Brine (saturated aqueous NaCl) | Standard glassware for work-up (separatory funnel, etc.) |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Apparatus for flash column chromatography |
Note: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and cooled under a stream of inert gas immediately before use.[13] THF must be anhydrous, typically obtained from a solvent purification system or by distillation from sodium/benzophenone.
Detailed Experimental Protocol
This protocol describes the lithiation of this compound followed by a generic electrophilic quench.
1. Apparatus and Reagent Setup: a. Assemble a dry Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of Argon or Nitrogen. b. Under a positive flow of inert gas, add this compound (1.0 eq) to the flask via syringe. c. Add anhydrous THF to achieve a concentration of approximately 0.3–0.5 M. d. Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to allow the temperature to equilibrate.
2. Lithiation (Lithium-Halogen Exchange): a. Slowly add n-butyllithium (1.05–1.1 eq) dropwise via syringe over 10–15 minutes. It is critical to keep the needle tip below the surface of the solution and to monitor the addition rate to prevent any significant rise in the internal temperature.[4] b. A color change to a yellow or light brown solution is typically observed, indicating the formation of the thienyllithium species. c. Stir the reaction mixture at -78 °C for 45–60 minutes to ensure the lithium-halogen exchange proceeds to completion.[4]
3. Electrophilic Quench: a. Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.[4] b. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour. c. Slowly warm the mixture to room temperature and let it stir for 1–3 hours to ensure the reaction with the electrophile is complete.
4. Work-up and Extraction: a. Cool the flask to 0 °C in an ice bath. b. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.[14] Observe for any gas evolution and control the addition rate accordingly. c. Transfer the biphasic mixture to a separatory funnel. d. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). e. Combine the organic layers, wash with brine (1 x 50 mL) to remove residual water, and dry over anhydrous MgSO₄ or Na₂SO₄.
5. Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. b. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 4-substituted-2-(propoxymethyl)thiophene.
Data Presentation: Key Reaction Parameters
| Parameter | Value | Rationale |
| Temperature | -78 °C | Maximizes selectivity for Li-Br exchange and prevents decomposition of the organolithium intermediate.[4] |
| Solvent | Anhydrous THF | Aprotic ethereal solvent that effectively solvates the lithium cation and is stable at low temperatures.[8] |
| Atmosphere | Inert (Argon/N₂) | Organolithium reagents are highly reactive with atmospheric oxygen and moisture.[11][12] |
| n-BuLi Equivalents | 1.05 - 1.1 eq | A slight excess ensures complete consumption of the starting material. |
| Electrophile Equivalents | 1.2 eq | Ensures complete reaction with the generated thienyllithium nucleophile. |
| Lithiation Time | 45 - 60 min | Sufficient time to ensure complete lithium-halogen exchange.[4] |
| Quench Time | 1 hr at -78 °C, then 1-3 hr at RT | Allows the reaction with the electrophile to proceed to completion. |
| Expected Yield | 65-90% | Dependant on the nature of the electrophile and purification efficiency. |
Experimental Workflow Visualization
Caption: Workflow for the lithiation of this compound.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Lithiation of 3-Bromothiophene.
-
YouTube. (2024, June 7). nbutyl lithium safety. Retrieved from [Link]
-
Environmental Health and Safety, University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]
-
Harris, E. B. J. (2014, August 20). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? ResearchGate. Retrieved from [Link]
- University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation.
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Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
- Slocum, D. W., & Gierer, P. L. (1971). Directed metallation of certain thiophen compounds.
- Figuly, G. D., Loop, C. K., & Martin, J. C. (1989). Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols and related compounds. Journal of the American Chemical Society, 111(2), 654–658.
-
Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
- Gronowitz, S., & Maltesson, B. (1975). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1, 763-765.
- van der Merwe, T. L. (2018). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. University of Pretoria.
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]
- Zhang, Y., et al. (2020).
- Thompson, L. R., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54648.
- Dziedzic, P., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3921.
-
Organic Chemistry Tutor. (2019, August 9). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
- The Royal Society of Chemistry. (2009). Supporting Information for Chemical Communications.
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
- Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
- Wang, F., Xu, Y., & Jiang, J.-X. (2017). Toward High Performance Thiophene-Containing Conjugated Microporous Polymer Anodes for Lithium-Ion Batteries through Structure Design.
- Mamun, A., et al. (2012).
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Synthesis of thiophene and Their Pharmacological Activity.
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Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromo-2-(propoxymethyl)thiophene for Industrial Applications
Introduction: The Industrial Significance of 4-Bromo-2-(propoxymethyl)thiophene
Thiophene and its derivatives are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][][3] Their structural similarity to benzene allows them to act as bioisosteres, often leading to enhanced biological activity and improved pharmacokinetic profiles in drug candidates.[4] this compound, in particular, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and organic electronic materials. Its bifunctional nature, possessing both a reactive bromine atom for cross-coupling reactions and a protected hydroxymethyl group, makes it a versatile synthon for complex molecular architectures.
This guide provides a comprehensive overview of the scalable synthesis of this compound, addressing the critical transition from laboratory-scale procedures to robust industrial production. We will delve into the underlying chemical principles, provide detailed protocols for both lab and plant-scale operations, and emphasize the paramount importance of process safety and quality control.
Scientific Background and Rationale for Synthetic Route Selection
The synthesis of this compound can be strategically approached through a multi-step sequence starting from commercially available thiophene. The chosen synthetic pathway prioritizes regioselectivity, high yields, and the use of manageable reagents for industrial-scale operations. The core of this synthesis involves a regioselective lithiation followed by functionalization and subsequent bromination.
The initial step involves the protection of the 2-position of the thiophene ring as a propoxymethyl ether. This is achieved by the reaction of 2-(hydroxymethyl)thiophene with a propylating agent. Subsequently, the bromination at the 4-position is carried out. An alternative and more direct route, which will be the focus of this guide, involves the direct synthesis of 2-(propoxymethyl)thiophene followed by a regioselective bromination. A more advanced and highly regioselective method involves the directed lithiation of 2-(propoxymethyl)thiophene at the 5-position, followed by quenching with a bromine source. However, for the synthesis of the 4-bromo isomer, a direct bromination approach is often employed, which can sometimes lead to mixtures of isomers requiring careful purification.
A highly regioselective synthesis of a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, has been reported involving successive direct lithiations and a bromination reaction starting from thiophene.[5] This highlights the power of lithiation chemistry in controlling the regioselectivity of substitution on the thiophene ring.
Experimental Protocols
Part A: Laboratory-Scale Synthesis of this compound
This protocol outlines the synthesis of this compound in a laboratory setting, typically for proof-of-concept and initial material supply for research and development.
Step 1: Synthesis of 2-(Propoxymethyl)thiophene
-
To a solution of 2-thiophenemethanol (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-(propoxymethyl)thiophene.
Step 2: Bromination of 2-(Propoxymethyl)thiophene
-
Dissolve 2-(propoxymethyl)thiophene (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of chloroform and acetic acid.[6]
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. The use of NBS is often preferred in a laboratory setting for its ease of handling compared to liquid bromine.[7]
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or vacuum distillation to yield this compound.
Part B: Scale-Up Synthesis of this compound for Industrial Production
The transition from laboratory to industrial scale requires significant modifications to ensure safety, efficiency, and cost-effectiveness.[8] This protocol is designed for implementation in a pilot plant or full-scale manufacturing facility.
Process Safety Management (PSM) is paramount for industrial chemical synthesis and involves a comprehensive approach to identify, evaluate, and control process hazards.[9][10][11][12]
Step 1: Industrial Scale Synthesis of 2-(Propoxymethyl)thiophene
-
Reactor Setup and Inerting: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature control unit (heating/cooling jacket), and a nitrogen inlet is required. The reactor must be thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.
-
Reagent Charging: Charge the reactor with anhydrous THF. Add sodium hydride (as a 60% dispersion in mineral oil) under a nitrogen blanket. Exercise extreme caution as NaH is highly flammable and reactive with moisture.
-
Controlled Addition of 2-Thiophenemethanol: A solution of 2-thiophenemethanol in anhydrous THF is prepared in a separate vessel and added slowly to the NaH suspension in the reactor via a metering pump. The addition rate should be controlled to manage the exothermic reaction and the rate of hydrogen evolution. The reactor temperature should be maintained between 0-10 °C.
-
Reaction and Monitoring: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 20-25 °C) until the reaction is complete, as determined by in-process controls (e.g., monitoring hydrogen evolution or by HPLC analysis of quenched samples).
-
Addition of 1-Bromopropane: Cool the reactor contents to 0-5 °C and add 1-bromopropane at a controlled rate to manage the exotherm.
-
Reaction Completion and Work-up: The reaction is stirred at ambient temperature until complete. The reaction is then carefully quenched by the slow addition of water or a buffered aqueous solution.
-
Phase Separation and Extraction: After quenching, the aqueous and organic layers are separated. The aqueous layer may be back-extracted with a suitable solvent to maximize yield.
-
Solvent Swap and Purification: The combined organic layers are washed with brine. The solvent is then removed by distillation. The crude 2-(propoxymethyl)thiophene is purified by vacuum distillation.
Step 2: Industrial Scale Bromination
-
Reactor Setup: A dedicated, corrosion-resistant (e.g., glass-lined) reactor is essential for bromination reactions. The reactor should be equipped with a robust cooling system, a scrubber for bromine and hydrogen bromide vapors, and a controlled addition system.
-
Controlled Reagent Addition: Dissolve the purified 2-(propoxymethyl)thiophene in a suitable solvent (e.g., dichloromethane or acetic acid) in the reactor. Cool the solution to 0-5 °C. A solution of bromine in the same solvent is then added subsurface at a controlled rate to manage the highly exothermic reaction.[8] The use of liquid bromine is more cost-effective for large-scale production than NBS.
-
Temperature Control and Monitoring: Strict temperature control is critical to prevent runaway reactions and the formation of byproducts.[8] The reaction progress is monitored using in-process analytical techniques like GC or HPLC.
-
Quenching and Neutralization: Once the reaction is complete, the mixture is carefully quenched by adding it to a cooled solution of a reducing agent (e.g., sodium bisulfite) to destroy any excess bromine. This is followed by neutralization with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution).
-
Work-up and Isolation: The organic layer is separated, washed with water and brine, and the solvent is removed by distillation.
-
Purification: The crude this compound is purified by fractional vacuum distillation to achieve the desired purity for industrial applications. Recrystallization from a suitable solvent may also be employed if the product is a solid at room temperature.[13]
Data Presentation: Comparison of Lab-Scale vs. Scale-Up Synthesis
| Parameter | Laboratory-Scale | Industrial Scale-Up | Rationale for Change |
| Reactant Scale | Grams to hundreds of grams | Kilograms to tons | Increased production demand. |
| Reaction Vessel | Round-bottom flask | Glass-lined or stainless steel reactor | Durability, better heat transfer, and safety for large volumes. |
| Stirring | Magnetic stirrer | Mechanical overhead stirrer | Ensures efficient mixing in large, viscous reaction mixtures. |
| Temperature Control | Ice bath, heating mantle | Jacketed reactor with automated heating/cooling | Precise and uniform temperature control is crucial for safety and reproducibility.[8] |
| Reagent Addition | Manual (dropping funnel) | Automated metering pumps | Controlled addition rates to manage exotherms and ensure safety.[8] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Liquid Bromine | Cost-effectiveness and higher atom economy for large-scale synthesis.[14] |
| Work-up | Separatory funnel extractions | Phase separations in the reactor, extractions | Efficiency and containment of large volumes. |
| Purification | Column chromatography, small-scale distillation | Fractional vacuum distillation, recrystallization | Scalable and cost-effective methods for achieving high purity.[13] |
| Safety Measures | Fume hood, standard PPE | Process Safety Management (PSM), dedicated facilities, scrubbers, emergency shutdown systems | Mitigating the risks associated with handling large quantities of hazardous materials.[9][10][11][12] |
Experimental Workflow Visualization
Caption: Overall workflow for the two-step synthesis of this compound.
Quality Control and Analytical Methods
Ensuring the quality and purity of the final product is critical for its intended industrial applications. A robust analytical program should be implemented throughout the manufacturing process.
| Analytical Technique | Purpose | Specification (Typical) |
| Gas Chromatography (GC) | To determine the purity of the final product and quantify impurities. | Purity: ≥ 99.0% |
| Mass Spectrometry (MS) | To confirm the molecular weight and identity of the product and impurities. | Consistent with the structure of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify the position of the bromine substituent. | Spectra consistent with the assigned structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups present in the molecule. | Characteristic absorption bands for the thiophene ring and ether linkage. |
| Water Content (Karl Fischer Titration) | To determine the amount of residual water. | ≤ 0.1% |
| Residual Solvents (GC-Headspace) | To quantify any remaining solvents from the synthesis and purification steps. | Within ICH limits for pharmaceutical applications. |
Troubleshooting and Process Optimization
During scale-up, unforeseen challenges may arise. A systematic approach to troubleshooting is essential.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 6. Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemploy.nl [chemploy.nl]
- 10. OSHA Process Safety Management (PSM) Requirements [safetybydesigninc.com]
- 11. ingenero.com [ingenero.com]
- 12. CCOHS: Process Safety Management [ccohs.ca]
- 13. JPS62138489A - Method for producing brominated thiophene - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
"photophysical properties of polymers derived from 4-Bromo-2-(propoxymethyl)thiophene"
Application Note & Protocols
Topic: Photophysical and Electrochemical Characterization of Polymers Derived from 4-Bromo-2-(propoxymethyl)thiophene
Audience: Researchers, scientists, and drug development professionals.
Guide Overview: Unlocking the Optoelectronic Potential of Functionalized Polythiophenes
Polythiophene and its derivatives are cornerstone materials in the field of organic electronics, finding applications in everything from light-emitting diodes to biosensors.[1][2][3] The true power of this polymer family lies in the ability to precisely tune its properties through the chemical functionalization of the thiophene monomer. This guide focuses on the characterization of polymers derived from monomers like This compound . This specific monomer is an excellent case study, as its substituents serve two distinct and critical roles:
-
The 2-(propoxymethyl) group is an electron-donating alkoxy ether side chain. Its primary purpose is to enhance the polymer's solubility in common organic solvents, which is crucial for solution-based processing and device fabrication. Furthermore, such side chains can influence the polymer's backbone planarity and solid-state packing, thereby directly impacting its electronic and photophysical properties.[4]
-
The 4-Bromo group serves as a reactive handle. It can be used for post-polymerization modification, allowing for the attachment of other functional moieties. More commonly in polymer synthesis, the bromine atom acts as a leaving group in cross-coupling polymerization reactions (e.g., Stille, Suzuki, or Kumada coupling), enabling the formation of the conjugated polymer backbone.
This document, written from the perspective of a Senior Application Scientist, provides a comprehensive set of protocols to thoroughly characterize the photophysical and electrochemical properties of such polymers. We move beyond simple step-by-step instructions to explain the causality behind each experimental choice, ensuring a robust and reproducible characterization workflow.
Part 1: Polymer Synthesis Overview
While this guide focuses on characterization, a brief overview of the synthesis is essential for context. Polymers from monomers like this compound are typically synthesized via cross-coupling polymerization methods. Grignard Metathesis (GRIM) polymerization is a common and effective technique for producing high molecular weight, regioregular poly(3-substituted)thiophenes.
Reaction Scheme: Example using GRIM Polymerization Step 1: Grignard formation this compound reacts with a Grignard reagent (e.g., i-PrMgCl) to form the reactive thiophene-magnesium halide species. Step 2: Ni-catalyzed Polymerization A Nickel-based catalyst, such as Ni(dppp)Cl₂, is added to initiate the polymerization, coupling the monomer units head-to-tail.
The resulting polymer, poly(2-(propoxymethyl)thiophene), would then be subjected to the characterization protocols detailed below.
Part 2: Photophysical Property Characterization
The interaction of the polymer with light is fundamental to its application in optoelectronic devices. The following protocols detail the core experiments required to understand these interactions.
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique probes the electronic transitions within the polymer. The absorption of photons promotes electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The resulting spectrum provides the absorption maximum (λmax) and the absorption onset, which is used to calculate the optical bandgap (Egopt).
Protocol: UV-Vis Spectroscopy
-
Solution-State Measurement:
-
Preparation: Prepare a dilute solution of the polymer in a high-purity, UV-grade solvent (e.g., chloroform, THF, or chlorobenzene) in a 10 mm quartz cuvette. The concentration should be low enough to yield a maximum absorbance below 1.0 to ensure linearity.
-
Rationale: Working in a dilute regime prevents aggregation effects that can alter the electronic structure and complicate the spectrum.[4]
-
Measurement: Record the absorption spectrum against a solvent blank over a relevant wavelength range (e.g., 250-800 nm).
-
Analysis: Identify the wavelength of maximum absorption (λmax). Determine the absorption onset (λonset) by finding the intersection of the tangent of the low-energy absorption edge with the baseline.
-
-
Thin-Film Measurement:
-
Preparation: Prepare a thin film of the polymer on a quartz substrate by spin-coating, drop-casting, or other suitable methods from a polymer solution. Anneal the film if necessary to promote ordered packing.
-
Rationale: The solid-state spectrum is more representative of the polymer's properties in a device. Interchain interactions in the solid state often lead to a red-shift (bathochromic shift) in absorption compared to the solution state, indicating π-π stacking.[5][6]
-
Measurement: Place the coated substrate in the spectrophotometer's solid-state sample holder and record the spectrum.
-
Analysis: Determine λmax and λonset for the film.
-
-
Optical Bandgap Calculation:
-
The optical bandgap can be estimated from the absorption onset using the Planck-Einstein relation: Egopt (eV) = 1240 / λonset (nm)
-
This value represents the energy difference between the HOMO and LUMO levels.
-
Photoluminescence (PL) Spectroscopy
PL spectroscopy measures the light emitted by the polymer after it has absorbed photons and reached an excited state. This provides information on the emission color, efficiency, and the energy of the emissive state.
Protocol: PL Spectroscopy
-
Solution-State Measurement:
-
Preparation: Use the same dilute solution prepared for UV-Vis analysis. It is critical to use a solvent in which the polymer is fully dissolved to avoid scattering. The solution should be purged with an inert gas (N₂ or Ar) for ~15 minutes.
-
Rationale: Dissolved oxygen is an efficient quencher of fluorescence and can significantly reduce the emission intensity, leading to inaccurate results.[7]
-
Measurement: Excite the sample at its absorption maximum (λmax) determined from the UV-Vis spectrum. Record the emission spectrum over a longer wavelength range (e.g., from λexcitation + 10 nm to 850 nm).
-
Analysis: Identify the wavelength of maximum emission (λem).
-
-
Thin-Film Measurement:
-
Preparation: Use the same thin film prepared for UV-Vis analysis.
-
Measurement: Mount the film in the spectrofluorometer and record the emission spectrum, exciting at the λmax of the film.
-
Analysis: Determine the solid-state λem.
-
-
Stokes Shift Calculation:
-
The Stokes shift is the difference in energy between the absorption and emission maxima. It is a measure of the energy lost to vibrational relaxation in the excited state before emission occurs. Stokes Shift (nm) = λem - λmax
-
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed.[8] The relative method, which compares the sample to a known standard, is widely used and described here.[9]
Protocol: Relative Fluorescence Quantum Yield
-
Select a Standard: Choose a fluorescence standard with a known quantum yield (ΦST) and whose absorption/emission range overlaps with the sample. For blue-green emitting polythiophenes, quinine sulfate in 0.1 M H₂SO₄ (ΦST = 0.54) is a common choice.[9]
-
Prepare a Series of Dilutions: Prepare at least five concentrations for both the polymer sample (X) and the standard (ST) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 10 mm cuvette.
-
Rationale: This low absorbance range is crucial to minimize inner filter effects, where emitted light is re-absorbed by other molecules in the solution, which would lead to an underestimation of the quantum yield.[10]
-
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the integrated fluorescence intensity (the area under the emission curve) for each solution, ensuring the excitation and emission slit widths are kept constant for all measurements.
-
Plot and Calculate:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.
-
Determine the gradient (Grad) of the straight line for both the sample (GradX) and the standard (GradST).
-
Calculate the quantum yield of the sample (ΦX) using the following equation:[10] ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where η is the refractive index of the solvent used for the sample (X) and standard (ST). If the same solvent is used, this term cancels out.
-
Part 3: Electrochemical Characterization
Cyclic Voltammetry (CV) is an electrochemical technique used to determine the redox potentials of the polymer. These potentials are then used to estimate the HOMO and LUMO energy levels, which are fundamental parameters for designing electronic devices.
Protocol: Cyclic Voltammetry
-
Electrode Preparation:
-
Drop-cast or spin-coat a thin film of the polymer onto a glassy carbon or platinum working electrode. Ensure the film is uniform and dry.
-
Rationale: A uniform film provides a consistent active area for the electrochemical reaction, leading to more reproducible voltammograms.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of the polymer-coated working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard).[11]
-
The electrolyte solution should consist of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) dissolved in an anhydrous, deoxygenated solvent like acetonitrile.
-
Rationale: The supporting electrolyte is necessary to ensure conductivity of the solution. Anhydrous and deoxygenated conditions are vital to prevent unwanted side reactions with water or oxygen that can interfere with the polymer's redox processes.
-
-
Measurement:
-
Immerse the electrodes in the electrolyte solution and purge with an inert gas.
-
Scan the potential anodically (positive direction) to measure the oxidation potential, and then cathodically (negative direction) to measure the reduction potential. Record several cycles to check for stability.[12]
-
Perform a calibration run with the Fc/Fc⁺ redox couple under the same conditions. The standard potential of Fc/Fc⁺ is typically assumed to be -4.8 eV or -5.1 eV below the vacuum level, depending on the reference source.
-
-
Data Analysis and Energy Level Calculation:
-
Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:[13] EHOMO (eV) = -e [Eoxonset - EFc/Fc⁺onset + 5.1] ELUMO (eV) = -e [Eredonset - EFc/Fc⁺onset + 5.1]
-
The electrochemical bandgap (Egec) is the difference between these two levels: Egec = ELUMO - EHOMO
-
Part 4: Data Presentation and Visualization
Data Summary Table
All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation. The following is an example table with hypothetical but realistic data for a polymer derived from our target monomer.
| Property | Symbol | Solution (in CHCl₃) | Thin Film | Unit |
| Optical Properties | ||||
| Absorption Max. | λmax | 445 | 460 | nm |
| Emission Max. | λem | 520 | 550 | nm |
| Stokes Shift | Δλ | 75 | 90 | nm |
| Optical Bandgap | Egopt | - | 2.30 | eV |
| Fluorescence Quantum Yield | ΦF | 0.35 | - | - |
| Electrochemical Properties | ||||
| HOMO Energy Level | EHOMO | - | -5.25 | eV |
| LUMO Energy Level | ELUMO | - | -2.85 | eV |
| Electrochemical Bandgap | Egec | - | 2.40 | eV |
Experimental and Conceptual Diagrams
Visual aids are crucial for understanding complex workflows and concepts. The following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for the characterization of functionalized polythiophenes.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. physicsjournal.net [physicsjournal.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Insight into the Photophysical Properties and 2D Supramolecular Organization of Poly(3,4-ethylenedioxythiophene)/Permodified Cyclodextrins Polyrotaxanes at the Air–Water Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jasco-global.com [jasco-global.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Design and evaluation of conjugated polymers with polar side chains as electrode materials for electrochemical energy storage in aqueous electrolytes ... - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C8EE03518K [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in the Synthesis of 4-Bromo-2-(propoxymethyl)thiophene
Welcome to the technical support center for the synthesis of 4-Bromo-2-(propoxymethyl)thiophene. This guide is designed for researchers, chemists, and drug development professionals who are working with this important thiophene intermediate. The synthesis, while conceptually straightforward, is prone to the formation of several side products that can complicate purification and reduce yields. This document provides in-depth troubleshooting advice in a practical question-and-answer format to help you identify, mitigate, and eliminate these common impurities.
Synthesis Overview & Key Challenges
The most common route to this compound involves two key transformations: the etherification of (thiophen-2-yl)methanol (or a related precursor) and the subsequent regioselective bromination of the thiophene ring. Each step presents unique challenges that can lead to a range of side products. The primary challenge in the bromination step is controlling the regioselectivity and preventing over-bromination due to the electron-donating nature of the alkoxymethyl substituent.
Diagram: Synthetic Pathway
Caption: General synthetic route to the target compound.
Troubleshooting Guide & FAQs
Issue 1: Multiple Brominated Species Detected by GC-MS and NMR
Question: My reaction crude, analyzed by GC-MS, shows peaks with masses corresponding to dibromo- and even tribromo-species (C8H8Br2OS, C8H7Br3OS). My 1H NMR also shows several unexpected signals in the aromatic region. What is happening and how can I fix it?
Plausible Cause: This is a classic case of over-bromination . The thiophene ring is an electron-rich heterocycle, and the 2-(propoxymethyl) group is an activating, ortho-, para-director. This electronic activation makes the ring highly susceptible to further electrophilic substitution after the first bromine is added. The primary side products are typically 3,4-dibromo- and 4,5-dibromo-2-(propoxymethyl)thiophene.
Expert Analysis & Troubleshooting: The key to preventing over-bromination is to carefully control the concentration and reactivity of the electrophilic bromine source.[1]
-
Reagent Choice: Use N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂). NBS provides a low, steady concentration of Br₂ in the reaction mixture, which significantly enhances selectivity for monobromination.[2]
-
Stoichiometry: Use a precise stoichiometric amount of NBS, typically between 1.0 and 1.05 equivalents. An excess of the brominating agent is the most common cause of polybromination.[1][3]
-
Temperature Control: Perform the reaction at low temperatures. Starting the reaction at 0°C or even -10°C and allowing it to slowly warm to room temperature can dramatically improve selectivity. High temperatures increase the reaction rate and favor multiple substitutions.[1][4]
-
Addition Method: Add the NBS portion-wise as a solid or as a dilute solution in the reaction solvent over an extended period (e.g., 30-60 minutes). This prevents localized high concentrations of the brominating agent.[1]
-
Solvent Effects: Non-polar aprotic solvents like Tetrahydrofuran (THF) or polar aprotic solvents like acetonitrile are generally preferred for NBS brominations.[1][3][5]
Purification Strategy: Dibrominated and tribrominated thiophenes are significantly less polar than the desired monobrominated product. They can typically be separated using silica gel column chromatography.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and slowly increasing the ethyl acetate concentration) is effective. The polybrominated species will elute first.
-
Monitoring: Use thin-layer chromatography (TLC) to monitor the separation. The desired product will have a lower Rf value than the less polar, over-brominated side products.
Diagram: Over-bromination Side Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Bromo-2-(propoxymethyl)thiophene
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 4-Bromo-2-(propoxymethyl)thiophene. It addresses common challenges and provides field-proven solutions to achieve high purity for this critical intermediate.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.
Question 1: My final product shows a persistent impurity with a similar Rf value on the TLC plate. How can I resolve this?
Answer: This is a common issue, often caused by a positional isomer (e.g., 5-Bromo-2-(propoxymethyl)thiophene) or a structurally similar byproduct formed during synthesis.
-
Causality: Isomers often have very similar polarities, making them difficult to separate using standard silica gel chromatography. The synthesis of substituted thiophenes can sometimes lead to mixtures of regioisomers if the directing effects of the substituents are not completely selective.[1][2]
-
Immediate Action:
-
Optimize the Solvent System: Experiment with different solvent systems for your column chromatography. Sometimes, switching from a standard hexane/ethyl acetate system to one involving dichloromethane (DCM) or toluene can alter the selectivity and improve separation.
-
Try a Different Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or Florisil, which can offer different separation selectivities.[3] For very challenging separations, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) may be effective.
-
-
Advanced Protocol: If the impurity is a 3-substituted thiophene, it may be possible to selectively react the impurity. For instance, 3-substituted thiophenes can sometimes be more susceptible to electrophilic substitution than their 2-substituted counterparts. A process involving selective bromination of the impurity followed by distillation has been used to purify 2-acetylthiophene from its 3-acetylthiophene isomer.[2] This is an advanced technique and should be approached with caution.
Question 2: I'm experiencing significant product loss during column chromatography. My yield is less than 50%. What's happening?
Answer: Significant product loss on a silica gel column can stem from several factors, primarily compound instability or suboptimal column parameters.
-
Causality:
-
Decomposition on Silica: Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds. Thiophene derivatives, especially those with functionalized side chains, can be susceptible to this. The ether linkage in the propoxymethyl group could potentially be cleaved under acidic conditions.
-
Irreversible Adsorption: Highly polar impurities or the product itself might bind too strongly to the silica gel, failing to elute with the chosen solvent system.
-
Trailing/Broad Elution: If the product elutes over a large number of fractions (tailing), it becomes difficult to isolate the pure compound without including fractions that are mixed with impurities, leading to a lower isolated yield of pure material.[3]
-
-
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, you can slurry the silica gel in your non-polar eluent containing 1% triethylamine (Et3N). This neutralizes the acidic sites on the silica surface and can prevent the degradation of acid-sensitive compounds.
-
Run a "Plug" First: Pass your crude material through a short pad (or "plug") of silica gel using a moderately polar solvent. This can remove baseline impurities and may give you a cleaner material to work with for the main chromatographic separation.[3]
-
Optimize Loading: Dissolve your crude sample in a minimal amount of your mobile phase or a low-boiling solvent like DCM. Adsorbing the crude material onto a small amount of silica gel ("dry loading") before adding it to the column often results in sharper bands and better separation compared to loading the sample as a concentrated liquid solution ("wet loading").
-
Question 3: My purified product looks clean by TLC, but the NMR spectrum shows unidentifiable grease-like peaks. Where did they come from?
Answer: This is a frequent and frustrating issue often caused by contamination from equipment or solvents.
-
Causality: "Grease" in an NMR spectrum typically refers to aliphatic hydrocarbon contaminants.
-
Vacuum Grease: Stopcock grease from glassware (e.g., separatory funnels, distillation apparatus) is a primary culprit.
-
Solvent Impurities: Lower-grade solvents can contain non-volatile residues that concentrate upon evaporation.
-
Plasticizers: Contamination can occur from plastic tubing, pipette bulbs, or storage vials (e.g., phthalates).
-
-
Preventative Measures:
-
Use Grease-Free Glassware: Whenever possible, use glassware with PTFE (Teflon) stopcocks and joints, which do not require grease. If grease is unavoidable, use the absolute minimum required for a good seal.
-
Solvent Purity: Use high-purity, distilled-in-glass (or equivalent) grade solvents, especially for the final elution and isolation steps.
-
Final Purification Step: If grease contamination is persistent, a final filtration through a small plug of silica gel or a quick distillation under high vacuum can often leave the non-volatile grease behind.
-
Frequently Asked Questions (FAQs)
What are the most likely impurities in crude this compound?
Based on common synthetic routes for substituted bromothiophenes, you should anticipate the following impurities:
-
Starting Materials: Unreacted 2-(propoxymethyl)thiophene or the precursor used to install the propoxymethyl group.
-
Over-brominated Products: 4,5-Dibromo-2-(propoxymethyl)thiophene, if excess brominating agent was used.
-
Positional Isomers: 5-Bromo-2-(propoxymethyl)thiophene or 3-Bromo-2-(propoxymethyl)thiophene, depending on the regioselectivity of the bromination reaction.[1][2]
-
Solvent and Reagent Residues: Residual solvents like THF, hexane, or acetic acid, and byproducts from reagents (e.g., succinimide if NBS was used).[4]
What is the recommended primary purification technique?
For lab-scale purification (< 50 g), flash column chromatography on silica gel is the most versatile and generally effective method.[1][5] It allows for the separation of a wide range of impurities. For larger, industrial-scale purification, fractional vacuum distillation may be more efficient, provided there is a sufficient boiling point difference between the product and major impurities.[2][6]
Is this compound stable?
Brominated thiophenes are generally stable, but like many organobromine compounds, they can be sensitive to light, strong acids, and strong bases. Some related compounds, like 3-thenyl bromide, are known to be unstable and can decompose upon storage.[4] It is best practice to store the purified product in a dark bottle, under an inert atmosphere (nitrogen or argon), and in a refrigerator or freezer to maximize its shelf life.
Experimental Protocols & Data
Protocol 1: Flash Column Chromatography
This protocol is a standard procedure for purifying the title compound on a multi-gram scale.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in DCM.
-
Spot it on a silica gel TLC plate.
-
Develop the plate in a TLC chamber using a solvent system such as 95:5 Hexane:Ethyl Acetate.
-
Visualize the spots under a UV lamp (254 nm). The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).
-
Place a small plug of cotton at the bottom and add a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen non-polar eluent (e.g., hexane).
-
Pour the slurry into the column and use gentle air pressure or tapping to pack it evenly without cracks or air bubbles.[5]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 5 g) in a minimal amount of a low-boiling solvent like DCM (10-15 mL).
-
Add 2-3 times the mass of silica gel (10-15 g) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Begin eluting with the non-polar solvent (e.g., Hexane).
-
Gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., switch to 98:2 Hexane:EtOAc).
-
Collect fractions in test tubes or flasks.
-
Monitor the elution process by performing TLC on the collected fractions.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting oil or solid under high vacuum to remove any final traces of solvent.
-
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | For acid-sensitive compounds, consider deactivating with 1% Et3N. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient | Start with 100% Hexane and gradually increase Ethyl Acetate percentage. |
| Typical Rf of Product | ~0.35 | In a 95:5 Hexane:EtOAc system (this may vary). |
| Loading Method | Dry Loading | Provides better resolution and sharper bands.[3] |
Protocol 2: Fractional Vacuum Distillation
This method is suitable for larger quantities and for removing impurities with significantly different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glass joints are clean and well-sealed. Use a vacuum-jacketed column for better efficiency if available.
-
Use a cow-type receiver to allow for the collection of different fractions without breaking the vacuum.
-
Connect the apparatus to a high-vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
-
Procedure:
-
Place the crude material in the distillation flask along with a magnetic stir bar or boiling chips.
-
Slowly and carefully apply vacuum to the system.
-
Once the desired vacuum is reached, begin heating the distillation flask gently using a heating mantle.
-
Collect a forerun fraction, which will contain low-boiling impurities and residual solvents.
-
Slowly increase the temperature and collect the main fraction at a stable temperature and pressure. The boiling point of brominated thiophenes can be estimated, but an exact value will depend on the pressure.[7]
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Isolation:
-
Allow the apparatus to cool completely before slowly re-introducing air.
-
Characterize the collected fractions by GC, TLC, or NMR to confirm purity.
-
Visual Workflow and Troubleshooting Diagrams
General Purification Workflow
This diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification.
Troubleshooting Decision Tree
This diagram helps diagnose and solve common issues encountered during purification.
Caption: Decision tree for troubleshooting.
References
-
Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid. Google Patents.
-
Troubleshooting Purification Methods. Sigma-Aldrich.
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank.
-
A method of controlling the bromination of thiophene derivatives. Google Patents.
-
Clean-up and determination of Organochlorine and Organobromine Compounds. ResearchGate.
-
Fractional Distillation. Chemistry LibreTexts.
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
-
Process for the preparation of pure thiophene derivatives. Google Patents.
-
Electrochemical Bromination of Substituted Thiophenes in Batch and Continuous Flow. Chemistry – An Asian Journal.
-
Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. ResearchGate.
-
A selective and direct synthesis of 2-bromo-4-alkylthiophenes. ResearchGate.
-
A method of controlling the bromination of thiophene derivatives. Google Patents.
-
How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? ResearchGate.
-
Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes. ResearchGate.
-
Preparation of Brominated 2-alkoxythiophenes via Oxidation and Etherification of 2-thienyltrifluoroborate Salts. PubMed.
-
4-Bromo-2-thiophenemethanol Formula. ECHEMI.
-
Protein purification troubleshooting guide. Cytiva.
-
Application Note and Protocol for the Purification of 3-bromo-7-chloro-1-benzothiophene. Benchchem.
-
3-thenyl bromide. Organic Syntheses.
Sources
- 1. mdpi.com [mdpi.com]
- 2. US5371240A - Process for the preparation of pure thiophene derivatives - Google Patents [patents.google.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Bromo-2-(propoxymethyl)thiophene
Welcome to the technical support center for optimizing cross-coupling reactions with 4-Bromo-2-(propoxymethyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common challenges encountered during the synthesis of substituted thiophene derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding cross-coupling reactions with this compound, providing a foundation for experimental design.
Q1: What is a good starting point for Suzuki-Miyaura coupling conditions with this compound?
A good starting point for the Suzuki-Miyaura coupling of this compound involves using a palladium catalyst such as Pd(PPh₃)₄, a carbonate or phosphate base like K₂CO₃ or K₃PO₄, and a solvent system of dioxane and water.[1][2] The reaction is typically heated to around 90 °C.[2][3] It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and unwanted side reactions.[1][4]
Q2: Which palladium catalyst and ligand combination is most effective for this substrate?
The choice of catalyst and ligand is crucial for a successful cross-coupling reaction. For electron-rich heterocyclic substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often preferred as they can enhance catalyst activity.[1][5] While Pd(PPh₃)₄ is a common starting point, other effective catalyst systems include those based on Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as P(t-Bu)₃ or N-heterocyclic carbenes (NHCs).[6][7] NHC ligands are known for their strong σ-donating ability and the formation of highly stable palladium complexes, which can lead to improved catalytic activity and stability at high temperatures.[6][7]
Q3: How do I select the appropriate base and solvent for my reaction?
The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura coupling.[8] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[9][10] The choice of solvent is also important and can significantly influence reaction rates and selectivity.[11][12] A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often employed for Suzuki reactions to ensure the solubility of both the organic and inorganic reagents.[1][13] For other cross-coupling reactions like Stille or Heck, anhydrous polar aprotic solvents such as DMF or dioxane are frequently used.[14][15]
Q4: What are the main differences in reactivity between the bromine at the 4-position of the thiophene ring compared to other positions?
In general, the C2 position of the thiophene ring is more electron-deficient than the C3 position, making halides at the 2-position typically more reactive in palladium-catalyzed cross-coupling reactions.[13] While your substrate has the bromine at the 4-position, the electronic properties of the thiophene ring and the presence of the propoxymethyl substituent at the 2-position will influence its reactivity. It is important to empirically determine the optimal conditions for your specific substrate.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
A low or non-existent product yield is a common frustration in cross-coupling reactions. The following workflow can help diagnose the root cause.
start [label="Low/No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent_check [label="Check Reagent Quality & Purity\n(Aryl Halide, Boronic Acid/Ester, Base, Solvent)"]; atmosphere_check [label="Verify Inert Atmosphere\n(Proper Degassing, Positive Pressure)"]; catalyst_check [label="Assess Catalyst Activity\n(Fresh Catalyst, Proper Pre-catalyst Activation)"]; conditions_check [label="Evaluate Reaction Conditions\n(Temperature, Concentration, Stirring)"]; optimization [label="Systematic Optimization\n(Screen Ligands, Bases, Solvents)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagent_check; reagent_check -> atmosphere_check [label="Reagents OK"]; atmosphere_check -> catalyst_check [label="Atmosphere OK"]; catalyst_check -> conditions_check [label="Catalyst OK"]; conditions_check -> optimization [label="Conditions OK"];
reagent_check -> optimization [label="Reagents Faulty", style=dashed]; atmosphere_check -> optimization [label="Atmosphere Faulty", style=dashed]; catalyst_check -> optimization [label="Catalyst Faulty", style=dashed]; }
Caption: Workflow for troubleshooting low product yield.Potential Causes and Solutions:
-
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen.[4]
-
Poor Reagent Quality: Degradation of the boronic acid or ester, or impure starting materials can inhibit the reaction.
-
Solution: Use fresh or properly stored boronic acid/ester. Consider using more stable boronic esters, such as pinacol esters, to mitigate protodeboronation.[16] Ensure the purity of the this compound and the coupling partner.
-
-
Incorrect Reaction Conditions: Suboptimal temperature, solvent, or base can lead to a sluggish or stalled reaction.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[1] Screen different solvent systems to ensure adequate solubility of all reactants.[1] Experiment with different bases, as their strength and composition can significantly impact the reaction outcome.[8]
-
Issue 2: Formation of Significant Side Products
The presence of unwanted byproducts can complicate purification and reduce the yield of the desired product.
Common Side Products and Mitigation Strategies:
| Side Product | Common Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen, catalyst decomposition. | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.[1] Use fresh, high-quality catalyst. |
| Dehalogenation of Starting Material | Presence of water or other hydride sources. | Use anhydrous solvents and reagents if possible, although some water is often necessary for Suzuki couplings. Minimize the amount of water used.[1] |
| Protodeboronation of Boronic Acid | Cleavage of the C-B bond, often promoted by water or base. | Use more stable boronic acid derivatives like pinacol esters or trifluoroborate salts.[1] |
Issue 3: Reaction Stalls or is Sluggish
A reaction that fails to proceed to completion can be due to several factors.
start [label="Sluggish/Stalled Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="Increase Temperature"]; ligand [label="Screen More Electron-Rich/\nBulky Ligands"]; solvent [label="Change Solvent System for\nBetter Solubility"]; concentration [label="Increase Reactant Concentration"];
start -> temp; start -> ligand; start -> solvent; start -> concentration; }
Caption: Strategies to address a stalled reaction.Potential Causes and Solutions:
-
Insufficiently Active Catalyst System: The chosen catalyst/ligand combination may not be active enough for the specific substrate.
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Cautiously increase the reaction temperature in increments, monitoring the reaction progress by TLC or GC-MS.[1]
-
-
Poor Solubility of Reagents: If any of the reactants are not fully dissolved, the reaction will be slow or incomplete.
-
Solution: Choose a solvent or solvent mixture that ensures the solubility of all components at the reaction temperature.[1]
-
Part 3: Experimental Protocols
This section provides a generalized, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction with this compound. This should be considered a starting point and may require optimization.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 equiv.).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (typically 12-24 hours).[2][3]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
pd0 [label="Pd(0)L_n"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_complex [label="R-Pd(II)-X-L_n"]; transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; r_pd_r [label="R-Pd(II)-R'-L_n"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="R-R'"];
pd0 -> oxidative_addition [label=" + R-X"]; oxidative_addition -> pd_complex; pd_complex -> transmetalation [label=" + R'-B(OR)₂"]; transmetalation -> r_pd_r; r_pd_r -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Catalyst Regeneration"]; }
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.References
- Technical Support Center: Optimizing Suzuki Coupling for 3,4-Dibromothiophene - Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
- Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles - PMC - NIH.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed.
- A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithiation Reactions - Benchchem.
- Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central.
- Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective | Request PDF - ResearchGate.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine - Benchchem.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
- Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications - Taylor & Francis.
- The Stille Reaction - Chem 115 Myers.
- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
"degradation pathways of 4-Bromo-2-(propoxymethyl)thiophene under acidic/basic conditions"
Welcome to the Technical Support Center for 4-Bromo-2-(propoxymethyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have structured this resource to address the practical challenges you may face, grounding our advice in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concern for this compound is its susceptibility to degradation under acidic conditions. The propoxymethyl ether linkage at the 2-position of the thiophene ring is the most probable site of cleavage in the presence of acid. Under basic conditions, the molecule is generally more stable, but degradation can occur under harsh conditions.
Q2: What are the likely degradation products of this compound in an acidic medium?
Under acidic conditions, the primary degradation pathway is the hydrolysis of the propoxymethyl ether. This reaction is expected to yield 4-bromo-2-thiophenemethanol and propanol. The reaction proceeds via protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond.
Q3: Can the thiophene ring itself degrade?
The thiophene ring is an aromatic system and is generally stable under many reaction conditions. However, exposure to very strong acids, oxidizing agents, or high temperatures can lead to ring-opening or polymerization, resulting in a complex mixture of byproducts. For many substituted thiophenes, degradation can be initiated by reactions involving the substituents.
Q4: What happens to this compound under basic conditions?
Ethers are generally stable to basic conditions. However, the carbon-bromine bond on the thiophene ring could potentially undergo nucleophilic aromatic substitution if a strong nucleophile is present, though this typically requires activating groups on the ring or harsh reaction conditions.[1] With very strong bases, such as organolithium reagents, deprotonation of the thiophene ring or a "halogen dance" (isomerization) could occur.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new, more polar spot on TLC during a reaction in acidic media. | This is likely due to the formation of 4-bromo-2-thiophenemethanol, the primary degradation product from ether cleavage. | - Neutralize the reaction mixture to quench the acid-catalyzed degradation. - Monitor the reaction progress more frequently to minimize the formation of this byproduct. - Consider using a less acidic catalyst or a lower reaction temperature. |
| The reaction mixture turns dark or forms a precipitate under acidic conditions. | This may indicate polymerization or extensive degradation of the thiophene ring, especially if strong acids or high temperatures are used. | - Immediately stop the reaction and analyze a sample of the mixture by LC-MS or GC-MS to identify the byproducts. - Re-evaluate the reaction conditions; consider using a milder acid or protecting the thiophene ring if it is not the desired reaction center. |
| Incomplete reaction or recovery of starting material when attempting a reaction under basic conditions. | This compound is relatively stable in the presence of common bases like hydroxides or carbonates at moderate temperatures. | - If a reaction at the bromine or another position is desired, a stronger base or a catalyst may be necessary. - Ensure the base is not being consumed by other components in the reaction mixture. |
| Formation of isomeric byproducts when using very strong bases (e.g., BuLi). | This could be a result of a "halogen dance" reaction, where the bromine atom migrates to a different position on the thiophene ring.[2] | - Use a non-nucleophilic strong base if deprotonation at a specific site is desired. - Carefully control the reaction temperature, as halogen dance is often temperature-dependent. - Use analytical techniques like 1H NMR and GC-MS to identify the isomeric impurities. |
Degradation Pathways
Acid-Catalyzed Degradation
Under acidic conditions, the most probable degradation pathway for this compound is the cleavage of the propoxymethyl ether. This reaction is analogous to the acid-catalyzed cleavage of benzylic ethers.[3][4] The mechanism likely proceeds through an SN1-type pathway due to the stabilization of the resulting carbocation by the adjacent thiophene ring.[5]
The key steps are:
-
Protonation of the ether oxygen.[6]
-
Cleavage of the C-O bond to form a stabilized carbocation and propanol.
-
Reaction of the carbocation with a nucleophile (e.g., water) to form 4-bromo-2-thiophenemethanol.
Caption: Potential degradation pathways under strong basic conditions.
Experimental Protocols
Protocol 1: Monitoring Acidic Degradation by HPLC-UV
This protocol provides a general method for assessing the stability of this compound in an acidic solution.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other acid of interest)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Prepare the acidic solution by adding the desired concentration of acid to a mixture of acetonitrile and water (e.g., 1:1 v/v).
-
Initiate the degradation study by adding a known volume of the stock solution to the acidic solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubate the solution at a controlled temperature (e.g., 25 °C or 40 °C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the degradation (if necessary) by neutralizing the aliquot with a suitable base.
-
Analyze the samples by HPLC-UV. A typical starting condition would be a gradient elution from water/acetonitrile to 100% acetonitrile. Monitor at a wavelength where the starting material and potential degradation products absorb (e.g., ~254 nm).
-
Quantify the degradation by measuring the decrease in the peak area of the starting material over time. Identify degradation products by their retention times and, if possible, by LC-MS.
Data Presentation:
| Time (hours) | Peak Area of Starting Material | % Degradation | Peak Area of 4-bromo-2-thiophenemethanol |
| 0 | X | 0 | 0 |
| 1 | Y | ... | ... |
| 2 | Z | ... | ... |
| ... | ... | ... | ... |
Protocol 2: General Procedure for a Reaction Involving this compound under Basic Conditions
This protocol provides a general framework for performing a reaction where the stability of the starting material under basic conditions is important.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., NaH, K2CO3, NaOH)
-
Other reactants as required by the specific synthesis
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.
-
Add the base portion-wise at the desired temperature.
-
Monitor the reaction by TLC or LC-MS to check for the consumption of the starting material and the formation of the desired product. Also, look for any unexpected byproducts.
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography. Analyze the purified product and any isolated byproducts by 1H NMR, 13C NMR, and mass spectrometry to confirm their structures.
References
Sources
"troubleshooting low yields in the synthesis of 4-Bromo-2-(propoxymethyl)thiophene derivatives"
Welcome to the technical support center for the synthesis of 4-Bromo-2-(propoxymethyl)thiophene derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific synthesis. Low yields can stem from a variety of factors, from the purity of the starting materials to the subtle nuances of the reaction conditions. Here, we will dissect common issues, explain the underlying chemical principles, and provide actionable, field-proven solutions to optimize your synthetic outcomes.
Part 1: Troubleshooting Guide for Low Yields
This section addresses the most frequently encountered problems during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low, and I'm recovering a significant amount of my starting material, 2-(propoxymethyl)thiophene. What's the likely cause?
A: Recovering a large portion of your starting material almost always points to an incomplete reaction. This can be rooted in several factors, primarily related to the activation of the thiophene ring for bromination. The most regioselective method for introducing a bromine at the 4-position of a 2-substituted thiophene is through a lithiation-bromination sequence. Direct bromination with agents like N-Bromosuccinimide (NBS) or Bromine (Br₂) typically favors substitution at the more activated 5-position.
If you are using the lithiation route, incomplete reaction is often due to:
-
Insufficient Lithiation: The formation of the crucial 4-lithiated intermediate may be inefficient.
-
Premature Quenching: The lithiated intermediate is highly reactive and can be quenched by trace amounts of electrophiles, most commonly protons from water.
Troubleshooting & Optimization Table:
| Potential Cause | Recommended Solution & Rationale |
| Inactive n-BuLi | Titrate your n-Butyllithium (n-BuLi) solution before use. n-BuLi degrades over time, and its actual concentration can be significantly lower than stated on the bottle. An accurate molar equivalent is critical. |
| Presence of Moisture | Ensure all glassware is oven or flame-dried immediately before use and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Even small amounts of water will quench the n-BuLi and the lithiated thiophene intermediate.[1] |
| Inadequate Temperature | Perform the lithiation at -78 °C (a dry ice/acetone bath).[2][3][4] At higher temperatures, side reactions, including potential decomposition, can occur. The lithium-halogen exchange or deprotonation is typically rapid at this temperature. |
| Insufficient Reaction Time | While lithiation is often fast, allow for adequate stirring time (typically 45-60 minutes at -78 °C) to ensure complete formation of the lithiated species before adding the bromine source.[3] |
Q2: My crude product analysis (NMR/LC-MS) shows multiple brominated species. How can I improve regioselectivity for the 4-position?
A: The formation of multiple brominated products, such as 5-bromo or di-brominated thiophenes, is a classic sign of incorrect reaction conditions or the use of a non-selective bromination method.
-
Direct Bromination Issues: The propoxymethyl group at the 2-position is an electron-donating group, which activates the thiophene ring towards electrophilic substitution, particularly at the C5 position. Using electrophilic brominating agents like NBS or Br₂ directly on 2-(propoxymethyl)thiophene will almost certainly lead to a mixture of isomers, with the 5-bromo product likely predominating.[5] Over-bromination to form di- or tri-brominated products can also occur if excess brominating agent is used or if reaction temperatures are too high.[5]
-
Lithiation Route Issues: If you are using the correct lithiation-bromination route and still seeing other isomers, this could point to "halogen dance" rearrangements, although this is less common under standard conditions. A more likely scenario is that the initial lithiation is not completely regioselective.
Improving Regioselectivity:
| Strategy | Detailed Action & Rationale |
| Utilize Directed Lithiation | The most reliable method is the deprotonation of 3-bromothiophene at the 2-position, followed by functionalization and subsequent steps. However, for your specific target, starting with 2-(propoxymethyl)thiophene, a directed metalation approach is necessary. Deprotonation should occur at the 5-position first. To achieve 4-bromination, a more complex, multi-step route starting from a different precursor like 3,4-dibromothiophene might be required. A more direct but challenging approach involves lithiation of 2-(propoxymethyl)thiophene followed by quenching with a bromine source. |
| Control Stoichiometry | When using a brominating agent, use no more than 1.0-1.1 equivalents to minimize over-bromination.[5] Add the agent slowly or as a dilute solution to maintain a low concentration in the reaction flask. |
| Lower Reaction Temperature | Conduct the reaction at a low temperature (e.g., 0 °C to room temperature for NBS, or -78 °C for lithiation/bromination) to enhance selectivity.[2][5] |
| Choose a Milder Brominating Agent | For direct bromination attempts, NBS is generally considered milder and more selective than elemental bromine (Br₂).[5] |
Q3: My main byproduct appears to be debrominated starting material or shows signs of POM-ether cleavage. What is causing this degradation?
A: The appearance of degradation products points to instability of either the starting material, the intermediate, or the final product under the reaction conditions.
-
Debromination: In a lithiation-bromination sequence, if you start from a brominated precursor, the appearance of the debrominated analog suggests that the lithiated intermediate is being quenched by a proton source (like water) before it can react with the electrophile.[1]
-
Propoxymethyl (POM) Ether Instability: Ether linkages can be labile under strongly acidic or certain Lewis acidic conditions. While the POM group is generally stable to bases and organolithium reagents, harsh work-up conditions or acidic side-products could lead to its cleavage.[6]
Preventative Measures:
| Issue | Recommended Solution |
| Debromination | Re-verify that the entire system is rigorously anhydrous. Ensure the bromine source is pure and does not introduce moisture or acidic impurities. |
| POM-Ether Cleavage | Use a neutral or slightly basic aqueous quench (e.g., saturated ammonium chloride solution or water, followed by a bicarbonate wash) during the work-up. Avoid strong acids. |
| General Degradation | Minimize reaction time once the starting material is consumed (monitor by TLC or GC-MS). Prompt work-up and purification are crucial.[5] Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions.[5] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A: There are two main conceptual strategies, with the second being far more practical for achieving the desired regiochemistry.
-
Route 1: Direct Electrophilic Bromination (Not Recommended for this Isomer): This involves treating 2-(propoxymethyl)thiophene with an electrophilic bromine source like NBS or Br₂. As discussed, the directing effect of the 2-substituent strongly favors bromination at the 5-position. Achieving 4-bromination this way is synthetically unfeasible.
-
Route 2: Lithiation and Bromination (Recommended): This is a powerful strategy for regiocontrol. The synthesis would ideally start from 3-bromothiophene. A typical sequence would be:
-
Protect the 2-position of 3-bromothiophene via lithiation and quenching with an electrophile.
-
Perform a second lithiation (lithium-halogen exchange) at the 3-position and introduce the propoxymethyl group.
-
This multi-step approach, while longer, provides unambiguous control over the substituent placement. A more direct, but potentially lower-yielding approach, is the direct lithiation of 2-(propoxymethyl)thiophene and quenching with a bromine source, though selectivity between the 3 and 5 positions can be an issue. A highly selective synthesis of a similar compound, 2-bromo-4-alkylthiophene, was achieved with yields over 90% by regioselective lithiation of a 3-alkylthiophene at -78°C followed by quenching with bromine.[4]
-
Q2: How does the choice of brominating agent impact the reaction?
A: In the context of a lithiation-bromination sequence, the "brominating agent" is the electrophilic bromine source used to quench the lithiated thiophene anion.
-
Elemental Bromine (Br₂): Highly reactive and effective. It should be added as a solution in an anhydrous solvent (like THF) at -78 °C to control the exothermic reaction.
-
1,2-Dibromoethane: Can be an effective source of electrophilic bromine. The reaction mechanism involves the lithiated species attacking one bromine, leading to the elimination of ethylene gas and lithium bromide.
-
Carbon Tetrabromide (CBr₄): Can also be used, but may lead to lower yields in some cases. One report noted a yield of only 11% for 2-bromo-4-hexylthiophene when using CBr₄ to quench the lithiated intermediate.[7]
For direct electrophilic bromination, N-Bromosuccinimide (NBS) is often preferred over Br₂ as it is a solid, easier to handle, and the reaction can be milder, sometimes offering better selectivity by maintaining a low concentration of Br₂ in situ.[5]
Q3: How stable is the propoxymethyl (POM) ether group under these synthetic conditions?
A: The propoxymethyl (POM) ether is an acetal-type protecting group. It is generally stable under basic, nucleophilic, and organometallic conditions, making it well-suited for the lithiation step with n-BuLi. However, it is sensitive to acid.[6] Therefore, care must be taken during the reaction work-up. Quenching the reaction with a neutral reagent like water or a buffered solution like saturated aqueous NH₄Cl is preferable to using dilute HCl, for example.
Part 3: Optimized Experimental Protocol
This protocol outlines the regioselective synthesis via lithiation, which is the recommended pathway.
Protocol: Regioselective Synthesis of this compound from 3-Bromothiophene
This multi-step synthesis ensures the correct placement of both substituents.
Step 1: Synthesis of 3-Bromo-2-(propoxymethyl)thiophene
-
Setup: Under an inert atmosphere (Argon), add 3-bromothiophene (1.0 eq.) to anhydrous THF in a flame-dried, three-necked flask.
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq., 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Quench: Add chloromethyl propyl ether (POM-Cl) (1.1 eq.) dropwise.
-
Warm & Work-up: Allow the reaction to slowly warm to room temperature and stir overnight. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Setup: Under an inert atmosphere, dissolve the product from Step 1 (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Lithium-Halogen Exchange: Add n-BuLi (1.05 eq.) dropwise. The lithium-halogen exchange is typically very fast; stir for 15-30 minutes at -78 °C.
-
Bromination: Add a solution of Br₂ (1.1 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Work-up: After stirring for 1 hour at low temperature, quench with saturated aqueous Na₂S₂O₃ to remove excess bromine, followed by water. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify by flash column chromatography to yield the final product.
Part 4: Visual Troubleshooting Guide
The following diagram provides a logical workflow for diagnosing the cause of low yields in your synthesis.
Sources
- 1. reddit.com [reddit.com]
- 2. KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives - Google Patents [patents.google.com]
- 3. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 7. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
Technical Support Center: Managing Regioselectivity of Reactions Involving 4-Bromo-2-(propoxymethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Bromo-2-(propoxymethyl)thiophene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of reactions involving this versatile thiophene derivative. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of your experimental work.
I. Troubleshooting Guide: Controlling Reaction Outcomes
This section addresses specific issues you may encounter during the functionalization of this compound, with a focus on achieving the desired regiochemical outcome.
Issue 1: Poor or Incorrect Regioselectivity in Metal-Halogen Exchange Reactions
Question: I am attempting a lithium-halogen exchange on this compound using n-butyllithium, but I am observing a mixture of products, including lithiation at the 5-position. How can I selectively activate the C4-Br bond?
Answer: This is a common challenge stemming from the directing effect of the 2-(propoxymethyl) group and the kinetics of the reaction.
Root Cause Analysis:
The oxygen atom in the propoxymethyl group can coordinate with the lithium reagent, directing the deprotonation to the adjacent C3 or C5 positions. However, the primary competition is between direct C5-lithiation (deprotonation) and C4 bromine-lithium exchange. The outcome is highly dependent on reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for metal-halogen exchange regioselectivity.
Detailed Protocol for Selective C4-Lithiation:
-
Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound to a flame-dried flask equipped with a magnetic stir bar and a septum.
-
Solvent and Cooling: Add anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise to the cooled solution. Maintaining a low temperature is critical to favor the kinetically controlled halogen-metal exchange over thermodynamically favored deprotonation.[1][2]
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. The progress can be monitored by quenching small aliquots with an electrophile (e.g., D₂O or an aldehyde) and analyzing the crude product by ¹H NMR or GC-MS.
-
Electrophile Quench: Once the exchange is complete, add the desired electrophile at -78 °C and allow the reaction to slowly warm to room temperature.
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C or lower | Minimizes side reactions and favors kinetic control.[1][2] |
| Solvent | Tetrahydrofuran (THF) | Coordinating solvent that stabilizes the organolithium species.[3] |
| Lithium Reagent | n-BuLi or s-BuLi | n-BuLi is standard; s-BuLi can offer higher selectivity in some cases. |
| Equivalents of BuLi | 1.05 - 1.2 equivalents | A slight excess ensures complete conversion. |
Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am performing a Suzuki coupling with an arylboronic acid and this compound, but I am getting a mixture of C4 and C5 coupled products. How can I ensure exclusive C4 coupling?
Answer: The regioselectivity of palladium-catalyzed cross-coupling reactions is primarily dictated by the site of the halogen. However, side reactions like C-H activation can lead to isomeric impurities.
Root Cause Analysis:
While the C-Br bond at the 4-position is the primary reactive site for oxidative addition to the palladium catalyst, competitive C-H activation, particularly at the more reactive C5 position, can occur under certain conditions.[4][5] The choice of catalyst, ligands, and base can significantly influence the outcome.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling regioselectivity.
Detailed Protocol for Selective C4-Suzuki Coupling:
-
Reagent Preparation: In a reaction vessel, combine this compound, the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-90 °C with stirring. Higher temperatures can sometimes promote C-H activation.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried and concentrated.
-
Purification: Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Well-established for selective C-Br activation in Suzuki couplings.[6][7] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Milder bases are less likely to promote side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DME | Biphasic systems are common and effective for Suzuki reactions. |
| Temperature | 80 - 100 °C | Balances reaction rate with selectivity. |
II. Frequently Asked Questions (FAQs)
Q1: Can I perform a Grignard reaction at the C4 position? What are the critical parameters?
A1: Yes, formation of a Grignard reagent at the C4 position is feasible. The key is to use activated magnesium and maintain anhydrous conditions.[3][8]
-
Magnesium Activation: The magnesium turnings should be activated to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][9]
-
Anhydrous Conditions: All glassware must be flame-dried, and solvents must be anhydrous. Grignard reagents are highly sensitive to moisture.
-
Solvent: Anhydrous THF is the preferred solvent as it helps to stabilize the Grignard reagent.[3]
-
Initiation: The reaction can be initiated by gently heating a small portion of the reaction mixture. Once initiated, the remaining this compound solution should be added at a rate that maintains a gentle reflux.
Q2: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?
A2: The 2-(propoxymethyl) group is an ortho-, para- directing group. Since the para-position (C5) is available, electrophilic substitution will predominantly occur at the C5 position. The C-Br bond is generally stable under many electrophilic substitution conditions. Common electrophilic substitutions include nitration, halogenation, and Friedel-Crafts reactions.[10][11]
Q3: In a Stille coupling reaction, will the C-Br bond at the 4-position react selectively?
A3: Yes, in a Stille coupling, the C-Br bond is significantly more reactive than any C-H bonds on the thiophene ring.[12][13][14] You can expect highly regioselective coupling at the C4 position when reacting with an organostannane reagent in the presence of a palladium catalyst.
Q4: How does the propoxymethyl group influence the reactivity of the thiophene ring?
A4: The propoxymethyl group is an electron-donating group through the resonance effect of the oxygen atom's lone pairs. This activates the thiophene ring towards electrophilic aromatic substitution, making it more reactive than unsubstituted thiophene.[15] It directs incoming electrophiles primarily to the C5 position. In metal-halogen exchange and related reactions, the oxygen can act as a directing group through coordination.[16]
III. Reaction Mechanisms and Pathways
Metal-Halogen Exchange vs. Direct Deprotonation
Caption: Competing pathways in the lithiation of this compound.
This diagram illustrates the temperature-dependent competition between the desired halogen-metal exchange at C4 and the undesired direct deprotonation at C5.
Catalytic Cycle of Suzuki Coupling
Caption: Simplified catalytic cycle for the Suzuki coupling at the C4-Br position.
This cycle shows the key steps of oxidative addition, transmetalation, and reductive elimination that lead to the formation of the C-C bond at the C4 position.[17]
IV. References
-
Factors contributing to the Br→Li exchange regioselectivity. ResearchGate. Available from: [Link]
-
Sequential Regioselective C-H Functionalization of Thiophenes. PubMed. Available from: [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. Adichemistry. Available from: [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available from: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. Available from: [Link]
-
Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. ACS Publications. Available from: [Link]
-
Sequential Regioselective C–H Functionalization of Thiophenes. ACS Publications. Available from: [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. Available from: [Link]
-
Catalytic asymmetric functionalization and dearomatization of thiophenes. Royal Society of Chemistry. Available from: [Link]
-
Organic Chemistry 2 Electrophilic Aromatic Substitution. Available from: [Link]
-
Grignard reagent. Wikipedia. Available from: [Link]
-
The Grignard Reaction. Available from: [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. ACS Publications. Available from: [Link]
-
Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. MDPI. Available from: [Link]
-
Thiophene synthesis. Organic Chemistry Portal. Available from: [Link]
-
Stille Coupling. Organic Chemistry Portal. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available from: [Link]
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Available from: [Link]
-
Stille reaction. Wikipedia. Available from: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available from: [Link]
-
The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. Wiley Online Library. Available from: [Link]
-
Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. Available from: [Link]
-
6-CHLORO-1-HEXENE. Organic Syntheses. Available from: [Link]
-
Side-chain electrophilic aromatic substitution in 2-alkyloxa- and 2-alkylthiazolines initiated via σ-complex formation with super-electrophilic DNBF: a model proinsecticide. Royal Society of Chemistry. Available from: [Link]
-
Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. MDPI. Available from: [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Available from: [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. National Institutes of Health. Available from: [Link]
-
Side-chain electrophilic aromatic substitution in 2-alkyloxa- and 2-alkylthiazolines initiated via σ-complex formation with super-electrophilic DNBF: A model proinsecticide. ResearchGate. Available from: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The College of New Jersey. Available from: [Link]
-
22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Available from: [Link]
-
Metal–halogen exchange. Wikipedia. Available from: [Link]
-
Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. National Institutes of Health. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. joss.tcnj.edu [joss.tcnj.edu]
- 3. adichemistry.com [adichemistry.com]
- 4. Sequential Regioselective C-H Functionalization of Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ijrar.org [ijrar.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
"how to prevent debromination of 4-Bromo-2-(propoxymethyl)thiophene during reactions"
Welcome to the technical support center for 4-Bromo-2-(propoxymethyl)thiophene. This guide provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols for researchers, scientists, and drug development professionals encountering undesired debromination during synthetic reactions. Our goal is to equip you with the knowledge to diagnose, mitigate, and prevent this common side reaction, thereby improving yield, simplifying purification, and ensuring the success of your synthetic campaigns.
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: I'm performing a Suzuki coupling and my mass spectrometry results show a significant peak corresponding to the mass of 2-(propoxymethyl)thiophene. What is happening?
A1: You are observing hydrodebromination, a common side reaction where the bromine atom is replaced by a hydrogen atom.[1] This byproduct consumes your starting material, lowers the yield of your desired coupled product, and often co-elutes during chromatography, complicating purification.[1] The primary cause in palladium-catalyzed reactions is the formation of a palladium-hydride (Pd-H) species, which intercepts your starting material before the cross-coupling can occur.[1][2]
Q2: What are the main sources of the palladium-hydride species that cause hydrodebromination?
A2: Palladium-hydride species can be generated from several sources within your reaction mixture.[1] Common culprits include:
-
The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can react with trace water or protic solvents to generate hydrides.[2]
-
The Solvent: Solvents like DMF, alcohols, or even trace water in aprotic solvents like dioxane can act as hydride sources, especially at elevated temperatures.[3]
-
Reagents: Boronic acids can sometimes undergo protodeboronation, releasing a proton that can contribute to the hydride pool. Similarly, certain phosphine ligands can degrade under harsh conditions to generate species that lead to Pd-H formation.[1]
Q3: My attempt at a lithium-halogen exchange at -78 °C, followed by quenching with an electrophile, resulted mainly in the debrominated starting material. Why did this happen?
A3: This indicates that the highly reactive 2-(propoxymethyl)thien-4-yllithium intermediate was protonated before it could react with your electrophile. The source of the proton can be trace amounts of water in the solvent (THF must be anhydrous), moisture from the atmosphere, or an acidic proton on the electrophile itself. The reaction is extremely sensitive to moisture and requires a rigorously inert atmosphere.[4] It is also possible that if you used n-BuLi, the byproduct n-butyl bromide reacted with your thienyllithium intermediate.
Q4: Are there specific reaction conditions I should avoid from the start?
A4: Yes. As a general rule, to minimize the risk of debromination with this compound, you should be cautious with:
-
High Temperatures: Elevated temperatures often accelerate the rate of debromination.[2]
-
Strong Bases: Avoid strong bases like NaOH, KOH, and alkoxides (NaOt-Bu) when possible, especially in cross-coupling reactions.[2][5]
-
Protic Solvents: Unless essential for the reaction, avoid alcohol or water-rich solvent systems. If water is required (as in many Suzuki couplings), its amount should be minimized.[6]
-
Extended Reaction Times: Long reaction times give side reactions more opportunity to occur. Optimizing the catalyst system to achieve a faster reaction is often beneficial.
Troubleshooting Workflow
Use the following decision tree to diagnose and address debromination issues in your experiments.
Caption: Cross-coupling cycle vs. the competing debromination pathway.
As shown, after the initial oxidative addition of this compound to Pd(0), the resulting intermediate can either proceed through the desired transmetalation step or be intercepted by a hydride, leading to the debrominated byproduct. [1]
2. Debromination during Lithium-Halogen Exchange
This pathway involves the formation of a highly basic and nucleophilic organolithium intermediate. While stable at low temperatures under anhydrous conditions, it will be rapidly quenched by any available proton source.
Caption: Lithiation workflow showing desired vs. undesired protonolysis pathway.
The key to success is maintaining the reaction at -78 °C and ensuring all glassware, solvents, and reagents are scrupulously dry and deoxygenated. [4]
Preventative Strategies & Optimized Protocols
Proactively choosing the right conditions is the best defense against debromination.
Summary of Recommended Conditions
| Reaction Type | Problematic Conditions | Recommended Solution | Rationale |
| Pd Cross-Coupling | High Temperature (>100 °C) | Lower temperature to 60-80 °C. | Debromination often has a higher activation energy than the desired coupling. [2] |
| Strong Base (NaOt-Bu, NaOH) | Use a milder base (K₃PO₄, K₂CO₃, Cs₂CO₃). | Reduces the formation of hydride species that cause debromination. [1][2] | |
| Inefficient Catalyst/Ligand | Use a highly active system (e.g., Pd₂(dba)₃ with SPhos or XPhos). | A faster forward reaction outcompetes the debromination side reaction. [1][7] | |
| Lithiation | Wet Solvents/Reagents | Use freshly distilled anhydrous THF; dry reagents thoroughly. | Prevents protonolysis of the highly basic organolithium intermediate. [4] |
| Air (Oxygen/Moisture) | Maintain a strict inert atmosphere (Argon or Nitrogen). | Organolithium reagents are highly reactive with both oxygen and moisture. [4] | |
| n-BuLi Reagent | Use 2 equivalents of t-BuLi. | The second equivalent eliminates the t-BuBr byproduct, preventing side reactions. [8] | |
| General | Radical Initiators / Light | Conduct reactions in the dark and avoid radical initiators (e.g., AIBN). | Prevents radical-based C-Br bond cleavage pathways. [9][10][11] |
Optimized Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed to minimize hydrodebromination by using a mild base, an optimized catalyst system, and moderate temperature.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane and degassed water
-
Schlenk flask or sealed reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst slurry by adding Pd₂(dba)₃ and SPhos to a small amount of dioxane. Add this to the main flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (a 5:1 to 10:1 ratio is a good starting point) via syringe. [2]5. Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for both the consumption of starting material and the formation of the debrominated byproduct.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimized Protocol 2: Lithium-Halogen Exchange
This protocol emphasizes the rigorous exclusion of air and moisture required for a successful and clean lithiation.
Reagents & Materials:
-
This compound (1.0 equiv)
-
tert-Butyllithium (t-BuLi) in pentane (2.1 equiv)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Electrophile (1.2 equiv)
-
Three-neck flask with thermometer, septum, and inert gas inlet
-
Dry ice/acetone bath
Procedure:
-
Assemble the glassware and dry thoroughly in an oven overnight. Allow to cool under a stream of dry argon or nitrogen.
-
Under a positive flow of inert gas, add this compound to the flask via syringe.
-
Add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to equilibrate.
-
Slowly add t-butyllithium (2.1 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. [8]6. Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange and subsequent elimination of the t-BuBr byproduct.
-
Add the desired electrophile, either neat or as a solution in anhydrous THF, dropwise while maintaining the temperature at -78 °C.
-
After the addition is complete, stir the mixture at -78 °C for another hour before slowly warming to room temperature over 2-3 hours.
-
Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Proceed with a standard aqueous workup and purification.
References
-
Senaweera, S. M., & Weaver, J. D. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]
-
Stephenson, C. R. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Data PDF. Available at: [Link]
-
Cho, B. R., et al. (2000). Mechanism of Debromination of 1-Aryl-1,2-dibromo-2-nitropropanes Promoted by Secondary Amines in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]
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Weaver, J. D., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Publications. Available at: [Link]
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Gao, Y., et al. (2020). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. RSC Advances. Available at: [Link]
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Bimetallic Palladium–Copper (Pd–Cu) Nanocatalyst for Aminations of Aryl Halides. (2024). ACS Catalysis. Available at: [Link]
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Lipshutz, B. H., et al. (2013). Reductions of aryl bromides in water at room temperature. Organic Letters. Available at: [Link]
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ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. ResearchGate Q&A. Available at: [Link]
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Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. Available at: [Link]
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Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010, 217-220. Available at: [Link]
- Patai, S. (Ed.). (1983). The Chemistry of Functional Groups, Supplement D: The chemistry of halides, pseudo-halides and azides. John Wiley & Sons.
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Golden, G. P., et al. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters. Available at: [Link]
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König, B. (2021). Suppressing hydrodechlorination in PC-Ni cocatalyzed C-N and C-O coupling reactions. Nature Catalysis. Available at: [Link]
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Gronowitz, S., & Dahlgren, T. (1971). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Dell'Erba, C., et al. (2001). On the reactivity of 3-bromo-2-nitrobenzo[b]thiophene with nucleophiles: Elucidation of the base-catalysed mechanism with rearrangement. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Zhidkov, I. S., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules. Available at: [Link]
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Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. Available at: [Link]
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Metrangolo, P., et al. (2019). Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design. Available at: [Link]
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Sharma, A., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]
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Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. Available at: [Link]
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Reddit user discussion on ortho-metalation vs. Li-X exchange. (2021). r/Chempros. Available at: [Link]
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Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Available at: [Link]
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Gronowitz, S., & Hörnfeldt, A. B. (1963). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. Available at: [Link]
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Kumar, A., et al. (2014). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules. Available at: [Link]
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Thiophene. Wikipedia. Retrieved January 20, 2026. Available at: [Link]
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Reddit user discussion on debromination of thiophene. (2023). r/OrganicChemistry. Available at: [Link]
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Khan, I., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances. Available at: [Link]
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Lee, J., et al. (2018). A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. Tetrahedron. Available at: [Link]
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Al-Otaibi, J. S., et al. (2017). Theoretical Study on the Molecular Structure and Vibrational, Electronic and NMR Spectra of 2-carbaldehyde oxime-5-nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Maggini, L., et al. (2022). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Polymers. Available at: [Link]
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Singh, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
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Technical Support Center: Enhancing the Solubility of Poly(4-Bromo-2-(propoxymethyl)thiophene) and Related Thiophene-Based Polymers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-based polymers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of polymers derived from 4-Bromo-2-(propoxymethyl)thiophene. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your own experiments.
Unsubstituted polythiophenes are notoriously insoluble, which severely limits their processability and application.[1][2] The introduction of side chains, such as the propoxymethyl group in your monomer, is a fundamental strategy to overcome this.[1] However, achieving optimal solubility is a multi-faceted challenge dependent on molecular weight, solvent choice, and the polymer's structural characteristics. This guide is structured to walk you through these challenges systematically.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers face when working with substituted polythiophenes.
Q1: I've just synthesized my polymer from this compound, and it's completely insoluble in common solvents like chloroform and THF. What's the most likely cause?
A1: This is a very common issue. While the propoxymethyl side chain is designed to improve solubility, several factors during polymerization can lead to an insoluble product:
-
Excessively High Molecular Weight: As the polymer chain grows, the intermolecular forces (π-π stacking) between backbones can become stronger than the interaction between the side chains and the solvent, leading to insolubility.[3][4]
-
Cross-linking: Side reactions during polymerization can cause cross-linking between polymer chains, forming an insoluble network. This is particularly a risk in some chemical oxidative polymerization methods if reaction conditions are not carefully controlled.
-
Poor Regioregularity: While high regioregularity can sometimes decrease solubility due to efficient chain packing, significant regio-isomeric defects can also disrupt the side chains' ability to effectively shield the backbone, leading to aggregation.[5]
-
Residual Catalyst/Impurities: Insoluble materials could be residual catalysts or byproducts from the synthesis, not just the polymer itself.
Your first step should be to attempt dissolving a very small amount of the polymer in a broader range of solvents at elevated temperatures (see Section 3.1) and to characterize the material you have (e.g., via solid-state NMR or elemental analysis) to confirm its identity.
Q2: What are the best starting solvents to try for dissolving a new polythiophene derivative?
A2: A good starting point is a selection of solvents that have proven effective for other substituted polythiophenes. The principle of "like dissolves like" is a useful guide.[4] Given the conjugated backbone and the ether linkage in your side chain, you should test solvents with varying polarities.
-
Common Non-Polar/Weakly Polar Solvents: Chloroform, Toluene, Xylene, Tetrahydrofuran (THF), Chlorobenzene.[1][6]
-
Marginal Solvents: Dichloromethane (Methylene Chloride) can act as a "marginal solvent" which, while not dissolving the polymer as readily as a "good" solvent, can sometimes promote better molecular ordering in thin films.[7][8][9]
-
More Polar Solvents: Given the propoxymethyl group, solvents like N-Methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) might be effective, especially for lower molecular weight fractions.[5]
It is critical to allow sufficient time for dissolution, as this process can take hours or even days for high molecular weight polymers.[4][10] Gentle heating can significantly accelerate this process.[3][10]
Q3: How significantly does molecular weight influence the solubility of my polymer?
A3: Molecular weight is one of the most critical factors. There is an inverse relationship between molecular weight and solubility; as the molecular weight increases, the solubility of a polymer in a given solvent decreases.[3][4] This is because longer chains have more points of contact for intermolecular attractions (van der Waals forces, π-π stacking), making it energetically more difficult for solvent molecules to surround and solvate the entire chain. For many polythiophene applications, a balance must be struck: a molecular weight high enough to ensure good film-forming properties and charge transport, but low enough to maintain good solubility and processability.
Q4: I used a standard FeCl₃ oxidative polymerization. Can this method contribute to solubility problems?
A4: Yes, absolutely. Ferric chloride (FeCl₃) initiated oxidative polymerization is a common and effective method, but it can be difficult to control.[6] This method can produce polymers with a broad molecular weight distribution, including very high molecular weight fractions that are often insoluble.[6] Furthermore, the reaction conditions (e.g., temperature, monomer/oxidant ratio, rate of addition) can influence the degree of cross-linking and other side reactions that reduce solubility.[2][6] For greater control over molecular weight and to minimize insoluble residues, methods like Kumada Catalyst-Transfer Polycondensation (KCTP) or Stille coupling are often preferred, though they require more complex monomer synthesis.[1]
Section 2: Troubleshooting Guide: Step-by-Step Solutions
This guide provides structured approaches to common experimental problems.
Problem: The synthesized polymer is an insoluble solid that will not dissolve in any tested solvent.
This is the most challenging scenario. It suggests either a very high molecular weight, cross-linking, or high crystallinity.
Causality Diagram: Factors Influencing Polymer Solubility
The interplay of various factors determines the final solubility of your polymer. Understanding these relationships is key to troubleshooting.
Caption: Key intrinsic and extrinsic factors that govern polymer solubility.
Solution Pathway:
-
Confirm Polymer Structure: Before extensive testing, use a technique like solid-state NMR or FTIR to confirm that the insoluble material is indeed your target polymer and not a byproduct.
-
Employ Aggressive Solvent Screening: Use the protocol outlined in Section 3.1 . Test small quantities in high-boiling point, more aggressive solvents like 1,2-dichlorobenzene (ODCB), trichlorobenzene (TCB), or NMP at elevated temperatures (e.g., >100 °C). Safety Precaution: Always handle halogenated solvents in a fume hood and be aware of their boiling points to avoid over-pressurizing sealed vials.
-
Attempt Soxhlet Extraction: This is a powerful technique to separate your crude product into fractions based on solubility.
-
Load the insoluble material into a Soxhlet thimble.
-
Sequentially extract with solvents of increasing polarity/solvating power (e.g., hexanes, then THF, then chloroform, then chlorobenzene).
-
This process will isolate the soluble, lower molecular weight fractions from the insoluble, higher molecular weight or cross-linked material. The soluble fractions can then be analyzed (e.g., by GPC) and used in further experiments.
-
-
Re-evaluate the Polymerization: If the bulk of the polymer remains insoluble, the issue likely lies in the synthesis.
-
Control Molecular Weight: See the protocol in Section 3.2 for tips on controlling molecular weight during oxidative polymerization.
-
Consider Alternative Polymerization: If control remains an issue, explore more controlled polymerization techniques like Stille or Suzuki coupling, which offer better command over molecular weight and structure.[1]
-
Problem: The polymer dissolves initially but then crashes out or forms a gel over time.
This indicates that you have a metastable solution where polymer chains are aggregating.
Troubleshooting Workflow for Solubility Issues
Follow this logical workflow when encountering solubility problems with a newly synthesized polymer.
Caption: A step-by-step workflow for troubleshooting polymer solubility.
Solution Pathway:
-
Reduce Concentration: The most straightforward solution is to work with more dilute solutions. Aggregation is a concentration-dependent process.
-
Improve Solvent Quality: The solvent may be "marginal." Try a solvent with a closer Hansen Solubility Parameter (HSP) match to your polymer. Consider using a co-solvent system; sometimes a mixture of a good solvent and a marginal solvent can disrupt aggregation.
-
Store Solutions Appropriately: Store solutions in the dark (to prevent photochemical side reactions) and at a stable temperature. For some polymers, storing at a slightly elevated temperature can prevent crystallization/precipitation.
-
Filter Before Use: Before spin-coating or casting films, always filter your polymer solution through a PTFE syringe filter (e.g., 0.2 or 0.45 µm) to remove any small aggregates that may have formed. This is critical for fabricating high-quality electronic devices.
Section 3: Key Experimental Protocols
These protocols provide detailed, actionable steps for addressing solubility challenges.
Protocol 3.1: Systematic Solvent Screening
This protocol uses a systematic approach to identify suitable solvents for a new polymer.
| Solvent | Class | Boiling Point (°C) | Notes |
| Tetrahydrofuran (THF) | Ether, Weakly Polar | 66 | Good starting point, dissolves many polythiophenes.[1] |
| Chloroform | Halogenated | 61 | Excellent solvent for many conjugated polymers, but volatile. |
| Toluene | Aromatic | 111 | Good for dissolving non-polar polymers. |
| Chlorobenzene (CB) | Halogenated Aromatic | 132 | High boiling point, often used for device fabrication.[11] |
| Dichlorobenzene (DCB) | Halogenated Aromatic | 180 | Higher boiling point, can dissolve less soluble polymers. |
| N-Methylpyrrolidone (NMP) | Amide, Polar Aprotic | 202 | Strong polar solvent, useful for polymers with polar side chains.[5] |
Methodology:
-
Preparation: Dispense 1 mg of your polymer into several 1-dram glass vials.
-
Solvent Addition: Add 1 mL of a candidate solvent to each vial.
-
Initial Observation: Observe solubility at room temperature. Note if the polymer swells, partially dissolves, or remains unchanged.
-
Agitation: Place the vials on a shaker or vortex mixer for 10-15 minutes. Observe any changes.
-
Heating: Securely cap the vials and place them in a heating block. Increase the temperature in increments (e.g., 40 °C, 60 °C, 80 °C), allowing at least 30 minutes at each temperature. Caution: Do not exceed the solvent's boiling point in a sealed vial.
-
Extended Dissolution: For promising solvents, allow the mixture to stir overnight at an elevated temperature. Complete dissolution of conjugated polymers can be a very slow process.[10]
-
Documentation: Record the highest degree of solubility achieved for each solvent and the conditions required (temperature, time).
Protocol 3.2: Molecular Weight Control during FeCl₃ Oxidative Polymerization
This protocol provides strategies to limit the molecular weight during synthesis to improve solubility.
Causality: The stoichiometry of the oxidant (FeCl₃) to the monomer is a key parameter controlling the final molecular weight.[2] Using a sub-stoichiometric amount of oxidant or introducing a capping agent can terminate chain growth.
Methodology:
-
Standard Setup: In a dry, inert atmosphere (glovebox or Schlenk line), suspend anhydrous FeCl₃ in a dry, appropriate solvent (e.g., chloroform, chlorobenzene). The choice of solvent is important as it must solvate the growing polymer chains.[6]
-
Monomer Solution: In a separate flask, dissolve your this compound monomer in the same solvent.
-
Controlled Addition (Strategy 1): Instead of adding the monomer to the FeCl₃ suspension all at once, add it dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This "reverse addition" method can help maintain a more controlled polymerization rate.[6]
-
Adjust Stoichiometry (Strategy 2): Systematically reduce the molar ratio of FeCl₃ to monomer. Start with the theoretical 2.5:1 ratio and test lower ratios (e.g., 2.2:1, 2.0:1). This will likely lower the overall yield but should produce lower molecular weight, more soluble polymer.[6]
-
Quenching: After the desired reaction time, quench the polymerization by pouring the reaction mixture into a large volume of a non-solvent like methanol. This precipitates the polymer and deactivates the catalyst.
-
Purification: The precipitated polymer must be thoroughly purified, typically by washing with methanol, to remove residual FeCl₃ and oligomers. A final Soxhlet purification is highly recommended to remove any remaining impurities.
Section 4: References
-
Kumar, A., & Kumar, R. (2018). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. PubMed Central. [Link]
-
Zeigler, D. F., et al. (2020). Tuning the Solubility Parameters of Conjugated Polymers via Side-Chain Engineering for All-Polymer Solar Cells. Chemistry of Materials. [Link]
-
Google Patents. (2008). Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid. WO2008115912A1.
-
Wikipedia. (n.d.). Polythiophene. [Link]
-
Ng, C. F., et al. (1998). Synthesis of Polymers with Isolated Thiophene-Based Chromophores. Macromolecules. [Link]
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Kim, S., et al. (2016). Marginal solvents preferentially improve the molecular order of thin polythiophene films. RSC Publishing. [Link]
-
Quora. (2021). What various factors affect the solubility of polymers? [Link]
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Incheon National University, et al. (n.d.). Marginal solvents preferentially improve the molecular order of thin polythiophene films. Research Output. [Link]
-
Chittibabu, K. G., et al. (1996). Synthesis and Properties of a Soluble Polythiophene Derivative with a Urethane Side Chain. Journal of Macromolecular Science, Part A. [Link]
-
Yang, H., et al. (2007). Solubility- and temperature-driven thin film structures of polymeric thiophene derivatives for high performance OFET applications. SPIE Digital Library. [Link]
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Nguyen, T.-Q., et al. (1999). Solution processing of conjugated polymers: The effects of polymer solubility on the morphology and electronic properties of semiconducting polymer films. ResearchGate. [Link]
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Berto, T. C., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Polymers. [Link]
-
Polymer Science Learning Center. (n.d.). SOLUBILITY. [Link]
-
Jiang, L. L. (2020). Synthesis And Properties Of Thiophene Polymer And Thiophene Derivatives. Globe Thesis. [Link]
-
Pathak, T. P., et al. (2019). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. [Link]
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- 6. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marginal solvents preferentially improve the molecular order of thin polythiophene films - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Catalyst Selection for Efficient Reactions with 4-Bromo-2-(propoxymethyl)thiophene
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in reactions with 4-Bromo-2-(propoxymethyl)thiophene. This guide is structured to provide rapid, actionable insights into catalyst selection and troubleshooting for common cross-coupling reactions. Our goal is to explain the underlying principles of your experimental choices, ensuring both success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Which class of palladium catalysts is generally preferred for Suzuki-Miyaura coupling with this compound?
A1: For Suzuki-Miyaura coupling of this compound, catalyst systems featuring bulky, electron-rich phosphine ligands are highly recommended.[1] The thiophene substrate is electron-rich and contains a sulfur atom that can coordinate to and poison the palladium catalyst.[1] Bulky ligands, such as SPhos, XPhos, or RuPhos, serve a dual purpose: they shield the palladium center from irreversible binding by the thiophene's sulfur atom and promote the crucial, often rate-limiting, reductive elimination step of the catalytic cycle.[1] Catalyst precursors like Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ are excellent choices when combined with these ligands.[2] While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, they may require higher catalyst loadings or longer reaction times for this specific substrate class.[3][4]
Q2: How does the sulfur atom in the thiophene ring affect the catalytic reaction, and how can I mitigate its negative effects?
A2: The sulfur atom in the thiophene ring is a soft Lewis base and can act as a poison to the soft Lewis acidic palladium catalyst.[1] This interaction involves the chemisorption of sulfur onto the palladium surface, blocking active sites and leading to the formation of inactive palladium species, sometimes observed as palladium black.[1]
Mitigation Strategies:
-
Ligand Selection: Employ bulky, electron-donating phosphine ligands.[1] These ligands create a sterically hindered environment around the palladium, making it more difficult for the sulfur atom to coordinate irreversibly. They also accelerate the catalytic turnover, which can outcompete the rate of catalyst deactivation.
-
Catalyst Loading: In some cases, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can compensate for gradual deactivation.[1] However, this should be a secondary strategy to optimizing the ligand and reaction conditions due to cost implications.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate ligand degradation and catalyst decomposition into palladium black.[1]
Q3: For a Buchwald-Hartwig amination, what is a reliable starting catalyst system for this compound?
A3: For Buchwald-Hartwig amination, the choice of catalyst is critical. A "third-generation" catalyst system is often the most effective starting point.[5] This typically involves a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) paired with a sterically hindered biaryl phosphine ligand like XPhos, SPhos, or RuPhos.[5] These ligands are designed to facilitate the coupling of a wide range of amines, including primary and secondary amines, with electron-rich heteroaryl halides.[5][6] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[7]
Q4: Can I perform a Heck reaction with this substrate? What are the key considerations?
A4: Yes, a Heck reaction is feasible. The key considerations are similar to other cross-coupling reactions with this substrate, focusing on overcoming the electron-rich nature of the thiophene ring. The oxidative addition of the C-Br bond to the Pd(0) center is a critical step.[8] For electron-rich heteroaryl bromides, this step can be sluggish.[8]
Key Considerations:
-
Catalyst System: Use a catalyst system known for activating electron-rich aryl halides. A combination of Pd(OAc)₂ with a bulky, electron-rich ligand like tri-tert-butylphosphine (P(tBu)₃) or an N-heterocyclic carbene (NHC) ligand is a good starting point.[8][9]
-
Base Selection: The base plays a crucial role in regenerating the active Pd(0) catalyst at the end of the cycle.[10] Organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) are commonly used.[11] The choice may depend on the specific alkene coupling partner.
-
Side Reactions: Be aware of potential side reactions like isomerization of the product alkene, which can be influenced by the choice of base and reaction time.[10]
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
Problem 1: Low or No Product Yield in a Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution & Explanation |
| Catalyst Poisoning | The thiophene's sulfur atom may be deactivating the palladium catalyst.[1] Solution: Switch to a catalyst system with a bulkier, more electron-donating ligand (e.g., SPhos, XPhos).[2] These ligands protect the palladium center and accelerate the catalytic cycle, minimizing the opportunity for poisoning.[1] |
| Inefficient Oxidative Addition | The C-Br bond on the electron-rich thiophene is not being activated efficiently. This is the first committed step of the catalytic cycle.[12] Solution: Ensure your ligand is sufficiently electron-donating to promote this step. Also, confirm the Pd(0) active species is being generated; if using a Pd(II) precursor, ensure conditions are suitable for its reduction. |
| Improper Base Selection | The base may be too weak or poorly soluble to effectively promote the transmetalation step. Solution: For Suzuki couplings, phosphate bases (e.g., K₃PO₄) or carbonate bases (e.g., Cs₂CO₃, K₂CO₃) are generally effective.[1][2][3] Ensure the base is finely powdered and the solvent system (often aqueous/organic) allows for sufficient interaction. |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1] Solution: Thoroughly degas all solvents and the reaction vessel (e.g., by three cycles of vacuum/backfill with argon or nitrogen) before adding the catalyst.[1][13] Maintain a positive pressure of inert gas throughout the reaction. |
| Impure Reagents | Impurities in the starting materials or boronic acid can interfere with the catalyst.[1] Water can also hydrolyze the boronic acid. Solution: Use freshly purified starting materials. Ensure your boronic acid is pure and dry. If necessary, recrystallize or purify reagents via column chromatography. |
Problem 2: Significant De-bromination of Starting Material
| Potential Cause | Recommended Solution & Explanation |
| Proto-deboronation of Coupling Partner | If the boronic acid is unstable under the reaction conditions, it can decompose, leading to a proton source that facilitates the de-bromination of the starting material. Solution: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) or slightly lower the reaction temperature. Ensure the boronic acid is added promptly after the other reagents under an inert atmosphere. |
| Presence of Water/Proton Source | Excess water or other protic impurities can lead to the protonolysis of key organopalladium intermediates, resulting in the de-brominated thiophene. Solution: Use anhydrous solvents and reagents. Dry the base and other solid reagents in a vacuum oven before use. |
| Slow Transmetalation Step | If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the aryl-palladium-bromide intermediate has a longer lifetime and is more susceptible to side reactions, including protonolysis. Solution: Ensure the base is appropriate and sufficiently activated. Sometimes, switching to a boronate ester (e.g., a pinacol ester) can result in a more controlled and efficient transmetalation. |
Problem 3: Formation of Palladium Black
| Potential Cause | Recommended Solution & Explanation |
| Catalyst Agglomeration | The active, soluble Pd(0) species is unstable and has aggregated into inactive, insoluble palladium metal.[1] This is often a sign of ligand degradation or an inefficient catalytic cycle. Solution: Lower the reaction temperature. Ensure the ligand-to-palladium ratio is optimal (typically 1:1 to 2:1 for monodentate ligands). Switch to a more robust ligand (e.g., biaryl phosphines) that better stabilizes the Pd(0) intermediate.[1] |
| Ligand Degradation | Phosphine ligands can be sensitive to oxidation or degradation at high temperatures.[1] Solution: Maintain a strict inert atmosphere. Lowering the reaction temperature can preserve the ligand's integrity. Consider using more thermally stable N-heterocyclic carbene (NHC) ligands if high temperatures are unavoidable. |
Visual Guides & Protocols
Decision Workflow for Catalyst Selection
This diagram outlines a logical pathway for selecting and optimizing a catalyst system for cross-coupling reactions involving this compound.
Caption: Decision workflow for catalyst system selection and optimization.
Simplified Catalytic Cycle for Suzuki Coupling & Failure Points
This diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights potential points of failure when using thiophene substrates.
Caption: Suzuki catalytic cycle with key failure points for thiophene substrates.
General Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point and should be optimized for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.[13]
-
Catalyst Addition: Under a positive flow of argon, add the Pd(OAc)₂ and SPhos ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the thiophene starting material.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3,4-Dibromothiophene. (n.d.). BenchChem. Retrieved January 20, 2026.
- Catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene. (n.d.). BenchChem. Retrieved January 20, 2026.
-
Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5467. Available at: [Link]
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. (n.d.).
-
Barancira, J., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3770. Available at: [Link]
- The general mechanism of the palladium catalyzed C−S cross coupling using thioacetate as H2S surrogate. (n.d.).
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). TCI Chemicals. Retrieved January 20, 2026.
- Technical Support Center: Heck Reaction with Electron-Rich Olefins. (n.d.). BenchChem. Retrieved January 20, 2026.
- A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithiation Reactions. (n.d.). BenchChem. Retrieved January 20, 2026.
-
Buchwald-Hartwig amination. (2023, December 27). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Stambuli, J. P., et al. (2004). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Organic Letters, 6(16), 2741–2744. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. (2022). Jurnal Sains dan Matematika, 30(3), 118-125. Available at: [Link]
-
Rasool, N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 55. Available at: [Link]
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2017). UTRGV ScholarWorks. Retrieved January 20, 2026.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. (n.d.). BenchChem. Retrieved January 20, 2026.
- de Meijere, A., & Diederich, F. (Eds.). (2004). The Mizoroki–Heck Reaction. Wiley-VCH.
-
Sharma, G. V., & Kumar, V. (2015). Heck Reaction—State of the Art. Catalysts, 5(4), 1871-1903. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
"workup procedures to remove impurities from 4-Bromo-2-(propoxymethyl)thiophene reactions"
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, chemists, and drug development professionals encountering challenges in the purification of 4-Bromo-2-(propoxymethyl)thiophene. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to impurity removal, drawing upon established chemical principles and field-proven methodologies to ensure the integrity of your final compound.
Introduction
The synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications, can yield a range of impurities depending on the chosen synthetic route. Whether proceeding via electrophilic bromination of 2-(propoxymethyl)thiophene or through a Williamson ether synthesis on a pre-brominated thiophene scaffold, achieving high purity is critical for downstream success. This guide provides a systematic approach to identifying and removing common process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile is highly dependent on your synthetic strategy. However, the most frequently encountered impurities can be categorized as follows:
-
Unreacted Starting Materials: This can include 2-(propoxymethyl)thiophene if you are performing a bromination, or a precursor like 4-bromo-2-(chloromethyl)thiophene or 4-bromo-2-(hydroxymethyl)thiophene if you are performing an ether synthesis.
-
Isomeric Byproducts: During direct bromination of 2-(propoxymethyl)thiophene, electrophilic attack can also occur at the C5 position, leading to the formation of 5-Bromo-2-(propoxymethyl)thiophene.
-
Over-reaction Products: The formation of di-brominated species, such as 3,5-Dibromo- or 4,5-Dibromo-2-(propoxymethyl)thiophene, is common if an excess of the brominating agent is used or if reaction conditions are too harsh.[1]
-
Side-Reaction Products:
-
Debromination: Loss of the bromine atom to yield 2-(propoxymethyl)thiophene can occur, particularly during workup or subsequent reaction steps involving reductive conditions.[2][3][4]
-
Elimination Products: In a Williamson ether synthesis, if secondary or tertiary halides are used, a competing E2 elimination can form an alkene instead of the desired ether.[5][6][7][8]
-
Hydrolysis: The propoxymethyl ether linkage can be sensitive to strongly acidic or basic conditions, potentially cleaving to form 4-bromo-2-(hydroxymethyl)thiophene.
-
-
Residual Reagents: Succinimide (if using NBS), or residual acids/bases from the workup.
Q2: I see multiple spots on my TLC analysis after the reaction. What do they likely represent?
A typical TLC plate (eluted with a hexane/ethyl acetate mixture) will show spots corresponding to the different polarities of the components in your crude mixture.
-
Highest Rf (Least Polar): Dibrominated byproducts or debrominated starting material.
-
Middle Rf: Your desired product, this compound, and any isomeric monobrominated impurities. These often co-elute, making TLC separation difficult.
-
Lower Rf (More Polar): Unreacted 2-(propoxymethyl)thiophene (if that was the starting material).
-
Lowest Rf (Most Polar): Any hydrolyzed alcohol byproducts, like 4-bromo-2-(hydroxymethyl)thiophene, and succinimide from NBS reactions.
Q3: Which brominating agent is recommended to minimize byproduct formation?
Both elemental bromine (Br₂) in a solvent like acetic acid and N-Bromosuccinimide (NBS) are effective.[1] However, NBS is often preferred for its milder nature and improved regioselectivity, which can reduce the formation of over-brominated products.[9][10] For challenging substrates, controlling the reaction temperature and adding the NBS portion-wise can further enhance selectivity.[1]
Impurity Troubleshooting Guide
This section provides actionable solutions to common purification challenges.
Issue 1: Significant Contamination with Dibrominated Byproduct
-
Potential Cause: Use of excess brominating agent (e.g., >1.1 equivalents of NBS or Br₂). High reaction temperatures can also favor multiple substitutions.[1]
-
Causality: The thiophene ring is highly activated towards electrophilic substitution. Once the first bromine is added, the ring remains sufficiently active to react with any excess brominating agent present, leading to a second substitution.
-
Troubleshooting Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. For monobromination, use 1.0 to 1.1 equivalents.
-
Controlled Addition: Dissolve the brominating agent (e.g., NBS) in the reaction solvent and add it dropwise to the solution of your thiophene substrate at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration.[11]
-
Purification: Dibrominated compounds are typically less polar than the desired monobrominated product. They can be effectively separated using silica gel column chromatography.
-
Issue 2: Presence of Unreacted Starting Material
-
Potential Cause: Insufficient reaction time, low temperature, or an inadequate amount of the key reagent (e.g., brominating agent or alkylating agent).
-
Causality: The activation energy for the reaction was not overcome, or the limiting reagent was consumed before the starting material was fully converted.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or GC-MS.
-
Condition Optimization: If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature.
-
Purification: The starting material often has a different polarity from the product, allowing for separation by column chromatography. For example, 2-(propoxymethyl)thiophene is more polar than this compound.
-
Issue 3: Product Contains Debrominated Impurity
-
Potential Cause: Unintentional reductive conditions during workup or purification. Certain reagents, like residual zinc from a previous step or catalytic hydrogenation conditions, can cause dehalogenation.[2][4]
-
Causality: The carbon-bromine bond can be cleaved via hydrogenolysis or by reaction with certain metals.[3]
-
Troubleshooting Protocol:
-
Avoid Reductive Reagents: Ensure no unintended reducing agents are introduced. If a Grignard reaction was performed in a previous step, ensure all magnesium is thoroughly quenched.
-
Neutral Workup: Perform aqueous washes under neutral or mildly basic conditions to avoid acid-catalyzed decomposition that could lead to side reactions.
-
Purification: The debrominated impurity, 2-(propoxymethyl)thiophene, is more polar than the brominated product and can be separated via column chromatography.
-
Key Workup and Purification Protocols
Protocol 1: Standard Aqueous Workup for Bromination Reactions
This protocol is designed to quench the reaction and remove inorganic salts and residual reagents.
-
Cooling: Once the reaction is complete (as determined by TLC/GC-MS), cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. The orange/brown color of bromine should dissipate.
-
Dilution & Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and water. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.
-
Neutralization: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts like HBr.[12]
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to facilitate the removal of water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Workflow for General Purification
Caption: General purification workflow for this compound.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the most effective method for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel (standard 60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is required. A gradient or isocratic elution with a mixture of Hexanes and Ethyl Acetate is typically effective.
-
Start with a low polarity mixture (e.g., 99:1 Hexanes:EtOAc) to elute non-polar impurities like dibrominated byproducts.
-
Gradually increase the polarity (e.g., to 95:5 or 90:10 Hexanes:EtOAc) to elute the desired product.
-
Isomeric impurities may require careful fractionation and analysis of fractions by TLC.
-
| Compound Type | Typical Elution Order (Increasing Polarity) |
| Dibrominated Byproducts | 1 (First to elute) |
| This compound (Product) | 2 |
| Isomeric Monobromo Impurities | 2 (Often co-elutes with product) |
| 2-(propoxymethyl)thiophene (Debrominated) | 3 |
| 4-bromo-2-(hydroxymethyl)thiophene (Hydrolyzed) | 4 (Last to elute) |
Key Chemical Structures
Caption: Structures of the target molecule and related impurities.
References
- SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.
- Google Patents. (n.d.). WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid.
-
MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
- ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?.
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
- Google Patents. (n.d.). WO2011155679A1 - A method of controlling the bromination of thiophene derivatives.
-
Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]
- ResearchGate. (n.d.). A novel method for the bromination of thiophenes.
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
MDPI. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Retrieved from [Link]
- PubChem. (n.d.). 2-Bromothiophene.
- Reddit. (2015). NBS bromination of thienyl moieties.
- Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN111763194A - Preparation method of 2-bromothiophene.
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PMC - NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Technical Guide to the Reactivity of 4-Bromo-2-(propoxymethyl)thiophene in Comparison to Other Brominated Thiophenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, substituted thiophenes stand out as indispensable building blocks. Their unique electronic properties and versatile reactivity make them a cornerstone in the synthesis of a myriad of complex molecules. Among the various functionalized thiophenes, brominated isomers are of paramount importance, serving as key precursors for carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions.
This guide provides an in-depth technical comparison of the reactivity of 4-Bromo-2-(propoxymethyl)thiophene with other common brominated thiophenes. By examining the electronic and steric factors that govern their reactivity, and by presenting supporting experimental data from the literature, this document aims to equip researchers with the knowledge to make informed decisions in the design and execution of their synthetic strategies.
Understanding the Reactivity Landscape of Brominated Thiophenes
The reactivity of a brominated thiophene in common synthetic transformations such as Suzuki-Miyaura, Stille, and Heck cross-coupling reactions, as well as in metal-halogen exchange, is fundamentally dictated by two key factors: the position of the bromine atom on the thiophene ring and the electronic nature of other substituents present.
Generally, the C2 (or α) position of the thiophene ring is more electron-deficient and its proton is more acidic compared to the C3 (or β) position. This inherent electronic property of the thiophene ring leads to a general reactivity trend where 2-bromothiophenes exhibit higher reactivity in palladium-catalyzed cross-coupling reactions and lithiation compared to their 3-bromothiophene counterparts.[1] This heightened reactivity at the 2-position often translates to higher yields and faster reaction rates under similar conditions.[1]
Comparative Analysis of this compound
This compound presents an interesting case study. The bromine atom is situated at the 4-position (a β-position), which is electronically less reactive than the 2- or 5-positions. Furthermore, the 2-position is occupied by a propoxymethyl group, an electron-donating substituent. This substitution pattern has a nuanced effect on the reactivity of the C-Br bond.
Electronic Effects
The propoxymethyl group at the 2-position is an alkoxy substituent, which is known to be electron-donating through resonance. This electron-donating nature increases the electron density of the thiophene ring, which can, in turn, affect the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. A more electron-rich C-Br bond can exhibit slower oxidative addition to the palladium(0) catalyst.
Steric Effects
The propoxymethyl group at the 2-position can also exert a steric influence on the reactivity at the adjacent 3-position and the more distant 4- and 5-positions. While not directly adjacent to the bromine at the 4-position, its presence can influence the overall conformation of the molecule and the accessibility of the C-Br bond to the bulky catalytic complexes. However, in the case of this compound, the steric hindrance from the 2-substituent on the 4-position is expected to be minimal.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of bromothiophenes in this reaction is highly dependent on the position of the bromine. For instance, in the case of 2,5-dibromo-3-methylthiophene, the bromine at the 5-position is selectively substituted in the presence of 1.1 equivalents of arylboronic acid, indicating the higher reactivity of the α-bromo position.[2]
While direct comparative data for this compound is scarce, we can infer its reactivity from studies on similar compounds. For example, the Suzuki coupling of 4-bromo-N-((4-bromothiophen-2-yl)methylene)aniline derivatives has been successfully performed, demonstrating that the C-Br bond at the 4-position is reactive under appropriate conditions.[2] In a study involving the synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki-Miyaura coupling, moderate to excellent yields were obtained, further confirming the viability of coupling at the 4-position.[3]
Based on these findings, it is expected that this compound would be less reactive than 2-bromothiophene but would still undergo Suzuki-Miyaura coupling, likely requiring more forcing conditions (e.g., higher temperatures, more active catalysts, or longer reaction times) to achieve comparable yields.
Table 1: Comparison of Typical Suzuki-Miyaura Coupling Conditions for Bromothiophenes
| Bromothiophene Isomer | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Typical Temperature (°C) | Typical Yield (%) | Reference |
| 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | ~85-95 | [1] |
| 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | ~80-90 | [1] |
| 4-Bromo-2-formylthiophene derivative | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 44-51 | [2] |
Reactivity in Other Cross-Coupling Reactions (Stille and Heck)
Similar to the Suzuki-Miyaura reaction, the reactivity of bromothiophenes in Stille and Heck couplings is influenced by the bromine's position. The Stille reaction, which utilizes organotin reagents, is a versatile C-C bond-forming reaction.[4][5] The Heck reaction couples aryl or vinyl halides with alkenes.[6][7] For both reactions, the general trend of higher reactivity at the α-position holds true.
Reactivity in Metal-Halogen Exchange
Lithium-halogen exchange is a common method to generate organolithium species, which are potent nucleophiles for subsequent reactions with electrophiles. The rate and efficiency of this exchange are sensitive to the stability of the resulting organolithium species. For thiophenes, lithiation at the 2-position is generally more favorable than at the 3-position due to the higher acidity of the C2 proton.[1]
The lithiation of 3-bromothiophene is known to be more challenging than that of 2-bromothiophene.[1] It is anticipated that the lithium-halogen exchange of this compound would proceed, but potentially slower than for 2-bromothiophene. The resulting 4-lithio-2-(propoxymethyl)thiophene would be a valuable intermediate for the introduction of various functional groups at the 4-position.
Experimental Workflow for a Comparative Suzuki-Miyaura Coupling Study
To provide a framework for a direct comparison, the following experimental workflow is proposed.
Caption: Proposed experimental workflow for a comparative Suzuki-Miyaura coupling study of bromothiophene isomers.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure that can be adapted for a comparative study of different bromothiophene isomers.
Materials:
-
Bromothiophene isomer (e.g., this compound, 2-bromothiophene, 3-bromothiophene) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the bromothiophene isomer (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene (5 mL) and deionized water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki-Miyaura couplings.
-
Base: Na₂CO₃ is a mild and effective base for activating the boronic acid.
-
Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, allowing for good solubility of both organic and inorganic reagents.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Conclusion
References
-
Ahmad, R., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(5), 1093. Available at: [Link]
-
Ahmad, R., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. Available at: [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6354-6371. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ali, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14725. Available at: [Link]
-
Stille Reaction. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Stille Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]
Sources
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- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
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A Comparative Guide to Thiophene-Based Organic Field-Effect Transistors: Benchmarking Against a Hypothetical 4-Bromo-2-(propoxymethyl)thiophene-Based Polymer
This guide provides a comparative analysis of the performance of Organic Field-Effect Transistors (OFETs) based on various thiophene derivatives. As specific experimental data for polymers derived from 4-Bromo-2-(propoxymethyl)thiophene is not available in current literature, we will use this hypothetical monomer to frame a discussion on structure-property relationships in thiophene-based organic semiconductors. We will compare its potential characteristics against well-established and high-performance materials, supported by experimental data from peer-reviewed studies. This guide is intended for researchers and scientists in the field of organic electronics and materials science.
Introduction: The Central Role of Thiophene in Organic Electronics
Organic Field-Effect Transistors (OFETs) are the fundamental building blocks of flexible and printed electronics, with applications ranging from displays and sensors to RFID tags. The performance of an OFET is critically dependent on the charge transport characteristics of the organic semiconductor (OSC) layer. Thiophene-based materials have emerged as a cornerstone of OSC research due to their excellent charge transport properties, environmental stability, and the tunability of their electronic and morphological characteristics through chemical modification.[1]
Poly(3-hexylthiophene) (P3HT) is arguably the most studied thiophene-based polymer and serves as a benchmark for p-type OFETs.[1][2] However, the quest for higher performance has led to the development of a diverse range of thiophene-containing structures, including copolymers with electron-deficient units like diketopyrrolopyrrole (DPP) and the use of fused-ring systems such as thieno[3,2-b]thiophene to enhance rigidity and intermolecular interactions.
In this guide, we will explore the performance of these advanced materials and discuss the anticipated properties of a polymer derived from this compound, considering the electronic and steric effects of its substituents.
Performance Comparison of Thiophene-Based OFETs
The performance of an OFET is primarily evaluated by its charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). The following table summarizes these key metrics for several classes of thiophene-based organic semiconductors.
| Material Class | Representative Polymer/Small Molecule | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| Poly(3-alkylthiophene) | Poly(3-hexylthiophene) (P3HT) | ~0.1 | > 104 | 0 to -20 |
| Thieno[3,2-b]thiophene Copolymer | TT-BT Copolymer | 0.1 | 3.5 x 103 | < -3 |
| Thieno[2,3-b]thiophene Small Molecule | Alkyl-substituted Thieno[2,3-b]thiophene | 0.42 | > 108 | Not Reported |
| DPP-Thiophene Copolymer | PDPP-2S-Se | 0.59 | > 105 | Not Reported |
| High-Mobility DPP-Thiophene | DPP-TT Copolymer | 1.95 - 10 | > 105 | Not Reported |
Note: The performance of OFETs is highly dependent on the device architecture, processing conditions, and the specific molecular weight and purity of the material.
Structure-Property Analysis: The Case of this compound
Let's dissect the hypothetical monomer, this compound, to predict its potential impact on polymer properties and OFET performance.
-
The Thiophene Backbone: The thiophene ring provides the essential π-conjugated system for charge transport. The connectivity of the polymer (e.g., head-to-tail in P3HT) is crucial for achieving high mobility.[3]
-
The 4-Bromo Substituent: In the synthesis of conjugated polymers, halogen atoms, particularly bromine, typically serve as reactive sites for cross-coupling reactions like Stille, Suzuki, or Kumada polymerization. Therefore, the bromine atom would likely not be present in the final polymer. Its position at the 4-position of the thiophene ring would influence the regiochemistry of the resulting polymer if copolymerized with another monomer.
-
The 2-(propoxymethyl) Side Chain: Alkoxy and other flexible side chains are known to enhance the solubility of conjugated polymers, which is crucial for solution-based processing.[4][5] The propoxymethyl group (-CH2OCH2CH2CH3) has several potential effects:
-
Solubility: The ether linkage and the propyl group would likely impart good solubility in common organic solvents.
-
Morphology: The flexibility of the ether linkage could disrupt the close packing of the polymer chains, potentially leading to a more amorphous film and lower mobility compared to the more ordered crystalline domains seen in polymers with simple alkyl chains like P3HT.[6] However, specific intermolecular interactions involving the oxygen atom could also lead to unique and potentially favorable packing motifs.[7]
-
Electronic Properties: The electron-donating nature of the alkoxy group could raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. This can influence the charge injection from the electrodes and the stability of the material in air.
-
Overall Projection: A polymer based on 2-(propoxymethyl)thiophene (assuming the bromine is a leaving group for polymerization) would likely be a solution-processable p-type semiconductor. Its charge carrier mobility would be highly dependent on the ability of the polymer chains to self-assemble into an ordered morphology. It might not reach the high mobilities of rigid, planar structures like DPP-TT copolymers, but could offer advantages in terms of processability.
Experimental Protocols
A. Synthesis of a Thiophene-Based Copolymer via Stille Coupling
This protocol provides a general procedure for the synthesis of a donor-acceptor copolymer, for instance, a DPP-thiophene copolymer.
Diagram of Stille Coupling Polymerization
Caption: Workflow for Stille coupling polymerization.
Procedure:
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques.
-
Reactants: In a Schlenk flask, dissolve equimolar amounts of the dibrominated acceptor monomer and the distannylated thiophene monomer in anhydrous, degassed toluene.
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (1-2 mol%), to the reaction mixture.
-
Reaction: Heat the mixture to 90-110 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the crude polymer and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is then extracted with a good solvent like chloroform or chlorobenzene.
-
Drying: The purified polymer solution is concentrated, and the polymer is precipitated again in methanol, filtered, and dried under vacuum.
B. Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET
This protocol describes the fabrication of a standard OFET architecture for testing the performance of the synthesized polymer.
Diagram of OFET Fabrication and Characterization
Caption: Workflow for OFET fabrication and characterization.
Procedure:
-
Substrate Preparation: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm), which acts as the gate electrode and gate dielectric, respectively. Clean the substrate by sonicating in acetone and isopropanol, followed by drying with a stream of nitrogen.
-
Dielectric Surface Treatment: To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This is typically done by immersing the substrate in a dilute solution of OTS in toluene.
-
Semiconductor Deposition: Prepare a solution of the thiophene-based polymer in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. Deposit a thin film of the semiconductor onto the treated substrate using spin coating.
-
Annealing: Anneal the film on a hotplate at a temperature optimized for the specific polymer (e.g., 100-150 °C) to remove residual solvent and improve the molecular ordering.
-
Electrode Deposition: Using a shadow mask, thermally evaporate gold (Au) source and drain electrodes (typically 50 nm thick) onto the semiconductor layer to define the channel length and width.
-
Characterization: Place the fabricated device in a probe station, either in ambient conditions or in an inert atmosphere. Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET.
-
Parameter Extraction: From the transfer characteristics in the saturation regime, extract the charge carrier mobility, on/off ratio, and threshold voltage.
References
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Ozturk, T., et al. (2022). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C. [Link]
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Boron Molecular. (2024). Optimizing OFET Performance with High-Purity Thieno[3,2-b]thiophene. [Link]
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Makala, M., et al. (2024). High-performance n-type polymer field-effect transistors with exceptional stability. Journal of Materials Chemistry C. [Link]
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Gopalakrishna, G., et al. (2022). Tunable Charge Transport Using Heterocycles-Flanked Alkoxyphenanthrenes for High-Performing OFETs. ACS Omega. [Link]
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Vurro, D., et al. (2025). Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics. Materials Horizons. [Link]
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Ochiai, Y., et al. (2008). Performance of poly(3-hexylthiophene) organic field-effect transistors on cross-linked poly(4-vinyl phenol) dielectric layer and solvent effects. Journal of Applied Physics. [Link]
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Chen, Y., et al. (2021). Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering. Journal of Materials Chemistry C. [Link]
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Li, Y., et al. (2013). Performance enhancement of poly(3-hexylthiophene) organic field-effect transistor by inserting poly(methylmethacrylate) buffer layer. Applied Physics Letters. [Link]
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Singh, K., et al. (2024). Sub-100 nm Patterning of P3HT with Enhanced OFET Device Performance by Dose Optimization of Electron Beam-Induced Cross-Linking. ACS Applied Electronic Materials. [Link]
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Chen, Y., et al. (2025). High-Performance Organic Field-Effect Transistors Based on a Self-Assembled Polar Dielectric Monolayer. ACS Applied Materials & Interfaces. [Link]
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Wang, Z., et al. (2023). Novel Divinyl-Flanked Diketopyrrolopyrrole Polymer, Based on a Dimerization Strategy for High-Performance. Polymers. [Link]
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Wang, Z., et al. (2023). Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors. Polymers. [Link]
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Wang, Z., et al. (2024). Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. International Journal of Molecular Sciences. [Link]
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A Spectroscopic Guide to the Synthesis and Characterization of 4-Bromo-2-(propoxymethyl)thiophene
This technical guide provides an in-depth spectroscopic comparison of 4-Bromo-2-(propoxymethyl)thiophene and its precursors. It is designed for researchers, scientists, and professionals in drug development who are working with substituted thiophenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document outlines a plausible synthetic route and offers a detailed analysis of the expected spectroscopic changes at each synthetic step, supported by experimental data from related compounds and established principles of organic spectroscopy.
Introduction
Thiophene and its derivatives are key building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals to organic electronics. The introduction of various substituents onto the thiophene ring allows for the fine-tuning of their electronic and steric properties, which in turn dictates their biological activity and material characteristics. The target molecule, this compound, is a functionalized thiophene that could serve as a versatile intermediate for further chemical modifications. Understanding its spectroscopic signature, and that of its precursors, is crucial for reaction monitoring, quality control, and structural confirmation.
This guide will first detail a logical and efficient synthetic pathway to this compound starting from a commercially available precursor. Subsequently, a comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) of the target molecule and its intermediates will be presented. The causal relationships between the structural modifications and the observed spectroscopic shifts will be thoroughly explained, providing a solid framework for researchers working with similar molecular scaffolds.
Synthetic Pathway and Rationale
The synthesis of this compound can be logically approached in a two-step process starting from 2-(hydroxymethyl)thiophene. This strategy involves the protection of the hydroxyl group as a propyl ether, followed by the regioselective bromination of the thiophene ring.
A Comparative Guide to the Electronic Properties of Substituted Thiophenes: A Computational Perspective on 4-Bromo-2-(propoxymethyl)thiophene
In the rapidly advancing field of organic electronics, thiophene and its derivatives stand out as fundamental building blocks for a new generation of semiconductors.[1][2] Their utility in devices such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) is largely dictated by their tunable electronic properties.[3][4][5] This guide provides a comprehensive computational analysis of the electronic properties of a specific, yet under-explored derivative, 4-Bromo-2-(propoxymethyl)thiophene. Through a combination of theoretical principles and comparative data from well-characterized thiophene analogs, we will elucidate the expected electronic landscape of this molecule and its potential performance in semiconductor applications.
The functionalization of the thiophene ring with various substituent groups is a key strategy for modulating its electronic characteristics.[6] Electron-donating groups (EDGs) tend to raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize, while electron-withdrawing groups (EWGs) typically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating reduction.[7] The interplay of these substitutions directly influences the material's redox potentials, band gap, and charge transport properties. This guide will explore these fundamental principles through the lens of a detailed computational workflow.
The Subject of Analysis: this compound
Our target molecule, this compound, presents an interesting case study. It features a bromine atom at the 4-position, which is generally considered an electron-withdrawing group, and a propoxymethyl group at the 2-position, which is expected to have an electron-donating effect. Understanding the cumulative impact of these two electronically distinct substituents on the thiophene core is crucial for predicting its behavior in an electronic device.
Caption: Molecular structure of this compound.
Methodologies for Electronic Property Characterization
A multi-faceted approach combining computational modeling with experimental validation is the gold standard for characterizing organic semiconductors.[3][4][5]
Computational Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure of molecules.[8] By solving the Kohn-Sham equations, we can obtain the energies of the molecular orbitals, most importantly the HOMO and LUMO levels. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the material's electronic band gap and its optical absorption properties.[6]
Experimental Protocol: DFT Calculation Workflow
-
Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization using a suitable DFT functional and basis set, for instance, B3LYP/6-31G(d).[9]
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed with a higher-level basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties, including HOMO and LUMO energies.[2]
-
Data Analysis: The output files are analyzed to extract the HOMO and LUMO energy values and visualize the molecular orbitals.
Caption: A typical workflow for DFT-based electronic property calculations.
Experimental Validation Techniques
Computational predictions should ideally be corroborated by experimental data. Two common electrochemical and spectroscopic techniques are pivotal for this validation.
-
Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule.[10] These potentials can be empirically correlated to the HOMO and LUMO energy levels, respectively. The electrochemical band gap can also be estimated from the onsets of the oxidation and reduction peaks.[7]
-
UV-Vis Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band in the UV-Vis spectrum can be used to determine the optical band gap of the material.[11][12]
Comparative Analysis of Electronic Properties
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Data Source |
| Thiophene | None | -6.56 | -0.36 | 6.20 | Computational[1] |
| 2-Methylthiophene | 2-CH₃ (EDG) | -5.23 | -0.21 | 5.02 | Experimental |
| 3-Bromothiophene | 3-Br (EWG) | - | - | - | - |
| 4-Bromo-2-methylthiophene | 4-Br (EWG), 2-CH₃ (EDG) | - | - | - | - |
| 3-Methoxythiophene | 3-OCH₃ (EDG) | ~-5.10 | - | - | Experimental[7] |
| Predicted: This compound | 4-Br (EWG), 2-CH₂OPr (EDG) | -5.2 to -5.4 | -0.8 to -1.0 | 4.2 to 4.6 | Predicted |
Note: The values for the predicted compound are expert estimations based on the expected electronic effects of the substituents.
Analysis of Comparative Data:
-
Thiophene: The parent compound has a large band gap, making it an insulator in its pure form.
-
2-Methylthiophene: The electron-donating methyl group raises the HOMO level, leading to a smaller band gap compared to thiophene.
-
3-Methoxythiophene: The stronger electron-donating methoxy group further raises the HOMO level.[7]
-
Predicted Properties of this compound: The propoxymethyl group at the 2-position is expected to be a moderately strong electron-donating group, which would raise the HOMO energy level. The bromine atom at the 4-position, being an electron-withdrawing group, is expected to lower both the HOMO and LUMO levels. The net effect is predicted to be a moderately raised HOMO and a significantly lowered LUMO, resulting in a smaller band gap compared to thiophene and 2-methylthiophene. This tuning of the band gap could make it a suitable candidate for semiconductor applications.
Conclusion and Future Outlook
The computational analysis presented in this guide, though predictive in the absence of direct experimental data, provides a strong foundation for understanding the electronic properties of this compound. The strategic placement of both an electron-donating and an electron-withdrawing group on the thiophene ring is a promising approach for tuning the HOMO and LUMO energy levels and narrowing the band gap.
To validate these theoretical predictions, the next logical steps would involve the synthesis of this compound followed by thorough experimental characterization using cyclic voltammetry and UV-Vis spectroscopy.[10][11][12] Such a study would not only confirm the predicted electronic properties but also pave the way for its potential application in novel organic electronic devices. The synergy between computational modeling and experimental work remains paramount in the quest for next-generation organic semiconductor materials.[13][14]
References
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- Computational Approaches for Organic Semiconductors: From Chemical and Physical Understanding to Predicting New Materials.
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A Comparative Guide to the Structural Validation of 4-Bromo-2-(propoxymethyl)thiophene Derivatives Using X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. Thiophene derivatives, in particular, are a class of heterocyclic compounds with a wide range of pharmacological and biological activities, making them crucial building blocks in the synthesis of new therapeutic agents and materials.[1] This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography for the definitive structural validation of 4-Bromo-2-(propoxymethyl)thiophene derivatives, contrasting it with other common analytical techniques.
The precise arrangement of atoms and functional groups within these molecules dictates their physical, chemical, and biological properties. Therefore, rigorous structural elucidation is not merely a characterization step but a critical component of rational drug design and materials engineering. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable insights into molecular connectivity and composition, they often fall short of providing the unequivocal spatial arrangement of atoms that single-crystal X-ray diffraction can offer.[2]
The Imperative of High-Quality Crystals: The Foundation of Structural Analysis
The success of an X-ray crystallographic analysis is fundamentally dependent on the quality of the single crystal.[3] A well-ordered, single crystal will diffract X-rays in a predictable pattern, allowing for the determination of the electron density map and, consequently, the atomic positions. The growth of high-quality crystals from small organic molecules like this compound derivatives can be a meticulous process, often requiring the screening of various conditions.
Experimental Protocol: Crystallization of this compound Derivatives
The following protocols are common starting points for obtaining X-ray quality crystals. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[4]
1. Slow Evaporation:
-
Prepare a nearly saturated solution of the purified thiophene derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).
-
Transfer the solution to a clean vial with a large surface area.
-
Cover the vial with a perforated cap or aluminum foil with small holes to allow for slow evaporation of the solvent over several days.[5]
-
Place the vial in a vibration-free location and monitor for crystal growth.
2. Vapor Diffusion:
-
This technique is particularly effective for growing high-quality crystals.[4]
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform or THF) in a small, open vial.
-
Place this inner vial inside a larger, sealed vial containing a more volatile solvent in which the compound is insoluble (the precipitant, e.g., pentane or diethyl ether).[4]
-
The precipitant will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.[4]
3. Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).
-
Allow the solution to cool slowly to room temperature, or even lower temperatures (e.g., in a refrigerator or freezer).[4] This can be achieved by placing the container in a Dewar flask with warm water.[5]
The diagram below illustrates the common crystallization workflows.
Caption: Figure 1. Common crystallization workflows.
Unveiling the Molecular Architecture: The X-ray Diffraction Experiment
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. This technique provides a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined with high precision.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations.[3] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]
-
Data Processing: The collected images are processed to determine the intensities and positions of the diffraction spots. This data is then corrected for various experimental factors to produce a set of structure factors.[3]
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined using a least-squares process to improve the agreement between the observed and calculated diffraction data.[6] This iterative process adjusts atomic positions and thermal parameters until the best possible fit is achieved.[3]
The general workflow for an X-ray crystallography experiment is depicted below.
Caption: Figure 2. X-ray crystallography workflow.
Interpreting the Data: A Comparative Analysis
The output of an X-ray crystallography experiment is a wealth of precise structural information. This data allows for the unambiguous determination of bond lengths, bond angles, torsional angles, and the overall conformation of the molecule. For this compound derivatives, this is crucial for understanding the orientation of the substituents on the thiophene ring.
Comparative Data Table
The following table presents a hypothetical comparison of data obtained from X-ray crystallography with that from other common analytical techniques for a this compound derivative.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Molecular Connectivity | Directly observed | Inferred from correlations | Inferred from fragmentation |
| Stereochemistry | Absolute configuration | Relative configuration | Not directly determined |
| Bond Lengths (Å) | High precision (e.g., C-Br: 1.89 Å) | Not directly measured | Not measured |
| Bond Angles (°) | High precision (e.g., C-S-C: 92.5°) | Not directly measured | Not measured |
| Conformation | Solid-state conformation | Solution-state conformation(s) | Not determined |
| Intermolecular Interactions | Directly observed | Inferred from NOE | Not observed |
| Sample State | Single Crystal | Solution | Gas phase |
The Unambiguous Advantage of X-ray Crystallography
While NMR is a powerful tool for determining the connectivity of a molecule in solution, it provides information about the average structure and can be ambiguous in cases of complex stereochemistry or conformational flexibility.[7] Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition, but gives no information about the 3D arrangement of atoms.
X-ray crystallography, in contrast, provides a static "snapshot" of the molecule in the solid state.[7] This allows for the direct and unambiguous determination of:
-
Regio- and Stereoisomerism: The precise positions of the bromo and propoxymethyl substituents on the thiophene ring can be definitively established.
-
Conformational Analysis: The preferred orientation of the flexible propoxymethyl side chain can be determined.
-
Intermolecular Interactions: Crystal packing analysis reveals non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial for understanding the solid-state properties of the material.[1][8]
It is important to note that the conformation observed in the crystal may not be the only one present in solution. However, the crystallographic structure provides a crucial, high-resolution starting point for computational modeling and understanding the intrinsic structural preferences of the molecule.
Conclusion: The Gold Standard for Structural Validation
For the definitive structural validation of this compound derivatives, single-crystal X-ray crystallography stands as the gold standard. Its ability to provide a precise and unambiguous three-dimensional atomic arrangement is unparalleled by other analytical techniques. While NMR and MS are essential complementary methods for characterizing these molecules, X-ray crystallography delivers the ultimate proof of structure, providing invaluable insights for researchers in drug discovery and materials science. The investment in growing high-quality crystals and performing a crystallographic analysis is justified by the certainty and depth of the structural information obtained.
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The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[6][9]thieno[3,2-j]phenanthridine and (E). IUCrData. Available at: [Link]
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Comparison of NMR and X-ray crystallography. (n.d.). Available at: [Link]
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Pappenfus, T. M., Wood, T. L., Morey, J. L., Wilcox, W. D., & Janzen, D. E. (2018). Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. Acta Crystallographica Section E: Crystallographic Communications, 74(2), 189–192. Available at: [Link]
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Crystal structure and Hirshfeld analysis of 2-(5-bromothiophen-2-yl)acetonitrile. (2018). IUCrData, 3(2), x180096. Available at: [Link]
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Crystal structure and Hirshfeld surface analysis of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(12), 1333-1338. Available at: [Link]
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Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(6), 2035-2055. Available at: [Link]
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An Evaluative Guide to 4-Bromo-2-(propoxymethyl)thiophene as a Potential Building Block for High-Efficiency Organic Solar Cells
This guide provides an in-depth technical evaluation of 4-Bromo-2-(propoxymethyl)thiophene, a functionalized monomer, and its potential role in the synthesis of next-generation photoactive materials for organic solar cells (OSCs). As direct benchmark studies of this specific compound as a primary active layer material are not available in current literature, this document serves as a comparative analysis based on proxy data from structurally similar and high-performing polythiophene derivatives. We will explore the causal relationship between molecular structure, synthetic pathways, and photovoltaic performance, offering field-proven insights for researchers and material scientists.
The Strategic Importance of Functionalized Thiophenes in OSCs
Thiophene-based polymers are a cornerstone of organic electronics due to their robust charge transport properties and synthetically tunable optoelectronic characteristics.[1] The performance of an organic solar cell is fundamentally dictated by the molecular architecture of its electron donor and acceptor materials. For donor polymers, key parameters such as the highest occupied molecular orbital (HOMO) energy level, light absorption profile, and solid-state morphology are critical.[2]
Functionalized monomers are the essential starting point for engineering these properties. Specifically, halogenated thiophenes, such as this compound, are not typically used as the final active material but rather as crucial intermediates. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada), which are the workhorses for building the conjugated polymer backbone. This synthetic versatility allows for the precise assembly of complex and high-performance polymeric structures.
Molecular Profile of this compound
To understand the potential of this monomer, we must analyze its constituent parts:
-
Thiophene Core: The foundational aromatic ring provides excellent charge transport capabilities once polymerized.[3]
-
4-Bromo Group: This is the primary reactive site. Its position on the thiophene ring dictates the regiochemistry of the resulting polymer, which is crucial for achieving the ordered molecular packing necessary for high charge mobility.
-
2-(propoxymethyl) Side Chain: This group serves two critical functions:
-
Solubility and Processability: The flexible propoxymethyl chain enhances the solubility of the resulting polymer in common organic solvents. This is vital for solution-based fabrication techniques like spin-coating, which are essential for creating the uniform, thin active layers required in OSCs.[4]
-
Morphology Control: The size and conformation of the side chain influence the self-assembly and crystallization of the polymer chains in the solid state.[5] By preventing excessive aggregation, it helps to form the optimal bulk heterojunction (BHJ) morphology with the acceptor material, which is critical for efficient exciton dissociation.[6]
-
The combination of a reactive handle (bromine) and a solubility-enhancing, morphology-directing side chain (propoxymethyl) makes this compound a promising candidate for synthesizing novel donor polymers.
Performance Benchmarking via Proxy Thiophene-Based Polymers
While no devices directly use this compound, we can forecast the potential of polymers derived from it by comparing the performance of state-of-the-art polythiophene systems. The table below summarizes key performance metrics for several benchmark donor polymers, illustrating the range of efficiencies achievable.
| Donor Polymer | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| P3HT | PC₆₁BM | 3.6 - 6.6[1] | 0.63[1] | 9.5[1] | 68[1] |
| PTB7-Th | PC₇₁BM | 8.3 - 10.0[1] | ~0.75[1] | ~17.0[1] | 65-70[1] |
| PM6 | Y6 | 14.9 - 19.3[1] | N/A | N/A | N/A |
| P5TCN-2F | Y6 | 16.1 [7] | N/A | N/A | N/A |
| PFETVT-T | L15 (All-Polymer) | 11.8 (Binary), >16.0 (Ternary)[8][9] | N/A | N/A | N/A |
| P5TCN-F25 | Y6 | 17.2 [10] | N/A | N/A | N/A |
Causality Insights: The dramatic increase in PCE from the classic P3HT to modern polymers like P5TCN-F25 is a direct result of advanced molecular engineering.[1][10] Strategies such as incorporating electron-withdrawing groups (e.g., cyano-groups) and fluorination are used to lower the polymer's HOMO level, which increases the Voc.[7][10] Furthermore, these modifications enhance intermolecular interactions and crystallinity, leading to improved charge transport and higher FF.[7] A polymer synthesized from this compound could serve as a backbone to which such performance-enhancing functional groups are attached.
Experimental Protocols: From Monomer to Device
The following sections describe self-validating, standard protocols for synthesizing a polythiophene derivative from a brominated monomer and fabricating a corresponding solar cell device.
This protocol is representative of methods used to create polymers like P3HT from brominated thiophene monomers.[5][11] It is a chain-growth mechanism that allows for the synthesis of well-defined, high molecular weight polymers.
Workflow Diagram: Polymer Synthesis
Caption: Workflow for Polythiophene Synthesis via KCTP.
Step-by-Step Methodology:
-
Monomer Preparation: In a nitrogen-filled glovebox, dissolve the brominated thiophene monomer (e.g., 2-bromo-5-(2-ethylhexyl)thiophene, a structural analog) in anhydrous tetrahydrofuran (THF).[4]
-
Grignard Reagent Formation: Slowly add magnesium turnings to the monomer solution. The mixture is stirred at room temperature until the magnesium is consumed, forming the thiophene Grignard reagent.
-
Polymerization: In a separate flask, add a nickel-based catalyst such as Ni(dppp)Cl₂. Slowly add the prepared Grignard reagent to the catalyst solution. The reaction mixture will typically change color and increase in viscosity as the polymer forms. The reaction is stirred for several hours at room temperature.
-
Quenching: The polymerization is terminated by slowly pouring the reaction mixture into an acidic solution, such as methanol containing a small amount of hydrochloric acid. This protonates the chain ends.
-
Purification: The crude polymer is collected by filtration and then subjected to Soxhlet extraction to remove catalyst residues and low molecular weight oligomers. The polymer is sequentially washed with methanol, hexane, and finally extracted with chloroform or chlorobenzene.[12]
-
Final Product: The purified polymer is recovered by precipitating the chloroform fraction into methanol. The resulting solid is collected and dried under vacuum.
This protocol outlines the fabrication of a standard OSC device architecture.[1]
Workflow Diagram: OSC Device Fabrication
Caption: Standard Workflow for BHJ Organic Solar Cell Fabrication.
Step-by-Step Methodology:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. They are then dried with nitrogen gas and treated with UV-ozone for 15 minutes to improve the ITO work function.[1]
-
Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and subsequently annealed (e.g., at 140°C for 10 minutes) to remove residual water.[1]
-
Active Layer Deposition: The synthesized donor polymer and an acceptor material (e.g., PC₇₁BM or a non-fullerene acceptor like Y6) are dissolved in a solvent like chlorobenzene to form a blend solution. This solution is spin-coated on top of the HTL inside a nitrogen-filled glovebox. The film may be annealed to optimize its morphology.[13]
-
Cathode Deposition: A low work function metal cathode, typically calcium followed by aluminum (Ca/Al), is deposited on top of the active layer via thermal evaporation under high vacuum (<10⁻⁶ Torr).[1]
-
Device Characterization: The completed device is tested using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).[1] A source meter is used to measure the current density-voltage (J-V) curve, from which the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.[1]
Research Outlook and Conclusion
The analysis of this compound reveals its significant potential not as an end-product, but as a versatile building block for advanced donor polymers in organic solar cells. The presence of a reactive bromine site and a solubility-enhancing side chain provides the necessary handles for synthetic chemists to construct novel conjugated backbones.
Future Research Directions:
-
Polymerization: Synthesize a series of copolymers using this compound with various comonomers, particularly those containing electron-withdrawing units, to systematically tune the polymer's energy levels and absorption profile.
-
Device Optimization: Fabricate and test OSCs using these novel polymers, pairing them with state-of-the-art non-fullerene acceptors like the Y-series.
-
Morphology Studies: Conduct detailed morphological analysis (e.g., using Atomic Force Microscopy and Grazing-Incidence Wide-Angle X-ray Scattering) to correlate the polymer's solid-state packing with device performance.
By leveraging the foundational principles of molecular engineering and established fabrication protocols, monomers like this compound can pave the way for the next generation of low-cost, high-efficiency organic photovoltaic technologies.
References
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Xie, Z., Wei, Q., Shan, T., Zheng, X., Zhang, Y., & Zhong, H. (2021). Preparing polythiophene derivative with alternating alkyl and thioalkyl side chains via Kumada coupling for efficient organic solar cells. Polymer Chemistry, 12(43), 6210-6217. Retrieved from [Link]
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Achieving 16% Efficiency for Polythiophene Organic Solar Cells with a Cyano-Substituted Polythiophene. (n.d.). ResearchGate. Retrieved from [Link]
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Polythiophenes for organic solar cells with efficiency surpassing 17%. (2022, March). Joule, 6(3), 647-661. Retrieved from [Link]
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Yuan, X., Li, J., Deng, W., Zhou, X., & Duan, C. (2025). Polythiophenes as electron donors in organic solar cells. Chemical Science. Retrieved from [Link]
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He, Y., Chen, Y., Wu, H., & Li, Y. (2012). High efficiency polymer solar cells based on poly(3-hexylthiophene)/indene-C70 bisadduct with solvent additive. Energy & Environmental Science, 5(2), 5597-5602. Retrieved from [Link]
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Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (n.d.). MDPI. Retrieved from [Link]
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Improving the Efficiency of Organic Solar Cells via the Molecular Engineering of Simple Fused Non-Fullerene Acceptors. (2023, April 14). MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Large-Scale Synthesis of Functionalized Thiophenes: A Cost-Benefit Analysis of 4-Bromo-2-(propoxymethyl)thiophene
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Ascendancy of Functionalized Thiophenes in Modern Chemistry
Thiophene and its derivatives have emerged as indispensable building blocks in the fine chemicals industry, finding critical applications as pharmaceutical intermediates and in the burgeoning field of organic electronics.[1][2] Their structural similarity to benzene, coupled with unique electronic properties imparted by the sulfur heteroatom, allows for a rich and diverse chemical space. This guide provides an in-depth cost-benefit analysis of a key functionalized thiophene, 4-Bromo-2-(propoxymethyl)thiophene , benchmarked against viable alternatives for large-scale synthesis. Our focus is to equip researchers and process chemists with the critical insights needed to make informed decisions in the scale-up of synthetic routes, balancing economic viability with chemical efficiency and sustainability.
Synthetic Strategy for this compound: A Three-Pronged Approach
The industrial synthesis of this compound is best approached as a modular, three-step process. This allows for optimization at each stage and provides flexibility in sourcing starting materials.
Figure 1: High-level synthetic workflow for this compound.
Step 1: Securing the Core - The Synthesis of 2-Thiophenemethanol
The journey to our target molecule begins with 2-thiophenemethanol. From a large-scale production standpoint, two primary options exist: direct sourcing or de novo synthesis.
-
Direct Sourcing: 2-Thiophenemethanol is a commercially available intermediate, with suppliers indicating significant monthly production capacities (e.g., 80 metric tons/month), suggesting a stable supply chain for industrial needs. Bulk pricing is significantly lower than laboratory-scale costs, making this an economically attractive starting point.
-
De Novo Synthesis: For situations requiring vertical integration or where sourcing is a concern, a viable synthetic route starts from the readily available 2-bromothiophene. A two-step process involving a Heck coupling followed by reduction can produce 2-thiopheneethanol with high yields, which can then be converted to 2-thiophenemethanol. A reported 95% yield for the reduction step makes this an efficient, albeit longer, alternative.[3]
Step 2: Strategic Halogenation - The Bromination of the Thiophene Ring
The introduction of a bromine atom at the 4-position is a critical step, as this halogen serves as a versatile handle for subsequent cross-coupling reactions.
-
N-Bromosuccinimide (NBS) in Acetic Acid: This method is reported to be highly regioselective for the bromination of substituted thiophenes at the 2- or 5-positions and is suitable for multi-molar preparations.[4] However, achieving high selectivity for the 4-position on a 2-substituted thiophene can be challenging and may lead to isomeric impurities.
-
Lithiation followed by Bromination: A more selective, albeit more complex, approach involves the directed lithiation of the thiophene ring followed by quenching with a bromine source. This method offers greater control over the regioselectivity, which is crucial for minimizing purification costs at a large scale.
Step 3: Building the Side Chain - The Williamson Ether Synthesis
The final step involves the formation of the propoxymethyl ether via a Williamson ether synthesis.
-
Classical Williamson Synthesis: This involves the reaction of the alkoxide of 2-thiophenemethanol (generated in situ with a strong base) with 1-bromopropane. While a cornerstone of organic synthesis, this method can require stringent anhydrous conditions and the use of strong, hazardous bases.
-
Phase-Transfer Catalysis (PTC): For industrial-scale etherifications, PTC offers a greener and more efficient alternative. The use of a phase-transfer catalyst allows the reaction to proceed in a biphasic system, often with milder bases and at lower temperatures, simplifying the work-up and reducing waste streams.
Cost-Benefit Analysis: this compound
| Parameter | Cost Considerations | Benefit Considerations |
| Starting Materials | 2-Thiophenemethanol is a commercially available, albeit specialized, starting material. Bulk pricing is essential for economic viability.[5] 1-Bromopropane and NBS are commodity chemicals with competitive pricing.[3] | Readily available starting materials reduce the number of in-house synthetic steps. |
| Synthesis Complexity | A multi-step synthesis increases processing time, labor costs, and potential for yield loss at each stage. | Each step is a well-established industrial reaction, reducing process development risk. |
| Reagents & Solvents | Use of strong bases (for etherification) and potentially cryogenic conditions (for selective bromination) can increase operational costs and require specialized equipment. | Opportunities exist for solvent recycling and the use of greener alternatives like phase-transfer catalysis. |
| Yield & Purity | Achieving high regioselectivity during bromination is critical to avoid costly purification of isomeric byproducts. Overall yield across three steps will significantly impact the final cost. | High-purity final product is essential for downstream applications in pharmaceuticals and electronics, justifying the investment in a robust process. |
| Safety & Environment | Handling of bromine or NBS on a large scale requires stringent safety protocols.[6] The use of strong bases and organic solvents generates waste streams that require treatment. | Continuous flow bromination can offer a safer alternative to batch processing.[6] PTC for etherification reduces solvent usage and allows for milder reaction conditions. |
| Throughput | Batch processing can be time-consuming. | The modular nature of the synthesis allows for parallel processing of different stages. |
Comparative Analysis: Alternative Functionalized Thiophenes
To provide a comprehensive guide, we will compare this compound with three plausible alternatives, considering their synthetic accessibility and potential performance benefits.
Alternatives:
-
4-Bromo-2-(ethoxymethyl)thiophene: A shorter ether chain may alter solubility and other physical properties.
-
4-Bromo-2-(butoxymethyl)thiophene: A longer ether chain can further modify physical properties and may be desirable in certain applications.
-
5-Bromo-2-(propoxymethyl)thiophene: Altering the position of the bromine atom can significantly impact reactivity in subsequent cross-coupling reactions and the electronic properties of the final molecule.
| Compound | Synthetic Route Comparison | Potential Performance Differences |
| 4-Bromo-2-(ethoxymethyl)thiophene | Similar 3-step synthesis. 1-Bromoethane is more volatile than 1-bromopropane, which may require different handling procedures. | Increased polarity and potentially higher solubility in polar solvents. May be preferred for certain pharmaceutical formulations. |
| 4-Bromo-2-(butoxymethyl)thiophene | Similar 3-step synthesis. 1-Bromobutane is less volatile and may be easier to handle on a large scale. | Increased lipophilicity, which could be advantageous for solubility in nonpolar organic solvents used in electronics applications. |
| 5-Bromo-2-(propoxymethyl)thiophene | Synthesis would require a different bromination strategy to favor the 5-position, which is generally the more electronically favored position for electrophilic substitution on a 2-substituted thiophene. This could lead to a more straightforward and higher-yielding bromination step. | The 5-bromo isomer will have different electronic properties and may exhibit different reactivity in cross-coupling reactions. This could be beneficial or detrimental depending on the desired downstream transformation. |
Experimental Protocols: A Foundation for Scale-Up
The following protocols are illustrative and would require optimization for large-scale production.
Protocol 1: Synthesis of 4-Bromo-2-(hydroxymethyl)thiophene
-
Reaction Setup: In a suitable reactor, dissolve 2-thiophenemethanol (1 equivalent) in glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C. Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction by GC-MS or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may require column chromatography or recrystallization to achieve the desired purity.
Protocol 2: Synthesis of this compound via Phase-Transfer Catalysis
-
Reaction Setup: To a reactor containing a solution of 4-Bromo-2-(hydroxymethyl)thiophene (1 equivalent) in a suitable nonpolar solvent (e.g., toluene), add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents).
-
Reagent Addition: Add a 50% aqueous solution of sodium hydroxide and 1-bromopropane (1.2 equivalents).
-
Reaction: Heat the biphasic mixture to 50-60 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, separate the organic layer, and wash with water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The product can be purified by vacuum distillation.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic pathways discussed.
Figure 2: Synthetic pathway to this compound.
Figure 3: Synthesis of alternative ether side-chains.
Figure 4: Synthesis of the 5-bromo isomer.
Conclusion and Future Outlook
The large-scale synthesis of this compound is a technically feasible endeavor, leveraging well-established industrial chemical processes. The primary considerations for a cost-effective and sustainable process are the bulk procurement of 2-thiophenemethanol, the optimization of the bromination step to ensure high regioselectivity, and the implementation of modern, greener technologies such as phase-transfer catalysis for the etherification.
The choice between this compound and its alternatives will ultimately depend on the specific requirements of the final application. A thorough evaluation of the performance of each compound in the desired context is essential. For instance, in pharmaceutical applications, subtle changes in the ether side chain can significantly impact bioavailability and metabolic stability. In the realm of organic electronics, these same modifications can tune the solubility and electronic properties of the resulting materials.
Future process development should focus on the implementation of continuous flow technologies, particularly for the bromination step, to enhance safety and throughput.[6] Furthermore, a comprehensive techno-economic analysis, considering solvent recycling, waste treatment costs, and energy consumption, will be crucial for optimizing the overall economic and environmental performance of the manufacturing process.
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Heterocycles, their Synthesis and Industrial Applications: A Review - Semantic Scholar. (URL: [Link])
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Convenient Synthesis of 2,4-Disubstituted Tetrahydrothiophenes from Mannich's Adducts. (URL: [Link])
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Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI. (URL: [Link])
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC - PubMed Central. (URL: [Link])
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Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - MDPI. (URL: [Link])
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Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - NIH. (URL: [Link])
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A Head-to-Head Comparison of Synthetic Routes to 4-Bromo-2-(propoxymethyl)thiophene: A Guide for Researchers
Introduction
4-Bromo-2-(propoxymethyl)thiophene is a key building block in the synthesis of a variety of organic molecules, particularly in the fields of medicinal chemistry and materials science. Its substituted thiophene core makes it a valuable intermediate for the preparation of compounds with potential biological activity and interesting electronic properties. The presence of the bromo-substituent at the 4-position and the propoxymethyl group at the 2-position allows for selective functionalization through cross-coupling reactions and other transformations, enabling the construction of complex molecular architectures.
This guide provides a head-to-head comparison of two distinct synthetic routes to this compound, offering researchers and drug development professionals the critical insights needed to select the most suitable method for their specific needs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comprehensive analysis of the advantages and disadvantages of each approach, supported by experimental data.
Route A: The "Bromination Last" Strategy
This approach commences with the commercially available 2-(hydroxymethyl)thiophene, proceeds through the formation of the propoxy ether, and concludes with a regioselective bromination at the 4-position. This strategy is predicated on the directing effect of the 2-alkoxymethyl substituent to favor bromination at the desired position.
Experimental Protocol: Route A
Step 1: Synthesis of 2-(Propoxymethyl)thiophene
This step involves a Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2][3][4][5]
-
Materials:
-
2-(Hydroxymethyl)thiophene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(hydroxymethyl)thiophene (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(propoxymethyl)thiophene.
-
Step 2: Synthesis of this compound
This step employs N-bromosuccinimide (NBS) for the regioselective bromination of the thiophene ring. The 2-alkoxymethyl group is an ortho, para-directing group, and since the 5-position is sterically hindered, bromination is expected to occur predominantly at the 4-position.[6][7]
-
Materials:
-
2-(Propoxymethyl)thiophene
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-(propoxymethyl)thiophene (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Diagram of Route A
Caption: Synthetic pathway for Route A.
Route B: The "Bromination First" Strategy
This synthetic pathway begins with a pre-brominated thiophene, 2,4-dibromothiophene, and introduces the functionalized side chain at the 2-position through a series of selective reactions. This approach leverages the differential reactivity of the bromine atoms at the 2- and 4-positions of the thiophene ring.
Experimental Protocol: Route B
Step 1: Synthesis of 4-Bromo-2-(hydroxymethyl)thiophene
This step involves a selective metal-halogen exchange at the more reactive 2-position of 2,4-dibromothiophene, followed by quenching with an electrophile, in this case, paraformaldehyde.[8][9]
-
Materials:
-
2,4-Dibromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Paraformaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2,4-dibromothiophene (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 equivalent) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange at the 2-position.
-
Add dry paraformaldehyde (1.5 equivalents) as a solid in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-2-(hydroxymethyl)thiophene.
-
Step 2: Synthesis of this compound
This final step is an etherification reaction, similar to Step 1 of Route A.
-
Materials:
-
4-Bromo-2-(hydroxymethyl)thiophene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-bromo-2-(hydroxymethyl)thiophene (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Diagram of Route B
Caption: Synthetic pathway for Route B.
Head-to-Head Comparison
| Parameter | Route A: "Bromination Last" | Route B: "Bromination First" |
| Starting Material Availability | 2-(Hydroxymethyl)thiophene is commercially available. | 2,4-Dibromothiophene is commercially available. |
| Number of Steps | 2 | 2 |
| Key Challenge | Regioselectivity of the final bromination step. | Selective metal-halogen exchange at the 2-position. |
| Potential Byproducts | Isomers from bromination at other positions (e.g., 5-bromo). | Di-lithiated species, or reaction at the 4-position. |
| Overall Yield (Estimated) | Good to excellent. | Moderate to good. |
| Scalability | Generally good, though large-scale brominations can be challenging. | Good, but requires careful control of low-temperature reactions. |
| Safety Considerations | Use of NBS, a lachrymator and irritant. | Use of pyrophoric n-butyllithium. |
Discussion and Recommendation
Both Route A and Route B present viable and efficient pathways to the target molecule, this compound. The choice between the two will likely depend on the specific capabilities of the laboratory and the desired scale of the synthesis.
Route A ("Bromination Last") is conceptually straightforward. The Williamson ether synthesis is a robust and high-yielding reaction. The critical step is the regioselective bromination. The electron-donating nature of the 2-alkoxymethyl group is expected to direct bromination to the 4- and 5-positions. However, due to the steric bulk of the substituent at the 2-position, bromination at the 4-position is generally favored over the 5-position. Careful control of reaction conditions, such as temperature and the stoichiometry of the brominating agent, is crucial to maximize the yield of the desired 4-bromo isomer and minimize the formation of the 5-bromo and dibromo byproducts.
Route B ("Bromination First") offers a more controlled approach to the final substitution pattern. The significantly higher reactivity of the α-protons (and thus the α-bromine in metal-halogen exchange) of the thiophene ring allows for selective lithiation at the 2-position of 2,4-dibromothiophene. This regioselectivity is a well-established principle in thiophene chemistry. The subsequent reaction with paraformaldehyde to introduce the hydroxymethyl group is also a standard transformation. The final etherification step is identical to that in Route A. The main challenge in this route lies in the handling of the pyrophoric n-butyllithium and the need for strictly anhydrous, low-temperature conditions.
Recommendation:
For most laboratory-scale syntheses where precise control over isomer formation is paramount, Route B is the recommended approach. The high regioselectivity of the initial lithiation step provides a more direct and unambiguous path to the desired 4-bromo-2-substituted pattern. While it requires the handling of organolithium reagents, the experimental procedures are well-established and reliable.
Route A remains a viable alternative, particularly if the laboratory is not equipped for or experienced with large-scale organolithium reactions. However, it may necessitate more extensive purification to separate the desired product from isomeric byproducts.
References
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- Double bromination of optically active thiophene deriv
- 2-Bromothiophene synthesis - ChemicalBook.
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A Senior Application Scientist's Guide to Screening Thiophene-Derived Compounds for Anticancer Activity
Foreword for the Modern Drug Discovery Professional
In the landscape of medicinal chemistry, the thiophene scaffold is a recurring motif in a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in the design of novel therapeutics.[2][1] This guide is crafted for researchers, scientists, and drug development professionals actively engaged in the quest for new anticancer compounds. Herein, we delve into the biological activity screening of compounds derived from the thiophene core, with a specific focus on their potential as anticancer agents. While the conceptual framework originates from the potential of derivatives of 4-Bromo-2-(propoxymethyl)thiophene, we will broaden our scope to encompass a comparative analysis of various thiophene-based compounds, supported by experimental data and detailed protocols. This approach is designed to provide a comprehensive and practical resource for your research endeavors.
The thiophene nucleus is a versatile building block found in numerous FDA-approved drugs and a vast array of compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][3] Thiophene derivatives have been shown to interact with a wide range of cancer-specific protein targets, thereby inhibiting various signaling pathways implicated in cancer progression.[4]
This guide will provide a comparative analysis of the anticancer efficacy of different thiophene derivatives, a detailed protocol for a standard screening assay, and a visual representation of a key signaling pathway often targeted by these compounds. Our objective is to equip you with the foundational knowledge and practical tools to effectively screen and evaluate thiophene-derived compounds in your drug discovery pipeline.
Comparative Biological Efficacy: A Data-Driven Overview
The anticancer activity of thiophene derivatives has been extensively evaluated against various cancer cell lines. The following table summarizes the cytotoxic effects of several distinct thiophene-based compounds, providing a clear comparison of their potency. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxic potential.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fused Thiophene | Compound 480 | HeLa (Cervical Cancer) | 12.61 µg/mL | [5] |
| Fused Thiophene | Compound 480 | Hep G2 (Liver Cancer) | 33.42 µg/mL | [5] |
| Substituted Thiophene | Compound 7 | HCT-116 (Colon Cancer) | 11.13 | [6] |
| Thienopyrazole | Tpz-1 | Various Cancer Cell Lines | Potent and Selective | [7] |
| Bis-Chalcone Thiophene | Compounds 5a, 5b, 9a, 9b | Not Specified | Potential and Effective | [7] |
| 2-Bromo-5-(2-(methylthio)phenyl)thiophene | BMPT | LnCap (Prostate Cancer) | 138.573 | [8] |
| 2-Bromo-5-(2-(methylthio)phenyl)thiophene | BMPT | HepG2 (Liver Cancer) | 185.931 | [8] |
| 2-Bromo-5-(2-(methylthio)phenyl)thiophene | BMPT | Caco-2 (Colon Cancer) | 108.657 | [8] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies. This table serves as a guide to the general potency of different classes of thiophene derivatives.
Experimental Protocol: In Vitro Cytotoxicity Screening via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a cornerstone of in vitro cytotoxicity screening.
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, HepG2, or a cell line relevant to your research)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (thiophene derivatives) dissolved in DMSO
-
96-well microplates, sterile
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your thiophene-derived test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known cytotoxic agent).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Mechanism: Apoptosis Signaling Pathway
Many thiophene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A common pathway involves the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. The following diagram illustrates a simplified model of the intrinsic apoptosis pathway that can be triggered by cytotoxic compounds.
Caption: Simplified intrinsic apoptosis pathway induced by thiophene derivatives.
Expanding the Horizon: Alternative Biological Activities
While this guide has focused on the anticancer potential of thiophene derivatives, it is crucial to recognize their broad spectrum of biological activities. Numerous studies have highlighted their efficacy as:
-
Antimicrobial Agents: Thiophene derivatives have demonstrated potent activity against a range of bacteria, including drug-resistant strains.[9][10] For instance, certain derivatives have shown bactericidal effects against colistin-resistant A. baumannii and E. coli.[9]
-
Anti-inflammatory Agents: The thiophene scaffold is present in known anti-inflammatory drugs like Tinoridine and Tiaprofenic acid.[3] These compounds often exert their effects by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[3]
-
Antiviral and Antifungal Agents: The diverse biological profile of thiophenes also includes antiviral and antifungal properties, making them attractive candidates for the development of new anti-infective agents.[11]
Conclusion and Future Directions
The thiophene core represents a highly versatile scaffold in medicinal chemistry, with its derivatives demonstrating significant potential across various therapeutic areas, most notably in oncology. This guide has provided a framework for the biological activity screening of thiophene-derived compounds, with a focus on their anticancer properties. The presented comparative data, detailed experimental protocol, and visual representation of a key signaling pathway are intended to serve as a valuable resource for researchers in the field.
Further exploration into the structure-activity relationships (SAR) of thiophene derivatives will be instrumental in optimizing their potency and selectivity. Moreover, investigating their efficacy in combination with other therapeutic agents could unveil synergistic effects and new treatment paradigms. As the field of drug discovery continues to evolve, the humble thiophene ring is poised to remain a cornerstone of innovation in the development of novel and effective medicines.
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - ResearchGate. Available from: [Link]
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Synthesis and Antibacterial Activity of Thiophenes - ResearchGate. Available from: [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC - PubMed Central. Available from: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available from: [Link]
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Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Available from: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. Available from: [Link]
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Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers | ACS Omega. Available from: [Link]
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Thiophene-based derivatives as anticancer agents: An overview on decade's work. Available from: [Link]
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Synthesis and Biological Screening of Thiophene Derivatives | Request PDF. Available from: [Link]
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Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities - Taylor & Francis. Available from: [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - MDPI. Available from: [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-(propoxymethyl)thiophene
Introduction: Beyond the Benchtop
In the fast-paced environment of drug discovery and development, our focus is often fixed on synthesis, purification, and analysis. However, the lifecycle of a chemical does not end when a reaction is complete. Responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-2-(propoxymethyl)thiophene, grounding every recommendation in the principles of chemical causality and established safety standards. Our goal is to empower you, my fellow researchers, to handle this substance with the expertise and confidence required in our field.
Part 1: Hazard Assessment & Chemical Profile
Understanding the intrinsic properties of a molecule is the first step toward handling it safely. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its hazard profile from a robust analysis of structurally analogous brominated thiophenes. This expert assessment allows us to anticipate risks and implement appropriate controls.
Based on data from similar compounds like 4-Bromo-2-thiophenecarboxylic acid and 2-Bromothiophene, we can classify this compound as a halogenated organic waste .[1] The presence of the bromine atom is key, placing it in a specific category for disposal.[1] The thiophene ring and ether linkage suggest a material that requires careful handling to prevent exposure and environmental release.
Inferred Hazard Profile:
| Property | Inferred Assessment & Rationale | Source (Analogous Compounds) |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) . Harmful if swallowed, in contact with skin, or if inhaled. The brominated thiophene moiety is consistently flagged for acute toxicity. | [1][2][3] |
| Skin Corrosion/Irritation | Category 2 . Causes skin irritation. Direct contact should be avoided through appropriate PPE. | [1][2] |
| Eye Damage/Irritation | Category 2 or 1 . Causes serious eye irritation, potentially serious eye damage. The risk necessitates robust eye protection. | [1][2][4] |
| Target Organ Toxicity | May cause respiratory irritation . Vapors or aerosols should not be inhaled. All handling must occur in a well-ventilated area. | [1] |
| Chemical Classification | Halogenated Organic Compound . This dictates its segregation from other waste streams. | [1] |
Part 2: Essential Preparations: PPE and Engineering Controls
Before generating the first drop of waste, establishing a safe handling environment is paramount. The principle here is defense-in-depth: using a combination of engineering controls and personal protective equipment (PPE) to minimize all potential routes of exposure.
Engineering Controls
All handling and waste collection involving this compound must be conducted within a certified chemical fume hood.[5] The fume hood provides critical exhaust ventilation to protect you from inhaling potentially harmful vapors and prevents the accumulation of flammable concentrations.[4] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4]
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE. Remember, PPE is the last line of defense; proper handling technique is the first.
| Body Part | Required PPE | Rationale & Standard |
| Hands | Nitrile Gloves . Inspect for tears before use. Use proper removal technique to avoid skin contact. For prolonged contact, consider double-gloving. | Protects against dermal absorption and skin irritation. Contaminated gloves must be disposed of as hazardous waste.[3] |
| Eyes | Safety Glasses with Side Shields or Chemical Goggles . | Protects against splashes and meets the minimum requirement for handling eye irritants. |
| Body | Flame-Resistant Laboratory Coat . | Protects skin from incidental contact and clothing from contamination.[6] |
Part 3: The Disposal Workflow: From Generation to Collection
The disposal process is a systematic workflow designed to ensure safety and regulatory compliance at every stage. The U.S. Environmental Protection Agency (EPA) regulates this process under the Resource Conservation and Recovery Act (RCRA), which tracks hazardous waste from "cradle to grave."[2]
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[6]
-
Location: The SAA must be under the direct control of laboratory personnel.[6]
-
Signage: Clearly label the area with a "Hazardous Waste" sign.
-
Secondary Containment: Place your waste container within a secondary containment bin made of a compatible material (e.g., polyethylene) to contain potential leaks.
Step 2: Select and Prepare the Waste Container
-
Material Compatibility: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers for halogenated compounds.
-
Condition: The container must be in good condition, free of cracks or leaks, with a secure, screw-top lid.[5]
-
Venting: Do not use a sealed container that could build up pressure if a slow reaction occurs. If necessary, use a vented cap.
-
Labeling: This is a critical step. Before adding any waste, affix a "Hazardous Waste" tag to the container. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "Waste this compound" . Do not use abbreviations.[4]
-
A clear indication of the hazards (e.g., check boxes for "Toxic" and "Irritant").
-
The accumulation start date (the date the first drop of waste is added).
-
Step 3: Waste Segregation and Collection
The causality behind waste segregation is to prevent dangerous reactions. This compound is a halogenated organic compound and must NOT be mixed with other waste streams.
-
Collect In: A dedicated container for Halogenated Organic Waste .[1]
-
DO NOT MIX WITH:
-
Non-Halogenated Organics (e.g., acetone, hexane, ethanol). Mixing these complicates the final disposal method (incineration vs. fuel blending) and significantly increases disposal costs.[7]
-
Acids or Bases .
-
Strong Oxidizers .
-
Aqueous Waste .
-
Step 4: During Accumulation
-
Keep Container Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste.[4][7] This prevents the release of vapors into the lab.
-
Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Log Contents: If you are collecting a mixture (e.g., the compound dissolved in a halogenated solvent like dichloromethane), list all components and their approximate percentages on the waste tag.
The following diagram illustrates the decision-making process for handling and disposing of this chemical waste in the laboratory.
Caption: Workflow for Safe Disposal of this compound.
Part 4: Spill Management & Decontamination
Even with meticulous planning, spills can occur. A swift, correct response is critical to maintaining a safe laboratory environment.
For Small Spills (<100 mL within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Contain: Use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to soak up the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbent material into a designated plastic bag or container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. The wipes used for decontamination are also considered hazardous waste.
-
Dispose: Seal the bag/container of spill debris, label it as "Spill Debris containing this compound," and place it in the SAA for pickup.
For Large Spills (>100 mL or outside a fume hood):
-
EVACUATE: Immediately evacuate the laboratory.
-
ALERT: Alert your supervisor and call your institution's Environmental Health & Safety (EHS) emergency line. Activate the fire alarm if there is a fire or significant inhalation hazard.
-
ISOLATE: Close the laboratory doors to contain the vapors.
-
DO NOT attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.
Part 5: Final Disposal and Regulatory Compliance
When your waste container is 90% full or has been accumulating for six months (whichever comes first), it is time for it to leave the lab.
-
Finalize the Label: Ensure the waste tag is completely filled out with all constituents and percentages.
-
Request Pickup: Follow your institution's procedure to request a hazardous waste pickup from the EHS department.
-
Documentation: EHS will take custody of the waste, ensuring it is tracked via a manifest system all the way to a licensed Treatment, Storage, and Disposal Facility (TSDF).[2] This documentation is a legal requirement under RCRA. Your laboratory may be classified as a Small Quantity Generator (SQG) or Large Quantity Generator (LQG) depending on the total volume of waste produced, which dictates specific storage time limits and reporting requirements.[6]
By following these protocols, you build a self-validating system of safety and compliance, ensuring that your work's impact is measured by your discoveries, not by your environmental footprint.
References
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Comprehensive Handling Guide: Personal Protective Equipment and Safety Protocols for 4-Bromo-2-(propoxymethyl)thiophene
Synthesized Hazard Profile
Based on an analysis of analogous compounds, 4-Bromo-2-(propoxymethyl)thiophene should be treated as a substance that is potentially:
-
Harmful if swallowed, inhaled, or in contact with skin. [1][2][3]
-
A cause of serious skin and eye irritation. [4]
-
A potential cause of respiratory irritation. [5]
-
Flammable , a known hazard of the parent thiophene molecule.[6]
The presence of the brominated functional group necessitates caution, as organobromine compounds can exhibit complex toxicological profiles. Therefore, minimizing all routes of exposure is the primary goal.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to create a robust safety barrier between the researcher and the chemical.[7] The following equipment must be used for all operations involving this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over the goggles is required when handling quantities greater than 50 mL or when a splash hazard is significant. | Thiophene derivatives can cause serious eye irritation.[4] Goggles provide a seal around the eyes to protect against splashes, while a face shield offers a secondary layer of protection for the entire face.[8] Safety glasses are insufficient as they do not protect against chemical splashes.[9] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene are common starting points).[10] Consider double-gloving for extended operations. | The skin is a primary route of exposure, and related compounds are known to cause skin irritation and can be harmful upon contact.[1][11] Always inspect gloves for tears or degradation before use. Contaminated gloves must be disposed of as hazardous waste immediately; do not reuse disposable gloves.[12] |
| Body Protection | A flame-retardant lab coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat during transfer or purification procedures. | Provides a critical barrier against accidental spills and splashes, protecting skin and personal clothing.[10][13] |
| Foot Protection | Closed-toe, closed-heel shoes constructed of a chemical-resistant material.[10] | Protects the feet from spills. Perforated shoes or sandals are strictly prohibited in any area where this chemical is handled.[12] |
| Respiratory Protection | All handling must be conducted within a certified chemical fume hood.[7][11] | This is the primary engineering control to prevent inhalation of potentially harmful vapors or aerosols.[7] If a situation arises where work outside a fume hood is unavoidable (e.g., large-scale spill), a NIOSH-approved respirator with an appropriate cartridge is required.[13] |
Safe Handling & Operational Protocols
A systematic, step-by-step approach is critical for minimizing risk and ensuring procedural integrity.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Certification: Before beginning any work, ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Clear Workspace: Maintain a clean and organized workspace within the fume hood. Remove any unnecessary equipment or reagents.
-
Assemble Materials: Gather all necessary labware, solvents, and quenching agents before introducing the this compound into the hood.
-
Prevent Static Discharge: For transfers of flammable liquids, ensure all containers and equipment are properly grounded and bonded to prevent ignition from static electricity.[11][14]
-
Emergency Preparedness: Confirm that a safety shower and eyewash station are accessible and unobstructed.[14] Ensure an appropriate fire extinguisher (e.g., dry chemical or CO2) is nearby.[6]
Step 2: Chemical Handling and Aliquoting
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.
-
Work Within the Fume Hood: Conduct all transfers, measurements, and manipulations of the chemical deep within the chemical fume hood, at least 6 inches from the sash.
-
Maintain Container Integrity: Keep the container tightly closed whenever not in active use to minimize the release of vapors.[15]
-
Avoid Aerosol Generation: Pour liquids carefully to avoid splashing and aerosolization.[7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7]
Step 3: Post-Handling Decontamination
-
Decontaminate Surfaces: Upon completion of the work, decontaminate all work surfaces and equipment with an appropriate solvent.
-
Proper Glove Removal: Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container.
-
Thorough Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.[4][7]
-
Clean Labware: Clean all contaminated labware within the fume hood or transport it in a sealed, secondary container for cleaning.
Emergency & Spill Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][17] Seek immediate medical attention.[18]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[16] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[18]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Small Spill (within a fume hood):
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[13]
-
Scoop the absorbed material into a designated, labeled, and sealed hazardous waste container.[1]
-
Clean the spill area with a suitable solvent.
Large Spill:
-
Evacuate all non-essential personnel from the area.[11]
-
Alert your institution's environmental health and safety (EHS) department immediately.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are paramount to laboratory safety and environmental compliance.
-
Waste Segregation: All materials contaminated with this compound, including used gloves, disposable lab coats, absorbent materials from spills, and contaminated labware, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[7]
-
Container Management: Do not overfill waste containers. Keep containers closed except when adding waste.
-
Regulatory Compliance: Dispose of all chemical waste through your institution's approved hazardous waste disposal program, adhering strictly to all local, state, and federal regulations.[15][7] Under no circumstances should this chemical or its waste be poured down the drain.
Visualized Handling Workflow
The following diagram outlines the critical steps for safely handling this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- Benchchem. Navigating the Safe Handling of Pyreno(1,2-b)
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene. Benchchem.
- Sigma-Aldrich.
- Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-(2-nitro-1-propenyl)thiophene. Fisher Scientific.
- NJ.gov. HAZARD SUMMARY - Thiophene. NJ.gov.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-(2-nitro-1-propenyl)thiophene (2024-03-31). Fisher Scientific.
- ECHEMI.
- Fisher Scientific. SAFETY DATA SHEET - Thiophene (2025-12-18). Fisher Scientific.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-thiophenecarboxylic acid. Fisher Scientific.
- US EPA. Personal Protective Equipment. US EPA.
- Dartmouth College. Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-thiophenecarbonyl chloride. Fisher Scientific.
- University of British Columbia. Personal Protective Equipment. UBC.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Bromothiophene. Thermo Fisher Scientific.
- TCI Chemicals. SAFETY DATA SHEET - 4'-Bromoacetanilide. TCI Chemicals.
- University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Fluorochem. Safety Data Sheet - 3-(5-Bromothiophen-2-yl)-2-hydroxypropanoic acid. Fluorochem.
- CymitQuimica. SAFETY DATA SHEET - 2-Bromo-3-(bromomethyl)thiophene. CymitQuimica.
- Bernardo Ecenarro. Recommended PPE to handle chemicals. Bernardo Ecenarro.
- Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-1-(2-thienyl)-1-ethanone. Fisher Scientific.
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
